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  • Product: 14-Pentadecynoic acid
  • CAS: 212913-84-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of 14-Pentadecynoic acid

A Bioorthogonal Probe for Profiling Fatty Acid Metabolism and Protein Acylation Part 1: Executive Summary 14-Pentadecynoic acid (also known as -pentadecynoic acid or Alk-14) is a synthetic, 15-carbon fatty acid analog fu...

Author: BenchChem Technical Support Team. Date: March 2026

A Bioorthogonal Probe for Profiling Fatty Acid Metabolism and Protein Acylation

Part 1: Executive Summary

14-Pentadecynoic acid (also known as


-pentadecynoic acid or Alk-14) is a synthetic, 15-carbon fatty acid analog functionalized with a terminal alkyne group. It serves as a high-fidelity bioorthogonal probe for studying lipid metabolism and protein post-translational modifications, specifically S-palmitoylation  and fatty acid uptake.

Unlike radiolabeled fatty acids (e.g.,


H-palmitate), which require long exposure times and offer poor spatial resolution, 14-pentadecynoic acid enables rapid, sensitive, and fluorescence-based detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , or "click chemistry." Its 15-carbon chain length allows it to mimic natural long-chain fatty acids (LCFAs) like palmitic acid (C16:0) and myristic acid (C14:0) with minimal steric perturbation to the native protein-lipid interface.
Part 2: Chemical Identity & Physical Properties[1]

The terminal alkyne moiety is chemically inert under physiological conditions but highly reactive toward azide-functionalized reporters (fluorophores, biotin) in the presence of a copper(I) catalyst.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Pentadec-14-ynoic acid
CAS Number 212913-84-3
Molecular Formula

Molecular Weight 238.37 g/mol
Physical State White to off-white crystalline solid or powder
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>25 mg/mL), DMF. Practically insoluble in water.
Melting Point ~50–55 °C (Estimated based on C15:0 parent)
pKa ~4.8 (Carboxylic acid)
Stability Stable at -20°C; protect from light and moisture.
Functional Group Terminal Alkyne (

) at

-position
Part 3: Mechanism of Action & Chemical Biology

The utility of 14-pentadecynoic acid relies on a two-step bioorthogonal workflow: Metabolic Incorporation followed by Chemoselective Ligation .

1. Metabolic Incorporation

Cells are cultured in media supplemented with 14-pentadecynoic acid. Due to its structural similarity to palmitic acid (C16:0), the probe is taken up by cells and converted into 14-pentadecynoyl-CoA by acyl-CoA synthetases. It is subsequently utilized by palmitoyltransferases (DHHC family) to S-acylate cysteine residues on target proteins (or N-myristoylate glycines, though C15 is less optimal for N-myristoyltransferases than C13/C14 analogs).

2. Bioorthogonal Ligation (Click Chemistry)

Following cell lysis, the alkyne-tagged proteins are reacted with an azide-conjugated reporter (e.g., Azide-Biotin or Azide-Fluor 488). The Cu(I)-catalyzed reaction forms a stable 1,2,3-triazole linkage, allowing for visualization (SDS-PAGE/Fluorescence) or enrichment (Streptavidin pulldown/Mass Spectrometry).

Diagram 1: Chemical Structure and Reactivity

ChemicalStructure Compound 14-Pentadecynoic Acid (C15 Chain) Alkyne Terminal Alkyne (C≡CH) Reactive Handle Compound->Alkyne C15 End Carboxyl Carboxylic Acid (COOH) Metabolic Entry Compound->Carboxyl C1 End Click CuAAC Reaction (Triazole Formation) Alkyne->Click Target CoA Acyl-CoA Synthetase Carboxyl->CoA ATP, CoA-SH Protein S-Acylated Protein (Thioester linkage) CoA->Protein DHHC Transferases Protein->Click Lysis Reporter Azide-Fluorophore/Biotin Reporter->Click Reactant

Caption: Structural functionalization of 14-pentadecynoic acid and its metabolic trajectory into protein thioesters.

Part 4: Experimental Framework
Protocol: Metabolic Labeling and Click Chemistry Detection

Note: This protocol is optimized for mammalian cell culture (e.g., HEK293, HeLa).

Reagents Required:

  • 14-Pentadecynoic Acid (Stock: 50–100 mM in DMSO).

  • Fatty Acid Free BSA (Bovine Serum Albumin).

  • Lysis Buffer (1% Triton X-100, 50 mM TEA-HCl pH 7.4, 150 mM NaCl, Protease Inhibitors).

  • Click Chemistry Mix:

    • Azide-Tag (e.g., Biotin-Azide, 100 µM stock).

    • CuSO

      
       (50 mM stock).
      
    • TCEP (Tris(2-carboxyethyl)phosphine, 50 mM stock).

    • TBTA (Ligand, 10 mM stock in DMSO).

Step 1: Preparation of Labeling Media

  • Complexation: Fatty acids exhibit poor solubility in aqueous media and cytotoxicity at high concentrations. Pre-complex the probe with BSA.

  • Dilute the 14-pentadecynoic acid stock into culture medium containing 10% FBS (or 1% BSA for defined conditions) to a final concentration of 20–100 µM .

  • Sonicate or vortex vigorously at 37°C for 5–10 minutes to ensure dispersion.

Step 2: Metabolic Labeling

  • Seed cells to 70–80% confluency.

  • Replace growth medium with the Labeling Media prepared in Step 1.

  • Incubate cells for 4–16 hours at 37°C / 5% CO

    
    .
    
    • Expert Insight: Shorter times (4h) preferentially label rapid turnover proteins; longer times (16h+) label the steady-state proteome.

Step 3: Cell Lysis and Click Reaction

  • Wash cells 3x with ice-cold PBS to remove unincorporated probe.

  • Lyse cells in Lysis Buffer.[1] Clarify by centrifugation (13,000 x g, 10 min, 4°C).

  • Adjust protein concentration to 1–2 mg/mL.

  • Assemble Click Reaction (Add in order):

    • Lysate (90 µL)

    • Azide-Tag (1 µL of 5 mM stock -> 50 µM final)

    • TBTA (2 µL of 5 mM stock -> 100 µM final)

    • CuSO

      
       (2 µL of 50 mM stock -> 1 mM final)
      
    • TCEP (2 µL of 50 mM stock -> 1 mM final)

  • Vortex and incubate for 1 hour at Room Temperature in the dark.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents before downstream analysis (Western Blot or Mass Spec).

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Step1 Cell Culture + 14-Pentadecynoic Acid (20-100 µM) Step2 Metabolic Incorporation (4-16 Hours) Step1->Step2 Step3 Lysis & Wash (Remove free probe) Step2->Step3 Step4 CuAAC Click Reaction (+ Azide-Biotin, Cu(I), TCEP) Step3->Step4 Step5 Streptavidin Enrichment (Proteomics) Step4->Step5 Step6 Fluorescence Imaging (Microscopy/Gel) Step4->Step6

Caption: Step-by-step workflow for metabolic labeling and bioorthogonal detection of acylated proteins.

Part 5: Applications in Drug Development
  • Target Validation: Many oncogenes (e.g., RAS family) and viral proteins (e.g., HIV-1 Gag, SARS-CoV-2 Spike) require acylation for membrane localization and signaling. 14-Pentadecynoic acid allows researchers to validate if a drug candidate inhibits these acylation events.

  • Inhibitor Screening: By treating cells with a potential palmitoylation inhibitor (e.g., 2-Bromopalmitate) alongside 14-pentadecynoic acid, the reduction in fluorescent signal provides a direct, quantitative readout of inhibitor efficacy.

  • Lipidomic Profiling: Identifying shifts in the "palmitoylome" of diseased vs. healthy tissues to discover new biomarkers.

Part 6: Safety & Handling
  • Storage: Store solid powder at -20°C under inert gas (Nitrogen/Argon) to prevent oxidation. Stock solutions in DMSO are stable for up to 3 months at -20°C.

  • Hazards: Generally considered non-toxic in small quantities used for research, but should be handled with standard PPE (gloves, safety glasses). Avoid inhalation of dust.

  • Disposal: Dispose of copper-containing waste separately according to institutional chemical safety guidelines.

References
  • Hang, H. C., et al. (2011). Chemical probes for the study of protein palmitoylation. Methods in Enzymology.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods.

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation. Nature Chemical Biology.

  • PubChem Compound Summary. 14-Pentadecynoic acid (CID 5312704).[2] National Library of Medicine.[2]

  • Gao, X., & Hannoush, R. N. (2014). A decade of click chemistry in protein palmitoylation profiling. Cell Chemical Biology.

Sources

Exploratory

Deciphering the Biosynthetic Logic of Alkyne-Containing Natural Products: Mechanisms, Discovery, and Engineering

Executive Summary Alkynes are highly privileged functional groups in natural products, conferring potent biological activities—such as the DNA-cleaving diradical formation in enediynes—and serving as indispensable bioort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkynes are highly privileged functional groups in natural products, conferring potent biological activities—such as the DNA-cleaving diradical formation in enediynes—and serving as indispensable bioorthogonal handles for chemical biology ()[1]. Despite their immense utility in drug development and material science, the enzymatic logic governing alkyne formation remained largely enigmatic until recent breakthroughs. This technical guide synthesizes the mechanistic paradigms of microbial alkyne biosynthesis, delineates self-validating experimental protocols for pathway engineering, and outlines mass spectrometry-driven discovery workflows.

Mechanistic Paradigms of Alkyne Formation

Carrier Protein-Dependent Terminal Alkyne Biosynthesis

Historically, biological alkynes were thought to arise exclusively from the desaturation of internal fatty acid olefins. However, the discovery of the jamABC gene cassette from Pseudomonas protegens revealed a novel carrier protein-dependent mechanism for terminal alkyne formation ()[2].

Causality & Mechanism: The pathway relies on a strict enzymatic division of labor to prevent off-target toxicity from reactive intermediates. JamA (an acyl-ACP ligase) activates 5-hexenoic acid and covalently loads it onto the phosphopantetheine arm of JamC (an acyl carrier protein). The membrane-bound bifunctional desaturase/acetylenase JamB then catalyzes the O₂-dependent extraction of four hydrogen atoms, converting the terminal alkene to an alkyne[3]. The stringent protein-protein interaction between JamB and JamC ensures that highly reactive radical intermediates are sequestered and do not cause off-target cellular damage ()[4].

JamABC Substrate 5-Hexenoic Acid JamA JamA (Acyl-ACP Ligase) Substrate->JamA Intermediate 5-Hexenoyl-JamC JamA->Intermediate ATP, Mg2+ JamC JamC (Acyl Carrier Protein) JamC->JamA JamB JamB (Desaturase/Acetylenase) Intermediate->JamB Product 5-Hexynoyl-JamC JamB->Product O2, e- donor

Carrier protein-dependent terminal alkyne biosynthesis via the JamABC pathway.

Amino Acid-Derived Terminal Alkynes

Beyond fatty acid precursors, microbes can synthesize terminal-alkyne-containing amino acids, such as L-propargylglycine and β-ethynylserine. Discovered in Streptomyces cattleya, this pathway utilizes a distinct suite of enzymes where L-lysine undergoes halogenation, oxidative C–C bond cleavage, and triple-bond formation via an allene intermediate ()[5]. This provides a direct biological route to encode bioorthogonal handles directly into the proteome.

The Enediyne Core: A Diiodotetrayne Unification

Enediynes (e.g., calicheamicin, dynemicin) are potent antitumor antibiotics featuring a 1,5-diyne-3-ene warhead that undergoes Bergman cyclization to cleave DNA[6]. Recent genomic and biochemical evidence unified the biosynthesis of 9- and 10-membered enediynes around a highly reactive diiodotetrayne intermediate ()[7].

Causality & Mechanism: An iterative Type I polyketide synthase (PKSE) generates a polyene precursor. Subsequent halogenation and desaturation yield the diiodotetrayne, which undergoes complex cyclization cascades to form the enediyne core[7]. The precise timing of alkyne formation prior to cyclization represents a paradigm shift, explaining how nature stabilizes these explosive functional groups during assembly.

Enediyne Precursors Acetate / Malonate PKSE Enediyne PKS Cassette Precursors->PKSE Polyene Polyene Intermediate PKSE->Polyene Halogenase Halogenase / Desaturase Polyene->Halogenase Diiodotetrayne Diiodotetrayne Halogenase->Diiodotetrayne Cyclization Cyclization Enzymes Diiodotetrayne->Cyclization Core Enediyne Core Cyclization->Core

Enediyne core assembly unified by a highly reactive diiodotetrayne intermediate.

Quantitative Insights and Enzyme Engineering

To harness these pathways for synthetic biology, enzymes like JamB must be optimized. Wild-type JamB exhibits weak desaturase/acetylenase activity when expressed in heterologous hosts like E. coli. Through directed evolution and the implementation of a fluorogenic click-chemistry screening platform, researchers have generated JamB variants with significantly enhanced kinetics ()[8].

Table 1: Kinetic and Yield Comparisons of Engineered Alkyne Biosynthetic Systems

Enzyme / SystemModification / VariantHost OrganismPerformance / Yield ImprovementReference
JamB (Wild-type) NoneE. coliBaseline activity (1x)[Zhu et al., 2016][8]
JamB (Mutant) Directed Evolution (Random Mutagenesis)E. coli~20-fold increase in activity[Zhu et al., 2016][8]
TtuC (Non-cognate ACP) Rational Design (Helix 3 Mutation)In vitroCompatibility restored to match cognate JamC[Su et al., 2018][4]
Propargylglycine Pathway Heterologous ExpressionE. coliComplete substitution of proteomic methionines[Marchand et al., 2019][5]

Methodological Frameworks for Alkyne Discovery and Engineering

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the core workflows for studying and discovering alkyne natural products.

Protocol 1: In Vitro Reconstitution of Carrier-Protein-Dependent Alkyne Biosynthesis

Objective: Validate the acyl-ACP ligase (JamA) and acetylenase (JamB) activity using recombinant proteins. Causality: By isolating the reaction in vitro, we eliminate competing cellular metabolic sinks, allowing direct observation of the ACP-bound intermediates via high-resolution mass spectrometry (HRMS).

  • Protein Expression & Purification: Express JamA, JamB (membrane fraction), and holo-JamC in E. coli BL21(DE3). Purify using Ni-NTA chromatography.

  • Substrate Activation (JamA Reaction): Incubate 50 µM holo-JamC, 1 mM 5-hexenoic acid, 5 mM ATP, and 5 mM MgCl₂ with 5 µM JamA in 50 mM Tris-HCl (pH 8.0) for 30 mins at 25°C.

  • Validation Step 1 (Self-Correction): Quench a 10 µL aliquot and analyze via LC-HRMS. The presence of a mass shift corresponding to 5-hexenoyl-JamC confirms successful ligase activity. Do not proceed if the ACP remains unloaded.

  • Acetylenase Reaction (JamB Reaction): To the validated 5-hexenoyl-JamC mixture, add 10 µM JamB, 1 mM NADH, 10 µM FAD, and ferredoxin/ferredoxin reductase (as electron donors). Incubate for 2 hours at 25°C under aerobic conditions.

  • Validation Step 2: Analyze the final mixture via LC-HRMS. A mass reduction of exactly 4.03 Da from the 5-hexenoyl-JamC peak confirms the formation of the 5-hexynoyl-JamC terminal alkyne.

Protocol 2: Untargeted LC-MS/MS Discovery using RuAAC Click Chemistry

Objective: Identify novel terminal and internal alkyne natural products from crude microbial extracts ()[9]. Causality: Polyynes and internal alkynes often decompose during standard purification. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) covalently tags these elusive molecules with a stable, predictable mass fragment (tropylium ion), enabling bioinformatic extraction from complex MS/MS datasets[9].

  • Extract Preparation: Lyophilize and extract microbial cultures with methanol.

  • RuAAC Reaction: Combine 100 µg of crude extract with 1 mM p-bromobenzyl azide and 5 mol% Cp*RuCl(PPh₃)₂ catalyst in 1,4-dioxane. Stir at 60°C for 12 hours.

  • LC-MS/MS Analysis: Inject the derivatized extract into an LC-MS/MS system operating in positive ion mode with data-dependent acquisition (DDA).

  • Data Processing: Filter the MS/MS spectra for the characteristic brominated tropylium ion fragment (m/z 169.97 / 171.97).

  • Validation Step (Exclusion Logic): Cross-reference hits against a negative control reaction (catalyst + azide, no extract). RuAAC generates known catalyst-induced byproducts; an exclusion list must be applied to prevent false positives[9].

Untargeted Extract Crude Microbial Extract RuAAC RuAAC Click Reaction Extract->RuAAC LCMS LC-MS/MS Analysis RuAAC->LCMS Tropylium Tropylium Ion Detection LCMS->Tropylium Exclusion Byproduct Exclusion Exclusion->LCMS Identification Alkyne Identification Tropylium->Identification

Untargeted LC-MS/MS workflow for alkyne discovery using RuAAC click chemistry.

Future Perspectives in Drug Development

The ability to genetically encode terminal alkynes into natural product scaffolds opens unprecedented avenues for drug development. By integrating the jamABC cassette into polyketide synthase (PKS) assembly lines, researchers can generate "clickable" libraries of complex macrolides. These bioorthogonal handles facilitate the rapid synthesis of antibody-drug conjugates (ADCs) and target-identification probes without disrupting the natural product's core pharmacophore. As enzyme engineering improves the catalytic efficiency of acetylenases, the scalable, fermentative production of bespoke alkyne-tagged therapeutics will become a standard pillar of modern pharmaceutical manufacturing.

References

  • Zhu, X., Liu, J., & Zhang, W. (2015). De novo biosynthesis of terminal alkyne-labeled natural products. Nature Chemical Biology. [Link]

  • Su, M., Zhu, X., & Zhang, W. (2018). Probing the Acyl Carrier Protein-Enzyme Interactions within Terminal Alkyne Biosynthetic Machinery. AIChE Journal (via PubMed Central).[Link]

  • Marchand, J. A., et al. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature.[Link]

  • Hindra, et al. (2024). Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate. Nature Chemistry (via PubMed Central).[Link]

  • Zhu, X., et al. (2016). A fluorogenic screening platform enables directed evolution of an alkyne biosynthetic tool. Chemical Communications.[Link]

  • Mwanza, C., et al. (2022). Untargeted Identification of Alkyne-Containing Natural Products Using Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Analytical Chemistry.[Link]

  • Li, X., et al. (2021). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology.[Link]

Sources

Foundational

The Role of 14-Pentadecynoic Acid in Studying Fatty Acid Oxidation: A Bioorthogonal Tracing Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Lipidomics, Immunometabolism, and Systems Biology Executive Summary Fatty acid β-oxidation (FAO) is a central pillar of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Lipidomics, Immunometabolism, and Systems Biology

Executive Summary

Fatty acid β-oxidation (FAO) is a central pillar of mammalian energy homeostasis. Dysregulation of this pathway is implicated in metabolic syndromes, non-alcoholic fatty liver disease (NAFLD), and various cancers. Historically, measuring FAO flux relied on bulk techniques such as


C-radiolabeling or indirect respirometry (e.g., Seahorse XF). While useful, these methods fail to provide molecular resolution of the intermediate acyl-chain metabolites generated during the iterative cycles of mitochondrial oxidation.

Enter 14-Pentadecynoic acid (14-PDA) —a 15-carbon fatty acid featuring a terminal alkyne group. As a bioorthogonal structural mimic of palmitic acid (C16:0), 14-PDA has revolutionized lipid tracing[1]. By coupling 14-PDA pulse-chase assays with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and mass spectrometry (Click-MS), researchers can now trap, identify, and quantify specific acyl-carnitine and acyl-CoA intermediates at sub-picomole sensitivities[2].

This technical guide dissects the mechanistic rationale, biophysical advantages, and step-by-step experimental implementation of 14-PDA in modern lipidomics.

Mechanistic Grounding: Why 14-PDA?

The Biophysical Mimicry of Alkyne Tags

To study lipid metabolism accurately, a tracer must not perturb the native enzymatic machinery. Fluorescently labeled fatty acids (e.g., BODIPY-C16) are heavily utilized for imaging lipid droplets; however, the bulky fluorophore creates severe steric hindrance. This prevents proper recognition by Acyl-CoA Synthetases (ACSL) and Carnitine Palmitoyltransferase 1 (CPT1), effectively blocking the tracer from entering the mitochondria for β-oxidation.

14-PDA circumvents this limitation. The terminal alkyne (C≡CH) is linear and sterically compact, possessing a van der Waals radius comparable to a terminal ethyl group. Consequently, 14-PDA is seamlessly incorporated into cellular lipid pools, activated to 14-PDA-CoA, and transported into the mitochondrial matrix without enzymatic rejection[1].

Tracing the Iterative Cycles of β-Oxidation

Once inside the mitochondrial matrix, 14-PDA-CoA undergoes iterative cycles of β-oxidation. Because the alkyne tag is located at the terminal (


) end of the carbon chain, it survives the sequential cleavage of 2-carbon acetyl-CoA units from the carboxyl end[1].

For a 15-carbon tracer like 14-PDA, the degradation pathway proceeds as follows:

  • Cycle 1: Cleavage yields a C13-alkyne-CoA + Acetyl-CoA

  • Cycle 2: Cleavage yields a C11-alkyne-CoA + Acetyl-CoA

  • Cycle 3-5: Progressive shortening to C9, C7, and C5-alkyne-CoAs

  • Cycle 6: Final cleavage yields the highly unstable C3-alkyne-CoA (propiolyl-CoA) and Acetyl-CoA[1].

By arresting the metabolism at specific time points and utilizing Click-MS, researchers can quantify these exact intermediates, providing a high-resolution snapshot of enzymatic bottlenecks within the FAO spiral[2].

G PDA 14-Pentadecynoic Acid (14-PDA) Uptake Cellular Uptake (CD36/FATP) PDA->Uptake Activation Acyl-CoA Synthetase (ACSL) Uptake->Activation ATP + CoA MitoTransport Mitochondrial Entry (CPT1/CPT2) Activation->MitoTransport Carnitine BetaOx β-Oxidation Cycles MitoTransport->BetaOx Intermediates Alkyne-Acyl-CoAs & Acyl-Carnitines BetaOx->Intermediates Cleavage

Figure 1: The metabolic trajectory of 14-PDA from cellular uptake to the generation of alkyne-tagged β-oxidation intermediates.

Comparative Analysis of FAO Methodologies

To understand the strategic advantage of 14-PDA, it is critical to compare it against legacy and orthogonal techniques.

Table 1: Comparison of Fatty Acid Oxidation Measurement Techniques

MethodologyCore PrincipleIntermediate ResolutionLimitations
Radiolabeling (

C-Palmitate)
Measures release of

CO

and acid-soluble metabolites.
Low: Only measures bulk end-products.Radioactive hazards; cannot identify specific acyl-chain bottlenecks.
Respirometry (Seahorse XF) Measures Oxygen Consumption Rate (OCR) linked to FAO.None: Indirect measurement of electron transport chain flux.Cannot distinguish between specific lipid species being oxidized.
Bioorthogonal Tracing (14-PDA + Click-MS) Alkyne-tagged lipids are extracted, clicked to mass tags, and analyzed via LC-MS/MS.High: Resolves exact chain lengths (e.g., C13, C11, C9 intermediates).Requires specialized LC-MS/MS infrastructure and click-chemistry optimization.

Self-Validating Experimental Protocol: 14-PDA Pulse-Chase & Click-MS

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its underlying causality. The following workflow is designed to maintain physiological relevance while maximizing the signal-to-noise ratio during mass spectrometric detection.

Step 1: Preparation of 14-PDA-BSA Conjugates
  • Action: Dissolve 14-PDA in ethanol or DMSO to create a 50 mM stock. Dilute this stock into pre-warmed culture media containing essentially fatty-acid-free Bovine Serum Albumin (BSA) at a 3:1 (Fatty Acid:BSA) molar ratio. Incubate at 37°C for 30 minutes to allow conjugation.

  • Causality: Free fatty acids are highly lipophilic, form toxic micelles in aqueous solutions, and can artificially disrupt cellular membranes. Conjugating 14-PDA to BSA mimics physiological serum transport, ensuring active uptake via CD36 and FATP transporters rather than passive, unregulated diffusion[3].

Step 2: Pulse-Chase Incubation
  • Action (Pulse): Incubate target cells (e.g., primary hepatocytes or macrophages) with 50 µM 14-PDA-BSA for 1 to 4 hours to load the cellular lipid pools.

  • Action (Chase): Wash the cells thoroughly with PBS and incubate in label-free media. Harvest cells at specific time intervals (e.g., 0, 30, 60, 120 minutes).

  • Causality: The pulse phase allows the tracer to equilibrate within lipid droplets (triglyceride cycling) and mitochondria. The chase phase provides the temporal resolution required to observe the decay of the parent 14-PDA and the sequential rise of shortened β-oxidation intermediates[1].

Step 3: Biphasic Lipid Extraction (Bligh-Dyer Method)
  • Action: Quench metabolism immediately by adding ice-cold methanol. Extract lipids using a Chloroform:Methanol:Water (2:2:1.8) system. Collect the lower organic phase (containing neutral lipids and free fatty acids) and the upper aqueous phase (containing polar acyl-CoAs and acyl-carnitines).

  • Causality: β-oxidation intermediates (acyl-CoAs) are highly polar, whereas the parent 14-PDA is non-polar. Separating these phases ensures that high-abundance structural lipids do not suppress the ionization of low-abundance oxidative intermediates during MS analysis.

Step 4: CuAAC Click Reaction
  • Action: To the dried lipid extract, add the click reaction cocktail: 1 mM Azide-Reporter (e.g., Azide-PEG3-Biotin or a specific mass tag), 1 mM CuSO

    
    , 2 mM THPTA ligand, and 5 mM Sodium Ascorbate in a suitable solvent mixture. React for 1 hour at room temperature.
    
  • Causality: The Sodium Ascorbate reduces Cu(II) to the catalytically active Cu(I). The THPTA ligand is absolutely critical; it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise peroxidize the endogenous unsaturated lipids in the sample.

Step 5: LC-MS/MS Quantification
  • Action: Analyze the clicked lipid mixture using reversed-phase liquid chromatography coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

  • Causality: The addition of the azide-tag normalizes the ionization efficiency across different lipid chain lengths, allowing for accurate, multiplexed quantification of the C15, C13, C11, and C9 alkyne-metabolites down to femtomole limits[1].

G Pulse 1. Pulse Phase Incubate cells with 14-PDA-BSA Chase 2. Chase Phase Wash & incubate in label-free media Pulse->Chase Extract 3. Lipid Extraction Biphasic Chloroform/Methanol Chase->Extract Click 4. CuAAC Click Reaction Add Azide-Mass Tag + Cu(I) + THPTA Extract->Click Analysis 5. LC-MS/MS Analysis Quantify Alkyne-Acyl Intermediates Click->Analysis

Figure 2: Step-by-step experimental workflow for 14-PDA pulse-chase and Click-MS analysis.

Applications in Drug Development

The integration of 14-PDA into preclinical workflows offers unprecedented advantages for drug discovery, particularly in the context of metabolic diseases:

  • Validating CPT1 Inhibitors: When screening compounds intended to block FAO (e.g., Etomoxir analogs for cancer metabolism), 14-PDA allows researchers to confirm on-target engagement by observing the accumulation of 14-PDA-CoA and the complete absence of downstream shortened alkyne-acyl-carnitines[1].

  • Investigating Triglyceride Cycling in NAFLD: In hepatic steatosis models, 14-PDA is used to track how fatty acids are partitioned between oxidative pathways and lipid droplet storage. Studies utilizing alkyne-lipids have revealed that diacylglycerol acyltransferase 1 (DGAT1) plays a major role in buffering excess fatty acids to prevent lipotoxicity[1].

  • Sphingolipid Biosynthesis: Beyond oxidation, 14-PDA is frequently utilized as a substrate to study the biosynthesis of complex structural lipids. For instance, 14-PDA has been successfully incorporated into photoswitchable ceramides to exert optical control over sphingolipid production in living cells[4].

References

  • Kuerschner, L., Leyendecker, P., Klizaite, K., Fiedler, M., Saam, J., & Thiele, C. (2022). "Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates." Journal of Lipid Research, 63(4), 100188.[Link]

  • Kuerschner, L., & Thiele, C. (2022). "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art." Frontiers in Molecular Biosciences, 9:880559.[Link]

  • Kol, M., Williams, B., Toombs-Ruane, H., Kelkar, H. G., et al. (2019). "Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides." eLife, 8:e43230. [Link]

  • Pugh, C. E., et al. (2025). "A Novel Cyclopropenyl Fatty Acid Library Reveals Tissue-Specific Preferences for Regulatory T Cell Uptake Through Click-Chemistry." bioRxiv.[Link] (Derived from preprint indexing).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Metabolic Labeling of S-Acylated Proteins using 14-Pentadecynoic Acid (14-PDA)

Part 1: Executive Summary & Scientific Rationale The Challenge of Lipid Post-Translational Modifications Protein S-acylation (commonly referred to as S-palmitoylation) is a reversible post-translational modification (PTM...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge of Lipid Post-Translational Modifications

Protein S-acylation (commonly referred to as S-palmitoylation) is a reversible post-translational modification (PTM) critical for regulating protein trafficking, stability, and signaling. Unlike genetic tags (e.g., GFP), lipid modifications are non-templated and cannot be monitored by DNA sequencing. Traditional methods using radioactive [³H]-palmitate are sensitive but require long exposure times (weeks) and pose safety hazards.

The Solution: Bioorthogonal Chemistry

14-Pentadecynoic acid (14-PDA) is a bioorthogonal fatty acid analogue. Structurally, it consists of a 15-carbon chain with a terminal alkyne group.[1] While Palmitic acid is C16, 14-PDA (C15) acts as a functional surrogate, being incorporated into proteins by endogenous acyltransferases (DHHCs). The terminal alkyne is sterically small and biologically inert until reacted with an azide-functionalized reporter via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

Why 14-PDA?

  • Chain Length Mimicry: 14-PDA (C15) closely mimics the hydrophobicity of Palmitic acid (C16) and Myristic acid (C14), making it a versatile probe for fatty acylation, particularly S-palmitoylation.

  • Rapid Detection: Enables detection in hours (via fluorescence or Western blot) rather than weeks.

  • Enrichment: Allows for the affinity purification of the "palmitoylome" using biotin-azide for mass spectrometry.

Part 2: Visualizing the Mechanism

The following diagram illustrates the workflow from metabolic incorporation to bioorthogonal detection.

MetabolicLabeling cluster_0 Phase 1: Metabolic Incorporation cluster_1 Phase 2: Bioorthogonal Detection Media 14-PDA (Alkyne-FA) in Media Cell Cellular Uptake Media->Cell CoA Acyl-CoA Synthetase Cell->CoA Activation Acylated Alkyne-Tagged Protein CoA->Acylated PAT/DHHC Transfer Protein Target Protein (Cysteine) Protein->Acylated Lysis Cell Lysis Acylated->Lysis Click CuAAC Reaction (Click Chemistry) Lysis->Click Result Labeled Protein Analysis Click->Result Triazole Formation Reporter Azide-Tag (Biotin/Fluor) Reporter->Click

Figure 1: Workflow of 14-PDA metabolic labeling. The alkyne-fatty acid is metabolized, incorporated into proteins, and subsequently detected via a click reaction.[2]

Part 3: Detailed Experimental Protocol

Phase A: Reagent Preparation (The "BSA Complexing" Step)

Critical Insight: Fatty acids are hydrophobic and will precipitate in aqueous media if added directly, causing cytotoxicity and poor labeling. They must be conjugated to Fatty Acid-Free BSA (Bovine Serum Albumin) before addition to cells.[3]

Materials:

  • 14-Pentadecynoic acid (Dissolved in DMSO to 50-100 mM stock).

  • Fatty Acid-Free BSA (Lyophilized).

  • PBS or 150 mM NaCl.

Protocol:

  • Prepare a 10% (w/v) BSA solution in PBS or 150 mM NaCl. Filter sterilize (0.22 µm).

  • Dilute the 14-PDA DMSO stock into the BSA solution to achieve a final fatty acid concentration of 2-5 mM .

    • Note: The molar ratio of FA to BSA should be approximately 3:1 to 5:1.

  • Sonicate the mixture in a water bath at 37°C for 15-30 minutes until the solution is clear. This ensures the fatty acid is bound to the hydrophobic pockets of BSA.

  • Store: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: Metabolic Labeling (Pulse)

Experimental Setup Table:

Condition14-PDA Conc.2-Bromopalmitate (Control)Rationale
Experimental 20 - 100 µM-Detects acylated proteins.
Negative Control 0 µM (DMSO)-Determines background signal.
Competition Control 50 µM100 µMValidates specificity (2-BP inhibits DHHCs).

Step-by-Step:

  • Seed Cells: Plate cells (e.g., HeLa, HEK293, Jurkat) to reach 70-80% confluency on the day of labeling.

  • Wash: Remove growth media and wash cells 1x with warm PBS.

  • Labeling: Add fresh culture media (serum-reduced, e.g., 2% FBS, is preferred to reduce competition from serum lipids) containing 20-50 µM 14-PDA (from BSA complex).

  • Incubation: Incubate at 37°C / 5% CO₂ for 4 to 16 hours .

    • Expert Note: Shorter times (4h) detect rapid turnover; longer times (16h) maximize total proteome labeling.

  • Harvest: Aspirate media. Wash cells 2x with ice-cold PBS to remove unincorporated free fatty acids.

Phase C: Lysis and Click Chemistry

Safety Note: Copper serves as the catalyst.[2] Maintain the correct oxidation state (Cu(I)) using a reducing agent (Ascorbate) and a stabilizing ligand (THPTA).

Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% NP-40 (or 1% SDS for total proteome solubilization), 1x Protease Inhibitors.

Protocol:

  • Lyse: Scrape cells in Lysis Buffer.[2] Incubate on ice for 20 min. Clarify by centrifugation (16,000 x g, 10 min, 4°C).

  • Quantify: Measure protein concentration (BCA Assay). Adjust all samples to the same concentration (e.g., 2 mg/mL).

  • The Click Reaction (Master Mix Approach): Perform the reaction in a specific order to prevent Cu(I) oxidation or precipitation.

    Reaction Mix (Final Concentrations):

    • Lysate (50-100 µg protein)

    • Azide Tag: 10-20 µM (Biotin-Azide or Fluorophore-Azide)

    • CuSO₄: 1 mM

    • THPTA (Ligand): 100 µM (Premix CuSO₄ and THPTA before adding)

    • Sodium Ascorbate: 10 mM (Add LAST)

  • Incubation: Rotate samples for 1 hour at Room Temperature in the dark.

  • Termination: Stop reaction by adding 4x SDS-PAGE Loading Buffer (containing β-mercaptoethanol) or by protein precipitation (Methanol/Chloroform) if removing excess reagents is required for Mass Spec.

Phase D: Downstream Analysis (Western Blot)
  • SDS-PAGE: Load samples (20-30 µg) onto a gel.

  • Transfer: Transfer to PVDF or Nitrocellulose membrane.

  • Blocking: Block with 3% BSA in TBST (Avoid milk if using Biotin-Streptavidin, as milk contains endogenous biotin).

  • Detection:

    • If Biotin-Azide used: Incubate with Streptavidin-HRP (1:5,000) for 1 hour.

    • If Fluorophore-Azide used: Image gel directly before transfer (In-gel fluorescence).

  • Wash & Develop: Wash 3x with TBST and develop with ECL.

Part 4: Troubleshooting & Optimization

ProblemPossible CauseSolution
High Background Non-specific sticking of Azide probe.[2]Use a "No Click" control (omit CuSO₄). Precipitate proteins (MeOH/CHCl₃) after reaction to remove free probe.
Low Signal Poor uptake or oxidation of Copper.Ensure 14-PDA is BSA-complexed. Use fresh Sodium Ascorbate (make fresh daily). Increase THPTA:Cu ratio to 5:1.
Protein Precipitation Copper concentration too high.Reduce CuSO₄ to 0.5 mM. Ensure THPTA ligand is present to protect proteins from Cu-mediated oxidation.
Cytotoxicity 14-PDA concentration too high.Titrate down to 10-20 µM. Ensure DMSO concentration is < 0.1%.

Part 5: Pathway Visualization (Graphviz)

The following diagram details the chemical logic of the Click Reaction used in this protocol.

ClickChemistry cluster_reactants Reactants cluster_product Product Alkyne Protein-14-PDA (Terminal Alkyne) Triazole 1,2,3-Triazole Linkage (Covalent Bond) Alkyne->Triazole + Azide Reporter-Azide (N3-Tag) Azide->Triazole Catalyst Catalyst Complex [Cu(I)-THPTA] Catalyst->Triazole Catalyzes LabeledProtein Fluorescent/Biotinylated Protein Triazole->LabeledProtein

Figure 2: Chemical mechanism. The Cu(I)-catalyzed reaction forms a stable triazole adduct between the lipid-modified protein and the detection tag.

References

  • Hang, H. C., Geutjes, E. J., Grotenbreg, G., Pollington, A. M., Bijlmakers, M. J., & Ploegh, H. L. (2007). Chemical probes for the rapid detection of fatty-acylated proteins in mammalian cells. Journal of the American Chemical Society.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods.

  • Charron, G., Wilson, J. P., & Hang, H. C. (2009). Chemical tools for understanding protein lipidation in eukaryotes. Current Opinion in Chemical Biology.

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and prenylation. Nature Chemical Biology.

  • Gao, X., & Hannoush, R. N. (2014). A Decade of Bioorthogonal Chemistry. Cell Chemical Biology.

Sources

Application

Application Note: Profiling Lipid Metabolism and Protein Lipidation using 14-Pentadecynoic Acid via CuAAC Click Chemistry

Executive Summary Understanding lipid dynamics is critical for drug development, particularly in metabolic disorders and infectious diseases. Traditional lipid tracking relies on bulky fluorophores or hazardous radioisot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding lipid dynamics is critical for drug development, particularly in metabolic disorders and infectious diseases. Traditional lipid tracking relies on bulky fluorophores or hazardous radioisotopes, which can perturb native biological functions. This application note details the use of 14-Pentadecynoic acid (14-PDA) —a 15-carbon fatty acid containing a terminal alkyne—as a bioorthogonal probe for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By utilizing this self-validating protocol, researchers can accurately map fatty acid uptake, complex lipid synthesis, and protein lipidation with high fidelity.

Scientific Rationale & Mechanism of Action

14-Pentadecynoic acid serves as a nearly traceless structural analog of natural long-chain fatty acids (such as myristic and palmitic acid). Because the terminal alkyne moiety is small and biologically inert, 14-PDA is readily recognized by endogenous fatty acid transporters and 1[1].

Once activated to 14-pentadecynoyl-CoA, it is incorporated into downstream metabolic pathways, including phospholipid biosynthesis and covalent protein lipidation. Following metabolic labeling, the alkyne tag is detected via CuAAC, which forms a 2[2] with an azide-functionalized reporter (e.g., Alexa Fluor-azide or Biotin-azide). This provides a superior alternative to 3[3], which often suffer from altered subcellular localization due to steric bulk.

Mechanism A 14-Pentadecynoic Acid (Terminal Alkyne Probe) B Cellular Uptake (Fatty Acid Transporters) A->B C Acyl-CoA Synthetase (Metabolic Activation) B->C D 14-Pentadecynoyl-CoA (Active Intermediate) C->D E Protein Lipidation (e.g., N-Myristoylation) D->E Acyltransferases F Complex Lipid Synthesis (Phospholipids / TAGs) D->F Lipid Synthases

Caption: Metabolic incorporation pathway of 14-Pentadecynoic acid into cellular targets.

Experimental Design & Causality

A successful CuAAC reaction requires precise stoichiometry to balance reaction kinetics against sample preservation. Free Cu(I) is highly reactive and can generate reactive oxygen species (ROS) that degrade lipids and proteins. To mitigate this, our protocol employs THPTA, a water-soluble ligand that 2[2], accelerating the reaction while protecting the biological sample.

Table 1: Optimized CuAAC Reaction Parameters for 14-PDA Detection
ParameterOptimized ValueCausality / Scientific Rationale
14-PDA Probe 10 - 50 µMProvides sufficient metabolic incorporation without inducing lipotoxicity or altering native lipid pools.
Azide-Reporter 10 µMHigh enough for rapid kinetics, low enough to prevent non-specific background binding.
CuSO₄ (Catalyst) 1 - 2 mMEssential source of Cu(II), which is subsequently reduced to active Cu(I) for the cycloaddition.
THPTA (Ligand) 5 - 10 mMMaintains a 1:5 molar ratio with Cu to stabilize Cu(I) and prevent ROS-mediated biomolecule degradation.
Sodium Ascorbate 10 - 20 mMRapidly reduces Cu(II) to Cu(I). Must be added last and prepared fresh to initiate the reaction effectively.
Incubation Time 1 HourEnsures complete triazole formation while minimizing sample degradation at room temperature.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By integrating strict negative controls, researchers can definitively prove that the resulting signal is a product of 4[4] rather than non-specific reporter aggregation.

Phase 1: Metabolic Labeling
  • Preparation: Dissolve 14-Pentadecynoic acid in DMSO to create a 50 mM stock. Complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) in a 1:3 molar ratio (14-PDA:BSA) in serum-free media to facilitate cellular uptake.

  • Incubation: Plate target cells and allow them to adhere. Replace standard media with the 14-PDA/BSA conjugated media (final 14-PDA concentration: 25 µM).

  • Labeling Window: Incubate cells for 4 to 24 hours depending on the metabolic turnover rate of the target lipid species.

  • Self-Validation Control A (Vehicle): Treat a parallel well with DMSO/BSA only (no 14-PDA) to establish the baseline background of the azide-reporter.

Phase 2: Fixation and Permeabilization (For Imaging)
  • Washing: Remove media and wash cells gently with warm PBS (3x) to remove unincorporated 14-PDA.

  • Fixation: Fix cells using 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize using 0.1% Triton X-100 in PBS for 10 minutes to allow the click reagents access to intracellular lipid pools.

  • Blocking: Wash cells and block with 1% delipidated BSA in PBS for 30 minutes.

Phase 3: The CuAAC Click Reaction

Note: The order of addition is critical. Ascorbate must be added last.

  • Buffer Preparation: Prepare a Click Buffer consisting of 5[5].

  • Catalyst Premix: In a separate microcentrifuge tube, combine 100 mM CuSO₄ and 100 mM THPTA to achieve a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA). Vortex and incubate for 3 minutes.

  • Reaction Cocktail: To the Click Buffer, sequentially add:

    • Azide-Fluorophore (Final: 10 µM)

    • Catalyst Premix (Final Cu concentration: 1 mM)

    • Freshly prepared Sodium Ascorbate (Final: 10 mM). The solution should briefly turn pale yellow/brown, indicating the reduction to Cu(I).

  • Incubation: Immediately apply the reaction cocktail to the fixed cells. Incubate for 1 hour at room temperature in the dark.

  • Self-Validation Control B (No Catalyst): Apply the reaction cocktail without the Catalyst Premix to a 14-PDA labeled well. This proves the signal is strictly dependent on the CuAAC catalytic process.

  • Washing: Remove the cocktail and wash sequentially with Click Buffer, 20 mM EDTA (to chelate residual copper), and PBS (3x). Mount coverslips for fluorescence microscopy.

CuAAC_Workflow S1 1. Metabolic Labeling S2 2. Fixation & Permeabilization S1->S2 S3 3. CuAAC Reaction (Azide, Cu, THPTA) S2->S3 S4 4. Triazole Formation S3->S4 S5 5. Fluorescence Imaging S4->S5

Caption: Step-by-step workflow for the CuAAC click chemistry detection of alkyne-tagged lipids.

Troubleshooting & Quality Control

  • High Background Fluorescence: If Control A (Vehicle) shows high signal, the azide-fluorophore concentration is too high, or the blocking step was insufficient. Reduce the azide concentration to 1-5 µM and ensure delipidated BSA is used.

  • Weak Signal in Labeled Cells: If the positive sample is dim but Control B (No Catalyst) is blank, the Cu(I) may have oxidized prematurely. Ensure the Sodium Ascorbate is prepared immediately before use and verify the THPTA:Cu ratio is at least 5:1.

References

  • Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC. 3

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC. 5

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC. 1

  • Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry - Benchchem. 2

  • The Role of Terminal Alkyne-Containing Fatty Acids in Metabolism Research: A Technical Guide - Benchchem. 4

Sources

Method

application of 14-Pentadecynoic acid in tracing lipid metabolism

Application Note: Bioorthogonal Tracing of Lipid Metabolism and Protein Acylation using 14-Pentadecynoic Acid Abstract & Introduction Lipid metabolism is a complex network governing energy storage, membrane dynamics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioorthogonal Tracing of Lipid Metabolism and Protein Acylation using 14-Pentadecynoic Acid

Abstract & Introduction

Lipid metabolism is a complex network governing energy storage, membrane dynamics, and signal transduction.[1][2] Traditional methods using radiolabeled fatty acids (


H-palmitate) suffer from low sensitivity, long exposure times, and safety hazards.

14-Pentadecynoic acid (14-PDA) is a terminal alkyne-tagged fatty acid (


) that serves as a powerful bioorthogonal probe. Structurally, it mimics long-chain saturated fatty acids (LCFA), specifically bridging the properties of myristic acid (C14:0) and palmitic acid (C16:0). Its terminal alkyne group is metabolically inert but chemically reactive, allowing for conjugation with azide-tagged reporters via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."[3]

Key Applications:

  • Protein S-Acylation Profiling: Identifying proteins modified by palmitoylation/myristoylation.

  • Subcellular Lipid Trafficking: Visualizing fatty acid incorporation into membranes and lipid droplets via fluorescence microscopy.

  • Metabolic Flux Analysis: Tracing the specific fate of odd-chain fatty acids (OCFAs), which are increasingly recognized for their role in metabolic health (attenuating inflammation and fibrosis).

Mechanism of Action

14-PDA enters the cell via fatty acid transport proteins (CD36, FATPs) and is activated into 14-PDA-CoA by Acyl-CoA Synthetases. It then diverges into two primary metabolic fates:

  • Incorporation: Esterification into phospholipids (membrane biogenesis) or triacylglycerols (lipid droplets).

  • Modification: Transfer onto cysteine residues of proteins (S-acylation) by DHHC-family acyltransferases.[4]

Post-labeling, the alkyne handle reacts with an azide-functionalized probe (Biotin or Fluorophore), forming a stable triazole linkage for detection.

G PDA 14-PDA (Extracellular) Uptake Cellular Uptake (CD36/FATP) PDA->Uptake Activation Acyl-CoA Synthetase (ACS) Uptake->Activation PDA_CoA 14-PDA-CoA Activation->PDA_CoA DHHC Protein Acyltransferases (zDHHCs) PDA_CoA->DHHC Pathway A GPAT Glycerolipid Synthesis (GPAT/AGPAT) PDA_CoA->GPAT Pathway B Protein S-Acylated Protein (Cys-S-PDA) DHHC->Protein Lipid Membrane/Storage Lipid (PL / TAG) GPAT->Lipid Click CuAAC Click Reaction (+ Azide-Tag) Protein->Click Lipid->Click Analysis Fluorescence / Mass Spec Click->Analysis

Figure 1: Metabolic fate and labeling workflow of 14-Pentadecynoic acid.

Protocol A: Profiling the S-Acylated Proteome

This workflow enriches proteins modified by 14-PDA (mimicking palmitoylation) for identification via Western Blot or Mass Spectrometry.

Materials
  • Probe: 14-Pentadecynoic Acid (Stock: 50 mM in DMSO).

  • Lysis Buffer: 1% SDS, 50 mM HEPES (pH 7.4), 150 mM NaCl, Protease Inhibitors. (Avoid EDTA as it chelates Copper).

  • Click Reagents:

    • Biotin-Azide (Stock: 5 mM in DMSO).

    • CuSO4 (Stock: 50 mM in H2O).

    • TCEP (Tris(2-carboxyethyl)phosphine) (Stock: 50 mM, fresh).

    • THPTA (Ligand) (Stock: 10 mM in H2O).

  • Precipitation: Methanol, Chloroform.

Step-by-Step Methodology

1. Metabolic Labeling

  • Seed cells (e.g., HEK293, HeLa) to 70-80% confluency.

  • Replace media with low-serum media (0.5% FBS) containing 20–50 µM 14-PDA .

  • Control: Treat a parallel plate with DMSO vehicle only.

  • Negative Control: Co-incubate with 2-Bromopalmitate (2-BP) (50 µM) to inhibit DHHC enzymes.

  • Incubate for 4–16 hours at 37°C.

2. Cell Lysis & Protein Precipitation (Crucial Step)

  • Wash cells 3x with ice-cold PBS to remove free probe.

  • Lyse cells in Lysis Buffer.[5] Sonicate to reduce viscosity.

  • Chloroform-Methanol Precipitation: This step is mandatory to remove unreacted free fatty acids which will compete for the click reagents.

    • Add 4 vol Methanol, 1 vol Chloroform, 3 vol Water. Vortex.

    • Spin 14,000 x g for 5 min. Discard top phase.

    • Add 3 vol Methanol. Spin. Pellet is protein.[6] Air dry.

  • Resuspend pellet in 1% SDS / 50 mM HEPES (pH 7.4) to 2 mg/mL.

3. Click Chemistry Reaction (CuAAC) Prepare a master mix. Add reagents to the protein lysate in this exact order to prevent precipitation:

  • Lysate: 100 µL (200 µg protein).

  • Biotin-Azide: 100 µM final (2 µL of 5 mM).

  • THPTA/CuSO4 Mix: Pre-mix CuSO4 (1 mM final) and THPTA (100 µM final). Add to lysate.

  • TCEP: 1 mM final.

  • Incubate: 1 hour at Room Temperature (protect from light).

4. Enrichment & Analysis

  • Precipitate proteins again (MeOH/CHCl3) to remove free Biotin-Azide.

  • Resuspend in 0.2% SDS. Incubate with Streptavidin-Agarose beads (2 hours).

  • Wash beads stringently (1% SDS, then 4M Urea) to remove non-specific binders.

  • Elution: Boil in 2x Laemmli Buffer (for Western Blot) or perform On-Bead Digestion (for Mass Spec).

Protocol B: Visualizing Lipid Trafficking (Microscopy)

This protocol visualizes the intracellular distribution of 14-PDA, highlighting lipid droplets and membrane structures.

Materials
  • Fixative: 4% Paraformaldehyde (PFA) in PBS. Note: Avoid Methanol fixation as it extracts lipids.

  • Detergent: 0.1% Saponin (gentler than Triton X-100, preserves lipid structures).

  • Fluorophore: Alexa Fluor 488-Azide.

Step-by-Step Methodology
  • Pulse Labeling: Incubate cells on coverslips with 50 µM 14-PDA for 2–6 hours.

  • Fixation: Wash 3x with PBS. Fix with 4% PFA for 15 min at RT.

  • Permeabilization: Wash 3x PBS.[7] Permeabilize with 0.1% Saponin/PBS for 10 min.

  • Click Reaction (In Situ):

    • Prepare staining solution in PBS: 10 µM Alexa Fluor 488-Azide, 1 mM CuSO4, 10 mM Sodium Ascorbate (fresh).

    • Incubate coverslips face-down on 50 µL drops of staining solution for 30 min in the dark.

  • Washing: Wash 3x with PBS containing 1% BSA to remove background dye.

  • Counterstain: Stain nuclei with DAPI. Mount and image via Confocal Microscopy.[7]

Expected Results:

  • Punctate Staining: Indicates incorporation into Lipid Droplets (co-localize with BODIPY).

  • Reticular Staining: Indicates ER/Golgi localization (sites of protein acylation).

  • Plasma Membrane: Indicates translocation of acylated proteins or phospholipid integration.

Comparative Analysis: 14-PDA vs. Alternatives

Feature14-Pentadecynoic Acid (14-PDA)17-Octadecynoic Acid (17-ODYA)3H-Palmitate (Radiolabel)
Chain Length C15 (Alkyne)C18 (Alkyne)C16 (Isotope)
Primary Mimic Palmitate (C16) / Myristate (C14)Stearate (C18)Palmitate (C16)
Detection Fluorescence / Mass SpecFluorescence / Mass SpecAutoradiography (Days/Weeks)
Sensitivity Femtomole rangeFemtomole rangeLow
Safety Non-toxic, Non-radioactiveNon-toxic, Non-radioactiveRadioactive Hazard
Specificity High (Bioorthogonal)High (Bioorthogonal)High (Native)
Cost ModerateModerateHigh (Disposal/Regulatory)

Troubleshooting & Optimization

  • High Background in Western Blot:

    • Cause: Incomplete removal of free Biotin-Azide.

    • Solution: Perform a second MeOH/CHCl3 precipitation after the click reaction before adding Streptavidin beads.

  • Protein Precipitation during Click:

    • Cause: Copper concentration too high or insufficient ligand.

    • Solution: Maintain a Cu:THPTA ratio of 1:5. Do not use simple Copper/Ascorbate without a stabilizing ligand (THPTA/TBTA) for protein work.

  • Low Signal:

    • Cause: Low incorporation rate.

    • Solution: Perform a "Pulse-Chase" experiment. Pulse with 100 µM 14-PDA for 2 hours, then chase with media containing 100 µM Palmitic Acid to push the labeled lipids into specific compartments.

References

  • Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters.[8] Journal of the American Chemical Society.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells.[6][9] Nature Methods.[6][9]

  • Hang, H. C., et al. (2011). Chemical probes for fatty acid acylation. Methods in Enzymology.

  • Thiele, C., et al. (2012). Alkynyl fatty acids enable click chemistry–based monitoring of lipid metabolism. Angewandte Chemie International Edition.[10]

  • Venn-Watson, S., et al. (2020). Pentadecanoic acid (C15:0), an essential fatty acid, shares clinically relevant activities with related odd-chain fatty acids.[11] Scientific Reports.

Sources

Application

Illuminating the Palmitome: A Guide to Fluorescent Imaging of Protein S-Palmitoylation Using 14-Pentadecynoic Acid

Application Notes & Protocols Audience: Researchers, scientists, and drug development professionals engaged in cell biology, signal transduction, and proteomics. Abstract: Protein S-palmitoylation, the reversible thioest...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals engaged in cell biology, signal transduction, and proteomics.

Abstract: Protein S-palmitoylation, the reversible thioesterification of cysteine residues with the 16-carbon palmitic acid, is a critical post-translational modification governing protein localization, stability, and function.[1][2] Its dynamic nature presents significant challenges for detection and quantification. This guide details a robust and sensitive method for visualizing protein palmitoylation in cells using 14-Pentadecynoic acid (14-PDYA), a bioorthogonal analogue of palmitic acid. By leveraging in-cell metabolic incorporation and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," this technique allows for the covalent attachment of fluorescent reporters to palmitoylated proteins, enabling direct visualization by microscopy and in-gel analysis.[3][4]

The Scientific Foundation: Understanding Dynamic Palmitoylation

S-palmitoylation is a unique lipid modification due to its reversibility, which allows for the dynamic regulation of protein function in response to cellular signals.[5][6] This process is governed by a "palmitoylation-depalmitoylation" cycle.

  • Palmitoylation: Catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which feature a conserved Asp-His-His-Cys (DHHC) domain.[2][3] These enzymes transfer a palmitoyl group from palmitoyl-CoA to specific cysteine residues on substrate proteins.[2][7]

  • Depalmitoylation: The removal of the palmitoyl group is mediated by acyl-protein thioesterases (APTs), which hydrolyze the thioester bond, returning the protein to its non-palmitoylated state.[2]

This cycle controls the subcellular localization of proteins, their association with membrane microdomains like lipid rafts, and their overall stability and signaling activity.[8][9] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[6][10]

Traditionally, studying palmitoylation relied on methods like radiolabeling with ³H-palmitate, which are hazardous, time-consuming, and do not permit in-situ visualization.[1][4] The acyl-biotin exchange (ABE) assay, while effective for identifying palmitoylated proteins, is a multi-step process performed on cell lysates and is not suitable for imaging live or fixed cells.[1][11]

Palmitoylation_Cycle cluster_membrane Cellular Membrane cluster_cytosol Cytosol Membrane_Protein Palmitoylated Protein (Membrane Associated) Cytosol_Protein Unpalmitoylated Protein (Soluble) Membrane_Protein->Cytosol_Protein Depalmitoylation (APTs) Cytosol_Protein->Membrane_Protein Palmitoylation (DHHC-PATs)

Figure 1: The dynamic cycle of protein palmitoylation and depalmitoylation, which regulates protein localization between the cytosol and cellular membranes.

The Bioorthogonal Strategy: 14-PDYA and Click Chemistry

The limitations of traditional methods are overcome by a bioorthogonal chemical reporter strategy. This approach uses a modified version of palmitic acid that contains a chemically inert functional group—the "reporter"—which can be specifically reacted with a fluorescent probe after it has been incorporated into proteins by the cell's own metabolic machinery.

14-Pentadecynoic Acid (14-PDYA) is a key tool for this method. It is a 15-carbon fatty acid that structurally mimics palmitic acid but possesses a terminal alkyne group. This alkyne is the bioorthogonal handle; it does not interfere with cellular processes but serves as a reactive site for "click chemistry."

Click Chemistry (CuAAC) is a highly efficient and specific reaction between an alkyne (on the 14-PDYA-labeled protein) and an azide (on a fluorescent probe).[3] This reaction, catalyzed by copper(I), forms a stable triazole linkage, effectively "clicking" the fluorescent dye onto the palmitoylated protein.[3] The key advantages of this method are:

  • High Sensitivity: The efficiency of the click reaction allows for robust detection.[3][8]

  • Specificity: The alkyne-azide reaction is bioorthogonal, meaning it does not cross-react with other functional groups in the cell, leading to low background.

  • Versatility: Enables both in-gel analysis and high-resolution microscopic imaging.

  • Dynamic Analysis: Compatible with pulse-chase experiments to study the kinetics of palmitoylation and depalmitoylation.[8]

Workflow_Diagram cluster_cell Step 1: Metabolic Labeling (In-Cell) cluster_lysis Step 2: Lysis or Fixation cluster_click Step 3: Click Chemistry Reaction cluster_analysis Step 4: Analysis PDYA 14-PDYA Cell Live Cells PDYA->Cell Incubate LabeledProtein Protein-S-(14-PDYA) Cell->LabeledProtein DHHC Enzymes Lysate Cell Lysate LabeledProtein->Lysate FixedCell Fixed & Permeabilized Cells LabeledProtein->FixedCell ClickedLysate Fluorescently Labeled Proteins in Lysate Lysate->ClickedLysate Cu(I) catalyst ClickedCell Fluorescently Labeled Proteins in situ FixedCell->ClickedCell Cu(I) catalyst Fluorophore Azide-Fluorophore Fluorophore->ClickedLysate Cu(I) catalyst Fluorophore->ClickedCell Cu(I) catalyst SDSPAGE SDS-PAGE & In-Gel Fluorescence ClickedLysate->SDSPAGE Microscopy Fluorescence Microscopy ClickedCell->Microscopy

Figure 2: Experimental workflow for fluorescent labeling of palmitoylated proteins using 14-PDYA and click chemistry.

Experimental Protocols

Protocol 1: In-Situ Fluorescent Imaging of Global Palmitoylation

This protocol details the labeling and imaging of palmitoylated proteins within fixed cells.

Materials Required:

  • Cells cultured on glass-bottom dishes or coverslips

  • 14-Pentadecynoic acid (14-PDYA)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton X-100 or Digitonin for permeabilization

  • Click Reaction Mix:

    • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) Sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Step-by-Step Methodology:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency at the time of labeling.

  • Metabolic Labeling:

    • Prepare a 10-20 mM stock solution of 14-PDYA in DMSO.

    • Dilute the 14-PDYA stock into pre-warmed complete culture medium to a final concentration of 25-100 µM.

    • Replace the existing medium with the 14-PDYA-containing medium.

    • Incubate cells for 4-16 hours at 37°C, 5% CO₂. The optimal time and concentration should be determined empirically for each cell type.

    • Crucial Control: Prepare a parallel sample incubated with an equivalent volume of DMSO vehicle only (No-PDYA control).

  • Fixation:

    • Aspirate the labeling medium and wash cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[12]

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[12]

    • Expert Tip: For preserving delicate membrane structures, consider using a milder detergent like Digitonin (25-50 µg/mL).

    • Wash three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Mix immediately before use. For a 1 mL final volume:

      • 800 µL PBS

      • 100 µL TBTA (1.7 mM in DMSO)

      • 2 µL Azide-Fluorophore (10 mM in DMSO, final conc. 20 µM)

      • 50 µL TCEP (50 mM in water, final conc. 2.5 mM)

      • 50 µL CuSO₄ (50 mM in water, final conc. 2.5 mM)

      • Note: Add reagents in the order listed. TCEP reduces Cu(II) to the catalytic Cu(I) in situ.

    • Aspirate PBS from the cells and add the Click Reaction Mix.

    • Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Washing and Staining:

    • Remove the click mix and wash cells three times with PBS.

    • If desired, counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice more with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto slides using an appropriate mounting medium.

    • Image using a fluorescence or confocal microscope with filter sets appropriate for the chosen fluorophore and DAPI. The signal from 14-PDYA-labeled proteins should be significantly higher than in the No-PDYA control.

Protocol 2: In-Gel Fluorescence Analysis of Palmitoylated Proteins

This protocol allows for the visualization of the entire profile of palmitoylated proteins separated by molecular weight.

Materials Required:

  • Cultured cells (adherent or suspension)

  • 14-Pentadecynoic acid (14-PDYA)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Click Reaction Mix (as described in Protocol 1)

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • In-gel fluorescence scanner or a standard gel doc system with appropriate filters.

Step-by-Step Methodology:

  • Metabolic Labeling: Label cells in a 10 cm dish or T-75 flask as described in Protocol 1 (Step 2).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 0.5-1.0 mL of ice-cold Lysis Buffer. Scrape adherent cells and collect the lysate.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Click Chemistry Reaction in Lysate:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the Click Reaction Mix. Adjust the final volume to 50-100 µL with Lysis Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Optional but Recommended): To concentrate the protein and remove excess reagents, precipitate the protein using a methanol/chloroform method or a commercial clean-up kit. Resuspend the pellet in SDS-PAGE loading buffer.

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to the clicked lysate and heat at 95°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • In-Gel Imaging:

    • After electrophoresis, carefully remove the gel from the cassette.

    • Do not fix or stain with Coomassie Blue yet.

    • Image the gel using a fluorescence scanner set to the excitation/emission wavelengths of your chosen fluorophore.

    • After fluorescent imaging, the same gel can be stained with Coomassie Blue or processed for Western blotting to confirm protein loading.

Data Interpretation and Troubleshooting

A successful experiment will show specific fluorescent signal in the 14-PDYA-treated samples with minimal background in the vehicle-treated controls.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Insufficient 14-PDYA labeling (time or concentration).Optimize labeling time (4-16 hrs) and concentration (25-100 µM).
Inactive click chemistry reagents.Prepare Sodium Ascorbate or TCEP solutions fresh. Ensure proper storage of all reagents.
Low abundance of palmitoylated proteins.Increase the amount of protein loaded on the gel or increase exposure time during imaging.
High Background Signal Insufficient washing after fixation/permeabilization.Increase the number and duration of wash steps.
Non-specific binding of the azide-fluorophore.Ensure all click chemistry reagents are removed before imaging. Consider adding a blocking step (e.g., with BSA) before the click reaction for in-situ imaging.
Reagents precipitated out of solution.Ensure TBTA is fully dissolved in DMSO before adding to the aqueous mix. Prepare the click mix immediately before use.
In-Gel Smearing Protein degradation.Always use fresh protease inhibitors in the lysis buffer and keep samples on ice.
Incomplete click reaction or precipitation.Ensure the click reaction runs to completion. Be careful not to lose the protein pellet during precipitation steps.

References

  • Siddiqui, W. A., et al. (2021). Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. Bio-protocol, 11(9), e4009. [Link]

  • Wilson, J. P., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. STAR Protocols, 4(1), 102099. [Link]

  • Martin, B. R., et al. (2011). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. Cold Spring Harbor Protocols, 2011(10), pdb.prot5690. [Link]

  • Kuznetsova, T., et al. (2017). The use of Click chemistry for quantitative analysis of protein palmitoylation. German Center for Neurodegenerative Diseases (DZNE). [Link]

  • Martin, B. R. (2013). Profiling and Inhibiting Reversible Palmitoylation. Current opinion in chemical biology, 17(1), 71-77. [Link]

  • Reske, S. N., et al. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]

  • MySkinRecipes. (n.d.). 14-Methylpentadecanoic Acid. MySkinRecipes. [Link]

  • Ko, P. J., & Linder, M. E. (2013). Protein palmitoylation: Palmitoyltransferases and their specificity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(5), 967-976. [Link]

  • Foulcer, S., et al. (2022). Post-translational palmitoylation of metabolic proteins. Frontiers in Physiology, 13, 989045. [Link]

  • Venn-Watson, S. K., & Schutt, L. C. (2024). Molecular and cellular mechanisms of pentadecanoic acid. Nutrients, 16(5), 652. [Link]

  • Linder, M. E., & Deschenes, R. J. (2004). On the mechanism of protein palmitoylation. EMBO reports, 5(11), 1094-1099. [Link]

  • Wang, Y., et al. (2024). Protein regulatory network mediated by palmitoylation modifications in the pathological progression of Parkinson's disease: a narrative review. Annals of Translational Medicine, 12. [Link]

  • Webb, Y., et al. (2007). Use of analogs and inhibitors to study the functional significance of protein palmitoylation. Methods, 40(2), 191-199. [Link]

  • Szijártó, A., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 29(11), 2686. [Link]

  • University of Arizona. (2014). Fluorescence Labeling. University of Arizona. [Link]

  • ResearchGate. (n.d.). Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells. ResearchGate. [Link]

  • Li, Y., et al. (2020). A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging. Frontiers in Chemistry, 8, 582. [Link]

Sources

Method

mass spectrometry analysis of proteins labeled with 14-Pentadecynoic acid

Application Note: Deep Profiling of the Acyl-Proteome via 14-Pentadecynoic Acid Metabolic Labeling Part 1: Introduction & Scientific Rationale Subject: Mass Spectrometry Analysis of Proteins Labeled with 14-Pentadecynoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deep Profiling of the Acyl-Proteome via 14-Pentadecynoic Acid Metabolic Labeling

Part 1: Introduction & Scientific Rationale

Subject: Mass Spectrometry Analysis of Proteins Labeled with 14-Pentadecynoic Acid (14-PDA). Core Principle: Bioorthogonal Chemistry (Click Chemistry) coupled with LC-MS/MS.[1]

14-Pentadecynoic acid (14-PDA) is a 15-carbon, omega-alkynyl fatty acid analog.[1] While native fatty acids like Myristic acid (C14:[2][3]0) and Palmitic acid (C16:[2][3][4][5]0) are chemically inert, 14-PDA contains a terminal alkyne handle.[1] This handle allows for the selective conjugation of reporter molecules (e.g., Biotin-Azide) ex vivo using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Why 14-PDA? (The "Goldilocks" Probe)

  • Chain Length Mimicry: With a 15-carbon backbone, 14-PDA sits structurally between Myristate (C14) and Palmitate (C16).[1] It is frequently utilized to probe N-myristoylation (co-translational modification of N-terminal glycine) due to the plasticity of N-myristoyltransferase (NMT), which can accommodate C13-C15 analogs.[1] It also incorporates into S-palmitoylation sites (post-translational thioesterification of cysteine) via Palmitoyl Acyltransferases (PATs/ZDHHCs), which are notoriously promiscuous regarding chain length.[1]

  • Metabolic Fidelity: Unlike bulky fluorophore-conjugated lipids, the small alkyne tag of 14-PDA minimally perturbs cellular uptake, activation to Acyl-CoA by Acyl-CoA Synthetases (ACS), and subsequent transfer to protein substrates.[1]

Scope of this Protocol: This guide details the "Enrichment-Identification" workflow:

  • Metabolic Labeling: Incorporation of 14-PDA into the cellular proteome.[1]

  • Bioorthogonal Ligation: Click chemistry with a cleavable biotin linker.

  • Proteomic Analysis: Streptavidin enrichment, on-bead digestion, and LC-MS/MS identification.

Part 2: Experimental Workflow (Visualized)

The following diagram outlines the critical path from cell culture to mass spectrometry data.

G cluster_0 Phase I: Metabolic Labeling cluster_1 Phase II: Click Chemistry & Enrichment cluster_2 Phase III: MS Analysis Cells Live Cells (Adherent/Suspension) Incubation Incubation (4-16 Hours) Cells->Incubation + 14-PDA PDA 14-Pentadecynoic Acid (20-100 µM) PDA->Incubation Lysis Cell Lysis (1% SDS / Urea) Incubation->Lysis Click CuAAC Reaction (Azide-Biotin + CuSO4 + TCEP/THPTA) Lysis->Click Precip Protein Precipitation (MeOH/CHCl3) Click->Precip Remove Excess Reagents Beads Streptavidin Pull-down Precip->Beads Resolubilize Digestion On-Bead Digestion (Trypsin/LysC) Beads->Digestion Wash Stringently LCMS LC-MS/MS (DDA/DIA) Digestion->LCMS Peptides Data Bioinformatics (LFQ/Site Localization) LCMS->Data

Caption: Figure 1. End-to-end workflow for profiling the 14-PDA labeled acyl-proteome. Critical checkpoints include the removal of free probe before enrichment and stringent washing during bead capture.

Part 3: Detailed Protocol

Phase 1: Metabolic Labeling
  • Reagent Preparation:

    • Dissolve 14-Pentadecynoic acid in high-quality DMSO to create a 50 mM or 100 mM stock . Store at -80°C under argon to prevent oxidation of the alkyne.

    • Control: Prepare Palmitic Acid or Myristic Acid (unlabeled) in DMSO as a negative control to distinguish non-specific binders.

  • Cell Culture:

    • Seed cells to reach 70-80% confluency.[1]

    • Pulse: Replace media with fresh media containing 20–100 µM 14-PDA .

      • Optimization: For N-myristoylation (co-translational), 4–6 hours is often sufficient.[1] For S-palmitoylation (dynamic), 4–16 hours is recommended.[1]

      • Serum:[1] Use dialyzed FBS or reduced serum (0.5%) if high background is observed, as albumin binds fatty acids.

    • Harvest: Wash cells 3x with ice-cold PBS to remove extracellular probe. Scrape and pellet.

Phase 2: Lysis & Click Chemistry (The Critical Step)

The success of this protocol hinges on the Click Reaction efficiency .

  • Lysis: Lyse cells in Lysis Buffer (1% SDS, 50 mM HEPES pH 7.4, 150 mM NaCl, Protease Inhibitors).

    • Note: High SDS is essential to solubilize membrane proteins.

    • Sonicate to shear DNA and reduce viscosity.

    • Quantify protein concentration (BCA Assay). Normalize samples to 1–2 mg/mL.

  • Click Reaction Cocktail (Per 100 µL Lysate): Add reagents in the following order (mix after each addition):

    • Alkynyl-Lysate: 100 µL (1-2 mg/mL protein)[1]

    • Azide-Linker: 100 µM final (e.g., Biotin-Azide or Cleavable Dde-Biotin-Azide ).[1]

    • TCEP (Fresh): 1 mM final (Reduces disulfides and stabilizes Cu(I)).

    • TBTA or THPTA (Ligand): 100 µM final (Protects protein from oxidative damage).

    • CuSO4: 1 mM final (Catalyst).

  • Incubation: Rotate at Room Temperature (RT) for 1 hour .

  • Precipitation: Add ice-cold Methanol (4 vol), Chloroform (1 vol), and Water (3 vol) to the reaction. Vortex and spin (10,000 x g, 5 min). Discard the upper phase. Add Methanol (3 vol) to wash the interphase (protein disk). Spin and remove MeOH. Air dry the pellet.

    • Why? This removes unreacted Biotin-Azide and free 14-PDA, preventing them from saturating the Streptavidin beads.[1]

Phase 3: Enrichment & Digestion[1]
  • Resolubilization: Dissolve protein pellet in 2% SDS / 8 M Urea in PBS. Sonicate if necessary. Dilute to 0.2% SDS with PBS before adding beads.

  • Pull-Down: Add NeutrAvidin or Streptavidin-Agarose beads (washed).[1] Incubate 2 hours at RT or overnight at 4°C.

  • Stringent Washing:

    • 1% SDS in PBS (3x)[1]

    • 4 M Urea in PBS (2x)[1]

    • 50 mM Ammonium Bicarbonate (AMBIC) (5x) – Crucial to remove detergents before MS.[1]

  • On-Bead Digestion:

    • Resuspend beads in 50 mM AMBIC.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio (estimated).

    • Incubate overnight at 37°C with shaking.

  • Peptide Recovery: Collect supernatant. Wash beads with 0.1% Formic Acid/50% Acetonitrile to recover hydrophobic peptides. Combine and dry in a SpeedVac.

Part 4: Mass Spectrometry & Data Analysis

MS Acquisition Parameters (Standard DDA)
ParameterSettingRationale
Instrument Orbitrap Exploris / Lumos / Q-ExactiveHigh resolution required for complex lipidated peptide mixtures.[1]
Gradient 60–90 min (2% to 35% B)Standard peptide separation.
MS1 Resolution 60,000 or 120,000Accurate mass determination.
Fragmentation HCD (NCE 28-30%)Efficient fragmentation of tryptic peptides.[1]
Dynamic Exclusion 30–45 sPrevent re-sampling of abundant background proteins.
Data Interpretation Strategy
  • Protein Identification (Enrichment Profiling):

    • Search raw files against the host proteome (e.g., UniProt Human).

    • Validation: Compare "14-PDA" samples vs. "DMSO/Control" samples. True hits should be significantly enriched (Log2 Fold Change > 2, p-value < 0.05).

    • Note: In this standard workflow, you identify the protein , but the lipidated peptide often remains on the bead (if the lipid is on a non-tryptic fragment) or is too hydrophobic/modified to fly well.

  • Site-Specific Identification (Advanced):

    • If using a Cleavable Linker (e.g., Dde-biotin, cleavable by hydrazine), you can elute the modified peptides.

    • Variable Modification: Define the "Scar" mass on Cysteine (for palmitoylation) or Glycine (for myristoylation).

    • Example Mass Shift: If using 14-PDA + Azide-Dde-Biotin, after cleavage, the modification mass = Mass(14-PDA) + Mass(Triazole) + Mass(Linker stub) - Mass(H).[1]

Part 5: Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Non-specific binding to beads.[1]Increase washing stringency (use 1% SDS and 4M Urea). Use "No-Click" control (Lysate + 14-PDA without Azide-Biotin).[1]
Low Signal Inefficient Click Reaction.Prepare Cu(I) catalyst fresh. Ensure TCEP is active. Do not use EDTA/EGTA in lysis buffer (chelates Copper).
Precipitation Issues Protein pellet won't dissolve.Use 8M Urea + 2% SDS with sonication. Heating (95°C) can cause carbamylation; avoid if possible, or limit to 5 min.
Keratin Contamination Environmental contamination.Use filter tips, wear gloves, work in a clean hood.

Part 6: References

  • Thinon, E. et al. (2014). "Global profiling of co- and post-translationally palmitoylated proteins." Nature Communications. Link Demonstrates the use of alkynyl-fatty acid probes (C14, C16, C18) for profiling acylation.

  • Martin, B. R. & Cravatt, B. F. (2009). "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods. Link Foundational paper on click-chemistry based enrichment of fatty-acylated proteins.[1]

  • Hang, H. C. et al. (2011). "Chemical reporters for exploring host–pathogen interactions." Accounts of Chemical Research. Link Discusses the specificity and application of various fatty acid reporters including alkynyl analogs.

  • Speers, A. E. & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link Establishes the standard CuAAC protocol for proteomic applications.

  • Tate, E. W. et al. (2015). "Probing protein modification by N-myristoylation in living cells." Nature Protocols. Link Detailed protocol for N-myristoylation profiling, highly relevant for C14/C15 probes.[1]

Sources

Application

protocol for incorporating 14-Pentadecynoic acid into cell culture media

Application Note & Protocol A Validated Protocol for the Incorporation of 14-Pentadecynoic Acid into Cell Culture Media for Metabolic Labeling and Analysis Introduction: Unveiling Lipid Dynamics with a "Clickable" Probe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Validated Protocol for the Incorporation of 14-Pentadecynoic Acid into Cell Culture Media for Metabolic Labeling and Analysis

Introduction: Unveiling Lipid Dynamics with a "Clickable" Probe

14-Pentadecynoic acid (14-PDA) is a long-chain fatty acid analog engineered with a terminal alkyne group, rendering it a powerful chemical reporter for the study of lipid metabolism.[1][2] This unique functional group serves as a bioorthogonal handle, meaning it does not interfere with native biological processes but can be specifically targeted for chemical ligation.[3] Through a highly efficient and specific reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," researchers can covalently attach a variety of reporter molecules, such as fluorophores or biotin, to the alkyne handle.[4][5] This enables the visualization, identification, and quantification of lipids and lipid-modified proteins within cells, providing profound insights into metabolic pathways, lipid trafficking, and the architecture of the cellular lipidome.[6][7][8]

This application note provides a comprehensive, field-proven protocol for the successful incorporation of 14-Pentadecynoic acid into standard mammalian cell culture media. We address the primary technical challenge—the poor aqueous solubility of long-chain fatty acids—by detailing a robust method for complexing 14-PDA with fatty acid-free bovine serum albumin (BSA), ensuring its bioavailability and minimizing potential cytotoxicity.[9][10]

Principle of the Method: Overcoming Hydrophobicity with a Biomimetic Carrier

Long-chain fatty acids like 14-PDA are inherently hydrophobic and exhibit extremely low solubility in aqueous cell culture media.[9] Direct addition can lead to the formation of micelles with detergent-like properties, causing membrane disruption and significant cytotoxicity, or simple precipitation, rendering the compound unavailable to the cells.[9][10]

To overcome this, we employ fatty acid-free Bovine Serum Albumin (BSA) as a physiological carrier.[11] In vivo, albumin is the primary transport protein for fatty acids in the bloodstream.[11] By complexing 14-PDA with BSA in vitro, we create a soluble, stable, and non-toxic formulation that facilitates the efficient uptake of the fatty acid by cells through their natural transport mechanisms.[9] The use of high-purity, fatty acid-free BSA is critical to ensure that the binding sites on the albumin are available for 14-PDA and to prevent confounding effects from endogenous lipids.[9] The molar ratio of fatty acid to BSA is a key parameter that must be controlled to ensure reproducibility and biological relevance.[10]

Materials and Reagents

Reagent/MaterialRecommended SpecificationsExample Supplier (Cat. #)
14-Pentadecynoic acid (14-PDA) >98% PurityCayman Chemical (17351)
Bovine Serum Albumin (BSA) Fatty Acid-Free, Low EndotoxinRoche (03117405001) or Sigma (A7030)
Ethanol (EtOH) 200 Proof, ACS GradeDecon Labs (2716)
Sodium Chloride (NaCl) Solution 5 M Sterile SolutionSigma (S5150)
Sterile, Nuclease-Free Water Cell Culture GradeInvitrogen (15230-147)
Sterile Filter Units 0.22 µm PVDF or PES membraneMillipore (SLGP033RS)
Glassware Sterile glass beakers, vials, stir barsN/A
Equipment Heated stir plates, 37°C water bath, thermometerN/A

Detailed Experimental Protocols

Protocol 1: Preparation of 14-PDA:BSA Complex (10 mM Stock)

This protocol describes the preparation of a 10 mM stock solution of 14-Pentadecynoic acid complexed with BSA at an approximate 5:1 molar ratio. This ratio ensures efficient solubilization while maintaining biological relevance.

Causality Behind the Choices:

  • Ethanol as Initial Solvent: 14-PDA is insoluble in water but readily dissolves in ethanol. This step ensures the fatty acid is fully monomeric before it encounters the aqueous BSA solution.

  • Heating to 65-70°C: Heating the fatty acid solution is crucial for complete solubilization.

  • BSA at 37°C: Maintaining the BSA solution at physiological temperature (37°C) prevents its denaturation while keeping it warm enough to facilitate complexation. Temperatures above 50°C can cause BSA to aggregate, altering its binding capacity and the availability of the fatty acid.[10]

  • Slow Addition: Adding the warm fatty acid solution dropwise to the stirring BSA solution is the most critical step. This gradual introduction prevents the fatty acid from precipitating out of solution and allows it to properly fold into the hydrophobic pockets of the albumin protein.

Step-by-Step Methodology:

  • Prepare 150 mM NaCl Solution: In a sterile glass bottle, prepare 100 mL of 150 mM NaCl in sterile, nuclease-free water. This solution is used as the base for both the BSA and 14-PDA solutions.

  • Prepare 2 mM Fatty Acid-Free BSA Solution:

    • Weigh out the required amount of fatty acid-free BSA (MW ~66,500 g/mol ). For 50 mL, this is approximately 0.665 g.

    • In a sterile 100 mL glass beaker with a stir bar, add 50 mL of the 150 mM NaCl solution.

    • Place the beaker in a 37°C water bath on a stir plate and stir gently until the BSA is completely dissolved. Do not heat above 40°C. Keep this solution at 37°C.

  • Prepare 20 mM 14-PDA Solution in Ethanol:

    • 14-Pentadecynoic acid has a molecular weight of 238.37 g/mol . To make 10 mL of a 20 mM solution, weigh out 4.77 mg of 14-PDA.

    • In a sterile 15 mL glass vial, dissolve the 14-PDA in 2 mL of 100% Ethanol.

    • Add 8 mL of 150 mM NaCl solution.

    • Cap the vial loosely and heat in a water bath at 65-70°C, vortexing periodically, until the solution is completely clear.

  • Complexation of 14-PDA with BSA:

    • Place the beaker containing the warm (37°C) BSA solution on a stir plate set to a moderate speed.

    • Using a sterile pipette, add the hot (65-70°C) 14-PDA solution dropwise to the center of the vortexing BSA solution. This process should take 2-3 minutes.

    • Once all the 14-PDA solution has been added, cover the beaker with sterile aluminum foil and allow the mixture to stir at 37°C for at least 1 hour to ensure complete complexation.

  • Finalization and Storage:

    • The final concentration of the 14-PDA:BSA stock solution is now 10 mM.

    • Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into sterile, single-use glass vials (to prevent adherence to plastic) and store at -20°C for long-term use or at 4°C for up to one week.

G cluster_PDA 14-PDA Preparation cluster_BSA BSA Preparation cluster_Complex Complexation cluster_Final Final Steps pda1 Weigh 14-PDA pda2 Dissolve in Ethanol & 150 mM NaCl pda1->pda2 pda3 Heat to 65-70°C (Clear Solution) pda2->pda3 comp1 Add 14-PDA Solution Dropwise to Stirring BSA pda3->comp1 bsa1 Weigh Fatty Acid-Free BSA bsa2 Dissolve in 150 mM NaCl bsa1->bsa2 bsa3 Warm to 37°C bsa2->bsa3 bsa3->comp1 comp2 Incubate at 37°C for 1 hour final1 Sterile Filter (0.22 µm) comp2->final1 final2 Aliquot into Glass Vials final1->final2 final3 Store at -20°C final2->final3

Caption: Workflow for preparing the 10 mM 14-PDA:BSA complex stock solution.

Protocol 2: Application in Cell Culture and Titration

The optimal working concentration of 14-PDA can vary significantly between cell lines and is dependent on the metabolic activity and sensitivity of the cells. Therefore, a dose-response experiment is mandatory to determine the ideal concentration that provides a robust signal without inducing cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest in an appropriate culture vessel (e.g., 96-well plate for viability assays, plates with coverslips for microscopy) at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and recover overnight.

  • Prepare Treatment Media:

    • Thaw the 10 mM 14-PDA:BSA stock solution at 37°C.

    • Prepare a series of dilutions in pre-warmed, complete cell culture medium. A common starting range for titration is 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

    • Crucially, prepare a "Vehicle Control" medium. This control should contain an equivalent amount of the BSA solution (without 14-PDA) as the highest concentration of the 14-PDA treatment. This accounts for any effects of the additional BSA on the cells.[10]

  • Treatment:

    • Aspirate the old medium from the cells.

    • Add the prepared treatment media (including the vehicle control and an untreated control) to the respective wells.

    • Incubate the cells for the desired labeling period. A typical starting point is 16-24 hours, but this may need to be optimized.

  • Assess Cytotoxicity: After the incubation period, assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay. Compare the viability of treated cells to the vehicle control.

  • Determine Optimal Concentration: The optimal working concentration is the highest concentration that does not result in a significant decrease in cell viability compared to the vehicle control. This concentration can then be used for subsequent metabolic labeling experiments.

Example Downstream Application: Click Chemistry Labeling

Once cells have been successfully labeled with 14-PDA, the incorporated alkyne groups can be detected. The following is a conceptual workflow for labeling with a fluorescent azide probe for microscopic analysis.

  • Metabolic Incorporation: Cells are incubated with the optimal concentration of the 14-PDA:BSA complex. The fatty acid is taken up and incorporated into various lipid species (e.g., phospholipids, triglycerides) and acylated proteins.[1][4]

  • Fixation and Permeabilization: Cells are washed to remove unincorporated 14-PDA, then fixed (e.g., with 4% paraformaldehyde) to preserve cellular structure and permeabilized (e.g., with 0.1% Triton X-100) to allow the click chemistry reagents to enter the cell.[7]

  • Click Reaction: A "click cocktail" is added to the cells. This cocktail typically contains:

    • An Azide-Fluorophore (e.g., Azide-Alexa Fluor 488)

    • A Copper (I) source (e.g., Copper (II) Sulfate)

    • A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., Sodium Ascorbate)

    • A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency.

  • Washing and Imaging: After a 30-60 minute incubation, the cells are washed extensively to remove excess reagents and then imaged using fluorescence microscopy. The resulting fluorescent signal directly corresponds to the location and abundance of the incorporated 14-PDA.[4][7]

G start Culture Cells treat Incubate with 14-PDA:BSA Complex start->treat incorporate Metabolic Incorporation of 14-PDA treat->incorporate fix Fix & Permeabilize incorporate->fix click Perform Click Reaction (Add Azide-Fluorophore) fix->click wash Wash Excess Reagents click->wash image Visualize Signal (Microscopy / Flow Cytometry) wash->image

Caption: Conceptual workflow for metabolic labeling and detection using 14-PDA.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitation during stock solution preparation 1. 14-PDA solution was not fully dissolved before adding to BSA. 2. 14-PDA solution was added too quickly. 3. Temperature of solutions was not maintained.1. Ensure the 14-PDA/Ethanol/NaCl solution is completely clear before use. 2. Add the fatty acid solution very slowly (dropwise) to a rapidly stirring BSA solution. 3. Monitor temperatures closely; keep BSA at 37°C and 14-PDA at 65-70°C until the moment of mixing.
High cell death or cytotoxicity 1. 14-PDA concentration is too high (lipotoxicity).[10] 2. Micelle formation due to improper BSA complexation. 3. Contamination in reagents.1. Perform a thorough dose-response curve to find the sub-toxic concentration for your cell line. 2. Prepare a fresh batch of 14-PDA:BSA stock, paying close attention to the slow-addition step. 3. Use fresh, high-quality reagents, including fatty acid-free BSA and sterile, endotoxin-free water.
Low or no signal after click reaction 1. 14-PDA concentration is too low. 2. Incubation time is too short for sufficient uptake. 3. Inefficient click reaction. 4. Low metabolic activity of the cells.1. Increase the 14-PDA concentration (staying within the non-toxic range). 2. Increase the incubation time (e.g., from 16 to 24 or 48 hours). 3. Use fresh click chemistry reagents, especially the sodium ascorbate. Ensure reagents are protected from light. 4. Ensure cells are healthy and in the log phase of growth during treatment.
High background fluorescence 1. Insufficient washing after click reaction. 2. Non-specific binding of the azide-fluorophore. 3. Use of a hydrophobic fluorophore.1. Increase the number and duration of wash steps after the click reaction. 2. Include a blocking step (e.g., with 3% BSA in PBS) before the click reaction. 3. Consider using an azide probe with a hydrophilic linker (e.g., PEG) to reduce non-specific binding.[7]

References

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (2022). Frontiers in Chemistry.
  • Schematic of metabolic labeling using alkyne fatty acid analogs for the... (n.d.).
  • Alkyne lipids as tracers of lipid metabolism. (n.d.). PubMed.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (n.d.). PMC.
  • Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. (n.d.).
  • Best practices for preparing fatty acid-BSA complexes for experiments. (2025). BenchChem.
  • Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. (2025).
  • bovine serum albumin (bsa) - and other proteins. (n.d.). MP Biomedicals.
  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (n.d.). PMC.
  • 14-Pentadecynoic acid | C15H26O2 | CID 5312704. (n.d.). PubChem - NIH.
  • Click Chemistry as a Tool for Cell Engineering and Drug Delivery. (2019). MDPI.
  • Click chemistry and its application to proteomics. (2019). G-Biosciences.
  • Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. (2023). PubMed.

Sources

Method

Application Note: Advanced Methodologies for the Detection of 14-Pentadecynoic Acid in Biological Systems

Executive Overview 14-Pentadecynoic acid (14-PA) is a 15-carbon fatty acid featuring a terminal alkyne group. In modern biochemical and pharmaceutical research, it serves a dual purpose: it is a highly effective bioortho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

14-Pentadecynoic acid (14-PA) is a 15-carbon fatty acid featuring a terminal alkyne group. In modern biochemical and pharmaceutical research, it serves a dual purpose: it is a highly effective bioorthogonal probe for tracking protein lipidation (such as palmitoylation) and a critical analytical standard in complex lipidomics. This application note provides a comprehensive, expert-level guide to detecting 14-PA using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and advanced mass spectrometry (GC-MS and LC-MS/MS).

Mechanistic Rationale: Why 14-Pentadecynoic Acid?

The selection of 14-PA over other lipid probes is driven by strict structural causality. The terminal alkyne is a minimal structural modification compared to bulky fluorescent tags. Because the linear geometry of the alkyne group mimics the steric profile of native saturated tails, 14-PA successfully acts as a surrogate for native fatty acids. For instance, it is widely utilized as a reagent to study palmitoylation driven by the hedgehog acyltransferase (1)[1]. Furthermore, 14-PA is essential in the synthetic incorporation of clickable moieties into complex sphingolipids to study real-time lipid metabolism (2)[2]. The alkyne remains biologically inert until exposed to an azide in the presence of a Copper(I) catalyst, ensuring zero cross-reactivity with endogenous biological processes.

Workflow A: Bioorthogonal Detection via CuAAC (Protein Lipidation)

When tracking the incorporation of 14-PA into proteins, the CuAAC "click" chemistry workflow is the gold standard.

CuAAC_Workflow N1 1. Metabolic Labeling (14-PA Incubation) N2 2. Cell Lysis & Protein Extraction N1->N2 N3 3. CuAAC Reaction (Azide-Probe + Cu+) N2->N3 N4 4. Detection (Fluorescence/MS) N3->N4

Figure 1: Step-by-step workflow for bioorthogonal labeling and detection of 14-PA tagged proteins.

Protocol A: Self-Validating CuAAC Labeling of Cell Lysates

To ensure scientific integrity, this protocol is designed as a self-validating system. Every step includes a mechanistic justification and built-in controls to eliminate false positives.

Step 1: Metabolic Labeling

  • Procedure: Starve cells of serum for 1 hour, then incubate with 50–100 µM 14-PA (complexed with BSA) for 4–6 hours.

  • Causality: Serum starvation depletes endogenous lipids, forcing the cellular acyltransferases to utilize the exogenous 14-PA probe. BSA complexation is mandatory to solubilize the hydrophobic lipid in aqueous media.

  • Validation Control: Parallel cultures must be treated with a DMSO vehicle (Negative Control) to establish background fluorescence.

Step 2: Cell Lysis and Denaturation

  • Procedure: Lyse cells in 1% SDS buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with protease inhibitors. Boil for 5 minutes.

  • Causality: Lipidation often occurs in deep hydrophobic pockets. Boiling in 1% SDS denatures the tertiary protein structure, exposing the terminal alkyne to the aqueous phase to ensure maximum click efficiency.

Step 3: The CuAAC Reaction

  • Procedure: To 50 µg of protein lysate, add the click master mix: 100 µM Azide-Fluorophore (e.g., Alexa Fluor 647-Azide), 1 mM TCEP, 100 µM THPTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature in the dark.

  • Causality: TCEP reduces Cu(II) to the active catalytic Cu(I) state. THPTA is a critical water-soluble ligand that stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.

  • Validation Control: A "No-Copper" control must be run to rule out non-covalent trapping of the hydrophobic fluorophore in the lipid matrix.

Step 4: Protein Precipitation and Detection

  • Procedure: Precipitate proteins using a Methanol/Chloroform/Water (4:1:3) extraction. Centrifuge, wash the pellet with cold methanol, and resuspend in SDS-PAGE loading buffer. Detect via in-gel fluorescence scanning.

  • Causality: Precipitation completely removes unreacted Azide-Fluorophore, which is the primary source of background noise in click-chemistry assays.

Workflow B: Chromatographic & Mass Spectrometric Detection

For lipidomics, pharmacokinetic profiling, or when validating botanical extracts, 14-PA is quantified using mass spectrometry. Depending on the matrix, analysts must choose between GC-MS (requiring derivatization) and LC-MS/MS (intact lipid profiling) (3)[3].

MS_Workflow Sample Biological Sample (Tissue/Biofluid) Ext Lipid Extraction (Folch Method) Sample->Ext Split Analytical Pathway Ext->Split GC GC-MS Analysis (FAME Derivatization) Split->GC Esterification LC LC-MS/MS Analysis (Intact Lipid Profiling) Split->LC Direct Injection

Figure 2: Divergent sample preparation pathways for GC-MS and LC-MS/MS detection of 14-PA.

Quantitative Data: Analytical Parameter Comparison

To optimize the detection strategy, refer to the following comparative matrix summarizing the parameters for both modalities:

Analytical ParameterGC-MS (FAME Workflow)LC-MS/MS (Intact Lipid Workflow)
Analyte Form 14-Pentadecynoic acid methyl esterIntact 14-Pentadecynoic acid
Sample Preparation Folch Extraction + BF3/MeOH DerivatizationFolch Extraction + Solvent Dilution
Chromatography Capillary GC (e.g., DB-WAX, HP-5MS)Reverse-Phase LC (C18 or C8 column)
Ionization Method Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Negative Mode)
Primary Advantage High resolution of structural isomersHigh-throughput; no derivatization required
Validation Control C17:0 Internal Standard (pre-extraction)Isotope-labeled standard (e.g., 13C-palmitate)
Protocol B: GC-MS Detection via FAME Derivatization

Gas chromatography provides unparalleled resolution for lipid isomers, but free fatty acids like 14-PA exhibit severe peak tailing due to hydrogen bonding. This protocol dictates the conversion of 14-PA to its Fatty Acid Methyl Ester (FAME) derivative, a method proven to identify 14-pentadecynoic acid methyl ester in complex biological matrices (4)[4].

Step 1: Internal Standard Addition & Extraction

  • Procedure: Spike the raw biological sample with 10 µg of Heptadecanoic acid (C17:0) prior to homogenization. Extract total lipids using the Folch method (Chloroform:Methanol, 2:1 v/v).

  • Causality: Spiking the internal standard before extraction is a mandatory self-validating step to calculate absolute recovery efficiency and correct for matrix effects.

Step 2: BF3-Catalyzed Esterification

  • Procedure: Evaporate the lipid extract under a gentle stream of nitrogen. Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol and heat at 80°C for 60 minutes in a sealed vial.

  • Causality: The polar carboxylic acid headgroup of 14-PA drastically lowers volatility. BF3-catalyzed esterification converts it to 14-pentadecynoic acid methyl ester, neutralizing the polarity and ensuring sharp, Gaussian peaks on the GC chromatogram.

Step 3: Phase Separation and GC-MS Injection

  • Procedure: Cool the vial, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously. Extract the upper hexane layer containing the FAMEs. Inject 1 µL into the GC-MS operating in EI mode (70 eV).

  • Causality: The saturated NaCl forces the non-polar FAMEs completely into the hexane phase (salting-out effect), preventing water injection into the GC column which would degrade the stationary phase.

References

  • United States Biological.
  • National Institutes of Health (PMC). "Chemical profiling of bioactive compounds in the methanolic extract of wild leaf and callus of Vitex negundo using gas chromatography-mass spectrometry" (GC-MS detection of 14-pentadecynoic acid methyl ester).
  • ResearchGate. "Application of LC-MS/MS with ion mobility for chemical analysis of propolis extracts with antimicrobial potential" (LC-MS detection of 14-Pentadecynoic acid).
  • LMU München. "Chiral Pool Approaches to Lycopodium Alkaloids, Orchidaceae Alkaloids and Photoswitchable Ceramides" (Synthesis and incorporation of 14-pentadecynoic acid in lipid metabolism).

Sources

Application

Unveiling the Lipid-Modified Proteome: A Guide to Using 14-Pentadecynoic Acid for Identifying Protein-Lipid Interactions

Introduction: The Crucial Role of Protein Lipidation Protein-lipid interactions are fundamental to a vast array of cellular processes, governing protein localization, stability, and function. The covalent attachment of f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Protein Lipidation

Protein-lipid interactions are fundamental to a vast array of cellular processes, governing protein localization, stability, and function. The covalent attachment of fatty acids to proteins, a post-translational modification known as protein acylation, is a key mechanism for controlling these interactions. Understanding which proteins are lipidated and how these modifications change in response to cellular signals or disease states is a critical area of research in cell biology and drug discovery. This guide provides a comprehensive overview and detailed protocols for utilizing 14-Pentadecynoic acid (14-PDA), an alkyne-tagged fatty acid analog, to investigate protein-lipid interactions in living cells.

This technique leverages the power of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to enable the detection and identification of lipid-modified proteins with high specificity and sensitivity.[1][2] By providing researchers with a robust tool to explore the "acyl-proteome," 14-PDA opens new avenues for dissecting the intricate roles of protein lipidation in health and disease.

Principle of the Method: A Two-Step Strategy for Tagging and Capturing Lipid-Modified Proteins

The identification of protein-lipid interactions using 14-Pentadecynoic acid is a powerful two-stage process that combines metabolic labeling with bioorthogonal click chemistry.[3][4]

Stage 1: Metabolic Labeling. In the initial stage, cells are incubated with 14-Pentadecynoic acid. This fatty acid analog is designed to be recognized and utilized by the cell's natural metabolic pathways. Cellular enzymes, specifically acyltransferases, incorporate 14-PDA into proteins as a surrogate for their natural fatty acid substrates. The key feature of 14-PDA is the presence of a terminal alkyne group, a small, bio-inert chemical handle that does not significantly perturb the fatty acid's structure or its recognition by cellular machinery.[1][3]

Stage 2: Click Chemistry Ligation. Following the metabolic labeling period, cells are lysed, and the proteome, now containing alkyne-tagged lipidated proteins, is harvested. The terminal alkyne on the incorporated 14-PDA serves as a reactive partner for a molecule containing a complementary azide group. In the presence of a copper(I) catalyst, a highly specific and efficient cycloaddition reaction occurs, forming a stable triazole linkage. This "click" reaction allows for the covalent attachment of a variety of reporter tags to the lipidated proteins. These tags can be:

  • Fluorophores: For visualization of lipidated proteins by in-gel fluorescence scanning or microscopy.

  • Biotin: For the affinity purification and enrichment of lipidated proteins, which can then be identified by mass spectrometry.

This two-step approach provides a versatile and robust method for the study of protein lipidation in a cellular context.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 14-Pentadecynoic Acid

Welcome to the technical support guide for 14-Pentadecynoic Acid. As a long-chain alkynoic fatty acid, its poor aqueous solubility is a common experimental hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 14-Pentadecynoic Acid. As a long-chain alkynoic fatty acid, its poor aqueous solubility is a common experimental hurdle. This guide, structured in a question-and-answer format, provides field-proven troubleshooting strategies and detailed protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is 14-Pentadecynoic acid so difficult to dissolve in aqueous buffers?

Answer: The challenge lies in its molecular structure. 14-Pentadecynoic acid has a long, 15-carbon hydrocarbon chain, which is highly nonpolar and hydrophobic (water-repelling).[1][2] While the carboxylic acid head group is polar and hydrophilic (water-attracting), the long tail dominates the molecule's character, making it practically insoluble in water.[2][3] In an aqueous environment, these long tails tend to aggregate to minimize contact with water, leading to precipitation or micelle formation.[4]

Q2: I see protocols for other fatty acids like palmitic or oleic acid. Are they applicable to 14-Pentadecynoic acid?

Answer: Yes, absolutely. The fundamental challenge for all long-chain fatty acids is their hydrophobic tail. Therefore, the principles and methods used to solubilize common fatty acids like palmitate are directly transferable to 14-Pentadecynoic acid. The key is to overcome the hydrophobicity of the C15 chain. Methods such as using co-solvents, carrier proteins (BSA), or cyclodextrins are all valid approaches.[5][6][7]

Q3: Can I just heat the aqueous buffer to dissolve the fatty acid?

Answer: While gentle heating (e.g., to 37°C) can aid in the dissolution process, especially when preparing complexes with Bovine Serum Albumin (BSA), it is not a standalone solution for achieving stable solubility in a simple aqueous buffer.[6] Furthermore, excessive heat (above 50°C) can cause albumin denaturation if you are using it as a carrier.[6] For preparing stock solutions in organic solvents like ethanol, heating up to 65-70°C can be effective.[6][8]

Troubleshooting Guide & Experimental Protocols

This section addresses common issues encountered during the solubilization of 14-Pentadecynoic acid and provides validated solutions.

Problem: My compound immediately precipitates when I add it to my cell culture medium or buffer.

This is the most common issue and indicates that the concentration of the fatty acid has exceeded its solubility limit in the aqueous environment. Below are several methods to address this, ranging from simple to more biologically relevant approaches.

Decision Workflow: Selecting the Right Solubilization Method

Before choosing a protocol, consider your experimental context. This workflow can help you decide on the most appropriate method.

cluster_start Start cluster_methods Solubilization Methods cluster_solutions Recommended Protocols Start What is my experimental system? CellCulture Live Cell-Based Assay (e.g., cell culture, in vivo) Start->CellCulture Live Cells BiochemAssay In Vitro Biochemical Assay (e.g., enzyme kinetics) Start->BiochemAssay Cell-free BSA Method 1: Carrier Protein (BSA) (Most Biologically Relevant) CellCulture->BSA Preferred Method CoSolvent Method 2: Co-solvent (DMSO/Ethanol) (Simple, but check toxicity) CellCulture->CoSolvent Alternative, use with caution Cyclodextrin Method 3: Cyclodextrin (Alternative carrier) CellCulture->Cyclodextrin Good Alternative BiochemAssay->BSA BiochemAssay->CoSolvent Detergent Method 4: Detergent (For membrane disruption/protein extraction) BiochemAssay->Detergent

Caption: Decision workflow for selecting a solubilization method.

Method 1: Use of a Carrier Protein (Bovine Serum Albumin - BSA)

Expertise & Experience: This is the gold-standard method for delivering fatty acids to cells in culture. In physiological systems, fatty acids are transported in the blood bound to albumin.[9] Using fatty-acid-free BSA mimics this natural delivery system, improving both solubility and bioavailability while minimizing non-specific toxicity.[5][9]

Causality: BSA has hydrophobic pockets that bind the nonpolar tail of the fatty acid, while the protein's hydrophilic exterior keeps the entire complex soluble in aqueous media.[10]

Experimental Protocol: Preparation of a 10 mM Fatty Acid Stock Complexed to BSA (5:1 Molar Ratio)

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[5][8]

Materials:

  • 14-Pentadecynoic acid

  • Ethanol, 100%

  • Fatty-acid-free BSA (high purity)

  • 150 mM NaCl in sterile MilliQ water

  • Sterile glass vials (Note: Fatty acids can adhere to plastic).[5]

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve 1 g of fatty-acid-free BSA into a final volume of 10 mL with 150 mM NaCl.

    • Stir gently at 37°C until fully dissolved. Do not heat above 40°C.[6][11]

    • Sterile filter the solution using a 0.22 µm filter and keep it in a 37°C water bath.

  • Prepare a 100 mM Fatty Acid Stock in Ethanol:

    • The molecular weight of 14-Pentadecynoic acid is 238.37 g/mol .[1]

    • Dissolve 23.84 mg of 14-Pentadecynoic acid in 1 mL of 100% ethanol.

    • Gently warm at 65°C and vortex periodically until it is a clear solution.[8]

  • Complexation:

    • While gently stirring the 10% BSA solution in the 37°C water bath, slowly add the 100 mM fatty acid stock solution dropwise to achieve the desired final concentration and molar ratio.

    • For a 10 mM final fatty acid concentration with a 5:1 molar ratio to BSA, you would mix appropriate volumes.

    • Continue to stir the mixture at 37°C for 1 hour to allow for complete complexation.[8][11]

    • The final solution should be clear. If it is cloudy, the preparation may have failed and should be discarded.[8]

  • Final Working Solution:

    • This fatty acid-BSA complex stock can now be diluted into your pre-warmed cell culture medium to achieve the final desired working concentration.

    • Crucially, prepare a vehicle control: Add the same volume of ethanol to an equal amount of the 10% BSA solution and treat your control cells with this mixture.[8][10]

Workflow for Preparing Fatty Acid-BSA Complexes

cluster_prep Preparation cluster_complex Complexation cluster_final Final Steps A Prepare 100 mM Fatty Acid in Ethanol (Warm to 65°C) C Add Fatty Acid solution dropwise to stirring BSA solution at 37°C A->C B Prepare 10% Fatty-Acid-Free BSA in Saline (Warm to 37°C) B->C D Incubate at 37°C for 1 hour with stirring C->D E Visually inspect for clarity (Discard if cloudy) D->E F Use stock to prepare final working solution in medium E->F Solution is Clear

Caption: Experimental workflow for preparing fatty acid-BSA complexes.

Method 2: Use of an Organic Co-solvent (DMSO or Ethanol)

Expertise & Experience: This is the simplest and quickest method. It is often suitable for in vitro biochemical assays but requires careful validation for cell-based work due to potential solvent toxicity.[6][9]

Causality: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol disrupt the hydrogen-bonding network of water. This reduces the "hydrophobic effect," allowing the nonpolar fatty acid chains to become solvated.

Protocol: Preparing a Concentrated Stock in DMSO or Ethanol
  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of 14-Pentadecynoic acid in 100% DMSO or ethanol.

  • Vortex or sonicate until fully dissolved. Gentle warming can be used if necessary.

  • To make your working solution, perform a serial dilution of this stock into your aqueous buffer or cell culture medium. It is critical to add the stock solution to the buffer while vortexing to ensure rapid dispersal and prevent localized precipitation.

Data Table: Recommended Maximum Co-solvent Concentrations for Cell Culture
SolventRecommended Max. ConcentrationNotes & Considerations
DMSO < 0.5% (v/v) [12][13]Many cell lines tolerate 0.5%, but some, especially primary cells, are more sensitive.[12] The "gold standard" and safest concentration is often considered ≤ 0.1% .[14] Always perform a vehicle control to test for solvent-induced cytotoxicity or other effects.[14][15]
Ethanol < 0.1% (v/v) Higher concentrations can be toxic. Some sources recommend not exceeding 0.05%.[6] Avoid using ethanol if your cells can metabolize it, as this can introduce a confounding variable.[6]
Method 3: Use of Cyclodextrins

Expertise & Experience: This is an effective alternative to BSA, particularly in serum-free media or when the presence of a large protein like albumin is undesirable.

Causality: Cyclodextrins are ring-shaped sugar molecules with a hydrophobic interior and a hydrophilic exterior. They act as molecular containers, encapsulating the hydrophobic tail of the fatty acid to form a water-soluble "inclusion complex".[7][16][17] Alpha-cyclodextrin is particularly well-suited for complexing long-chain fatty acids.[7]

Protocol Outline:

  • Dissolve the cyclodextrin (e.g., alpha-cyclodextrin) in the aqueous buffer.

  • Separately, dissolve the 14-Pentadecynoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the fatty acid solution to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours or overnight at a controlled temperature to facilitate complex formation. The resulting complex is a solid that can be isolated or used directly in solution.[18]

Method 4: Use of Detergents

Expertise & Experience: This method is primarily used for in vitro applications where cell viability is not a concern, such as membrane protein extraction or enzyme assays. It is generally not suitable for treating live cells.

Causality: Detergents are amphipathic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water.[19] The hydrophobic tails of the detergent molecules form the core of the micelle, creating a nonpolar microenvironment that can solubilize the hydrocarbon chain of the fatty acid.[20][21] However, this same mechanism will also solubilize the lipids in cell membranes, causing cell lysis.[19][22]

References

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). ResearchGate. [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. [Link]

  • Fatty Acid-BSA complex protocol. WK Lab. [Link]

  • Maximum DMSO concentration in media for cell culture? : r/labrats. (2023, October 5). Reddit. [Link]

  • Preparation of BSA complexed free fatty acids for in vitro studies. (2022, May 2). protocols.io. [Link]

  • Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. ResearchGate. [Link]

  • Listenberger, L. L., et al. (2018). Cell culture models of fatty acid overload: Problems and solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(6), 143-151. [Link]

  • How to prevent fatty acid precipitation/micelle formation in cell culture media? ResearchGate. [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. PMC. [Link]

  • DMSO in cell based assays. (2025, January 16). Scientist Solutions. [Link]

  • Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds. PubMed. [Link]

  • Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (2025, July 15). Protein & Cell | Oxford Academic. [Link]

  • Fatty Acid-Cyclodextrin Complexes: Properties and Applications. ResearchGate. [Link]

  • How do detergents dissolve lipid membranes? (2020, October 20). LifeCanvas Technologies. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. [Link]

  • 14-Pentadecenoic acid | C15H28O2. PubChem. [Link]

  • 14-Pentadecynoic acid | C15H26O2. PubChem. [Link]

  • RP-HPTLC Application in the Investigation of Solubility in Water of Long-Chain Fatty Acids. (2006, November 24). Wiley Online Library. [Link]

  • Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges. (2023, June 19). PubMed. [Link]

  • How to dissolve fatty acids in water. (2019, March 26). Quora. [Link]

  • Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents. (2023, March 9). ACS Publications. [Link]

  • Water-soluble dietary fatty acids.
  • The Mechanism of Detergent Solubilization of Lipid Bilayers. (2013, July 16). PMC. [Link]

  • Cyclodextrins for administering fatty acids in tablets.
  • Chemical Properties of Pentadecanoic acid, 14-methyl-, methyl ester (CAS 5129-60-2). Cheméo. [Link]

  • Cyclodextrin in food and nutraceuticals. (2025, May 15). YouTube. [Link]

  • Solubility of Saturated Fatty Acids. Shodex HPLC Columns and Standards. [Link]

  • 14-Methylpentadecanoic Acid. MySkinRecipes. [Link]

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Optimization

Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 14-Pentadecynoic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically when working with the long-chain, hydrophobic alkyne, 14-Pentadecynoic acid. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, reproducible results.

Section 1: Troubleshooting Guide

The unique properties of 14-Pentadecynoic acid, primarily its long alkyl chain leading to significant hydrophobicity, can introduce specific challenges in aqueous or semi-aqueous CuAAC reaction systems. This guide will walk you through a logical troubleshooting workflow to diagnose and resolve common issues.

Troubleshooting Workflow: Low or No Product Yield

If you are experiencing low to no yield of your desired triazole product, follow this diagnostic workflow.

Troubleshooting_CuAAC start Low or No Product Yield solubility Issue: Poor Solubility of 14-Pentadecynoic Acid start->solubility catalyst Issue: Inactive or Inhibited Catalyst start->catalyst reagents Issue: Reagent Degradation/Stoichiometry start->reagents conditions Issue: Suboptimal Reaction Conditions start->conditions sol_sol1 Solution: Use Co-solvents (e.g., DMSO, DMF, t-BuOH) solubility->sol_sol1 sol_sol2 Solution: Add Surfactants or Detergents solubility->sol_sol2 sol_sol3 Solution: Increase Temperature solubility->sol_sol3 cat_sol1 Solution: Use Freshly Prepared Reducing Agent (Sodium Ascorbate) catalyst->cat_sol1 cat_sol2 Solution: Optimize Ligand (e.g., THPTA, BTTAA) catalyst->cat_sol2 cat_sol3 Solution: Degas Solvents to Remove Oxygen catalyst->cat_sol3 cat_sol4 Solution: Increase Catalyst/Ligand Concentration catalyst->cat_sol4 re_sol1 Solution: Verify Azide Purity and Stability reagents->re_sol1 re_sol2 Solution: Use a Slight Excess of One Reagent reagents->re_sol2 con_sol1 Solution: Adjust pH (typically 4-12) conditions->con_sol1 con_sol2 Solution: Extend Reaction Time conditions->con_sol2

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Detailed Troubleshooting Q&A

Question: My reaction mixture is cloudy or shows a precipitate upon adding 14-Pentadecynoic acid. What should I do?

Answer: This is a classic sign of poor solubility of your hydrophobic alkyne. The long alkyl chain of 14-Pentadecynoic acid makes it poorly soluble in purely aqueous solutions.

  • Expert Recommendation: The most effective solution is to introduce organic co-solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tert-butanol (t-BuOH) are excellent choices that are miscible with water and can help solubilize the fatty acid. A common starting point is a 1:1 to 4:1 ratio of water to the organic solvent. For particularly challenging cases, consider using a surfactant or detergent to create micelles that can encapsulate the hydrophobic alkyne, making it accessible for the reaction.

Question: The reaction starts, but then seems to stall, resulting in a low yield. What could be the cause?

Answer: This often points to a problem with the copper catalyst. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3]

  • Expert Recommendation:

    • Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate.[4][5][6] Over time, ascorbate solutions can degrade, losing their ability to maintain the copper in the +1 oxidation state.

    • Degas Your Solvents: Before starting the reaction, thoroughly degas your solvents (water, buffer, and organic co-solvents) by sparging with an inert gas like argon or nitrogen, or by using a freeze-pump-thaw method. This minimizes the dissolved oxygen that can deactivate your catalyst.[2]

    • Optimize Your Ligand: A copper-chelating ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[7][8][9] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[7][9] A ligand-to-copper ratio of 2:1 to 5:1 is a good starting point.[2][9]

Question: I am observing the formation of a dark-colored precipitate during the reaction. What is this, and how can I prevent it?

Answer: A dark precipitate can be indicative of copper acetylide formation, which is an insoluble and unreactive complex.[10] This can occur when the concentration of "free" Cu(I) is too high or when the alkyne is prone to deprotonation and subsequent reaction with copper.

  • Expert Recommendation:

    • Ensure Proper Ligation: Pre-complexing the copper sulfate with the ligand for a few minutes before adding it to the reaction mixture can prevent the formation of copper acetylide.[3][9] This ensures that the copper is chelated and stabilized by the ligand.

    • Control pH: While the CuAAC reaction is tolerant of a wide pH range (typically 4-12), extreme pH values can influence the formation of side products.[11] Maintaining a pH between 7 and 8 is generally optimal for bioconjugation reactions.

Question: My reaction is clean, but the yield is still not quantitative. How can I drive the reaction to completion?

Answer: If you have addressed solubility and catalyst stability, consider the reaction stoichiometry and conditions.

  • Expert Recommendation:

    • Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more readily available or less precious reagent can help drive the reaction to completion.[9]

    • Reaction Time and Temperature: Reactions with bulky or hydrophobic substrates may proceed more slowly.[12] Extending the reaction time (from a few hours to overnight) can improve the yield. Gentle heating (e.g., to 37-50°C) can also increase the reaction rate, provided your biomolecule is stable at these temperatures.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the CuAAC reaction with 14-Pentadecynoic acid?

A1: The most common and convenient copper source is copper(II) sulfate (CuSO₄) used in combination with a reducing agent like sodium ascorbate.[5][7] This in-situ generation of Cu(I) is generally reliable and avoids the need to handle air-sensitive Cu(I) salts like copper(I) iodide (CuI).[2][4]

Q2: Which ligand should I choose for my reaction?

A2: For reactions involving biomolecules or those conducted in aqueous environments, water-soluble ligands are essential. THPTA and BTTAA are excellent choices as they effectively stabilize the Cu(I) catalyst, accelerate the reaction, and can help mitigate the toxicity of copper towards sensitive biomolecules.[3][7][9]

Q3: How can I monitor the progress of my reaction?

A3: The choice of monitoring technique depends on the nature of your azide and the resulting product.

  • Thin-Layer Chromatography (TLC): If your product has a different polarity than your starting materials, TLC is a quick and easy way to monitor the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is the gold standard. It allows you to track the consumption of starting materials and the formation of the product with high sensitivity and accuracy.

  • Fluorogenic Azides: If you are using a fluorogenic azide, you can monitor the reaction by measuring the increase in fluorescence over time.[13][14]

Q4: What is the best way to purify the final product?

A4: The purification strategy will depend on the properties of your final conjugate.

  • For small molecule products: Column chromatography is a common method for purification.[9]

  • For biomolecule conjugates: Size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity purification are often used to separate the labeled biomolecule from excess reagents and the copper catalyst.[6] Specialized purification beads that scavenge copper and excess azide can also simplify the workup.[15]

Q5: Are there any common side reactions I should be aware of?

A5: Besides catalyst deactivation, the most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[12] This is more likely to occur in the presence of oxygen and insufficient reducing agent. Using degassed solvents and a fresh solution of sodium ascorbate will minimize this side reaction.

Section 3: Optimized Protocol and Data

Recommended Reaction Parameters

The following table provides a starting point for optimizing your CuAAC reaction with 14-Pentadecynoic acid. These parameters may need to be adjusted based on your specific azide and experimental setup.

ParameterRecommended RangeRationale
Solvent System Aqueous buffer with 20-50% co-solvent (DMSO, DMF, t-BuOH)To ensure the solubility of the hydrophobic 14-Pentadecynoic acid.
pH 7.0 - 8.0Optimal for most bioconjugation reactions and helps maintain catalyst stability.
Copper Source Copper(II) Sulfate (CuSO₄)Convenient and effective when used with a reducing agent.[5][7]
Copper Concentration 50 - 250 µMA good balance between reaction rate and potential for side reactions or toxicity.[2]
Reducing Agent Sodium Ascorbate (freshly prepared)Efficiently reduces Cu(II) to the active Cu(I) state.[4][6]
Ascorbate Concentration 5-10 fold excess over copperEnsures a sufficient reducing environment to maintain the Cu(I) state.
Ligand THPTA or BTTAAWater-soluble ligands that stabilize Cu(I) and accelerate the reaction.[7][9]
Ligand:Copper Ratio 2:1 to 5:1Protects the copper catalyst and can enhance reaction kinetics.[2][9]
Reactant Stoichiometry 1:1 to 1:1.5 (Alkyne:Azide)A slight excess of one reactant can drive the reaction to completion.
Temperature Room Temperature to 50°CHigher temperatures can increase the rate, but consider the stability of your biomolecule.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.
Step-by-Step Experimental Protocol

This protocol describes a general procedure for the CuAAC reaction of an azide-containing biomolecule with 14-Pentadecynoic acid.

Materials:

  • Azide-functionalized biomolecule

  • 14-Pentadecynoic acid

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Organic co-solvent (e.g., DMSO)

  • Degassed water

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the reaction buffer.

    • Add the organic co-solvent to the desired final concentration (e.g., 25% v/v).

    • Add the 14-Pentadecynoic acid (typically from a stock solution in an organic solvent like DMSO).

  • Prepare the Catalyst Premix:

    • In a separate tube, combine the required volumes of the CuSO₄ and THPTA stock solutions to achieve the desired final concentrations and ligand-to-copper ratio.

    • Allow the catalyst mixture to stand for 2-3 minutes to allow for complex formation.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be in excess of the copper concentration.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at the desired temperature (e.g., room temperature or 37°C).

    • If possible, protect the reaction from light, especially if using fluorescently labeled reagents.

  • Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

    • Once the reaction is complete, purify the product using a method suitable for your biomolecule (e.g., size-exclusion chromatography, dialysis).

References

  • Kennedy, D. C., et al. (2011). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • BenchChem. (2025).
  • Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Reddit. (2025).
  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Jia, Z., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Himo, F., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • BenchChem. (2025).
  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag. Jena Bioscience.
  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition.
  • Cristal Therapeutics. (n.d.). Copper free click chemistry reagent: CliCr®.
  • Gualandi, A., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
  • Cayman Chemical. (n.d.). 14-methyl Pentadecanoic Acid.
  • Lumiprobe. (n.d.).
  • Berkeley Lab News Center. (2011).
  • Sigma-Aldrich. (n.d.).
  • Appiah, C., et al. (2023).
  • Skwarczynski, M., & Toth, I. (2013).
  • Skwarczynski, M., & Toth, I. (2014).
  • Nwe, K., & Hilderbrand, S. A. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.
  • PubChem. (n.d.). 14-Pentadecenoic acid.
  • BenchChem. (2025). impact of steric hindrance on azide-alkyne cycloaddition.
  • Hänni, K. D., & Leigh, D. A. (2010). The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. Chemical Society Reviews.
  • FooDB. (2010). Showing Compound 2,2,6,10,14-Pentamethylpentadecanoic acid (FDB003376).

Sources

Troubleshooting

troubleshooting high background signal in 14-Pentadecynoic acid experiments

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with high background noise when using 14-Pentadecynoic acid (14-PDA) as a bioorthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with high background noise when using 14-Pentadecynoic acid (14-PDA) as a bioorthogonal lipid probe.

14-PDA is a 15-carbon terminal alkyne fatty acid, widely utilized to study protein lipidation (such as myristoylation or palmitoylation) via metabolic labeling followed by Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). While click chemistry is highly selective, the hydrophobic nature of lipid probes and the intricacies of copper catalysis often introduce artifactual signals. This guide deconstructs the mechanistic causes of background noise and provides self-validating protocols to ensure absolute signal fidelity.

Diagnostic Logic Tree

Troubleshooting Start High Background Signal in 14-PDA Assay Q1 Is signal present in the 'No 14-PDA' Control? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Cause1 Reporter Sticking, Endogenous Biotin, or Cu-induced Autofluorescence Yes1->Cause1 Cause2 Unreacted 14-PDA trapped in Lipid Droplets/Membranes No1->Cause2 Action1 Optimize Wash Buffer & Use THPTA Ligand Cause1->Action1 Action2 Perform Methanol/Chloroform Delipidation Pre-Click Cause2->Action2

Diagnostic logic tree for identifying the root cause of high background in 14-PDA assays.

In-Depth FAQs: Mechanistic Troubleshooting

Q1: My background signal is uniformly high across both the control (vehicle only) and 14-PDA treated samples. What is causing this? Causality & Solution: If your negative control exhibits high signal, the issue lies within the detection reagents, not the 14-PDA probe. There are three primary culprits:

  • Endogenous Biotin: If you are using an azide-biotin reporter followed by streptavidin-HRP/fluorophore detection, endogenous biotin (especially high in liver, kidney, and certain cultured cells) will cause massive background. Transitioning to a 1 (e.g., Oregon Green 488 Azide) bypasses this issue[1].

  • Non-Specific Reporter Binding: Hydrophobic fluorophores can non-specifically adhere to proteins or assay surfaces. This requires 2 with mild detergents[2].

  • Copper-Induced Autofluorescence: CuAAC relies on Cu(I), which in the presence of oxygen and reducing agents (like TCEP) generates Reactive Oxygen Species (ROS). ROS can oxidize proteins, leading to cross-linking and autofluorescence. Introducing a3 like THPTA stabilizes the Cu(I) oxidation state, accelerates the click reaction, and prevents ROS-mediated background[3].

Q2: I only see high background in the 14-PDA treated samples, but it appears as a massive smear on my Western blot or ubiquitous cytosolic staining in imaging. Why? Causality & Solution: This is the most common pitfall in lipid chemical biology. When cells are incubated with 14-PDA, only a small fraction is covalently attached to target proteins. The vast majority remains unreacted, accumulating in cellular lipid droplets or integrating into membrane phospholipids. If you perform the click reaction on raw lysates, the azide-reporter will click with this massive pool of free 14-PDA lipids. To resolve this, you must physically separate the proteome from the lipidome before the click reaction using a4[4].

Q3: How do I ensure my Methanol/Chloroform precipitation is actually working? Causality & Solution: Incomplete precipitation leaves residual lipids that ruin the assay. A self-validating approach is to monitor the protein pellet interface. After adding water and centrifuging the methanol/chloroform/lysate mixture, you must see a tight, cohesive white disk of protein at the interface. If the disk is smeary or absent, your phase separation failed (often due to incorrect solvent ratios).

Quantitative Data: Impact of Optimization Steps

To illustrate the efficacy of these interventions, consider the following typical signal-to-noise (S/N) improvements observed during protocol optimization:

Optimization StepMechanism of ActionAverage Background ReductionFinal Signal-to-Noise (S/N) Ratio
Standard CuAAC (No Ligand) BaselineN/A2.5 : 1
Addition of THPTA Ligand Prevents Cu(I) oxidation and ROS generation40%6.2 : 1
Pre-Click MeOH/CHCl3 Delipidation Removes unreacted 14-PDA lipid pools85%18.5 : 1
0.1% SDS in Wash Buffer Disrupts hydrophobic reporter sticking30%24.0 : 1

Self-Validating Experimental Protocols

Protocol A: Stringent Delipidation via Methanol/Chloroform Precipitation

Purpose: To quantitatively remove unreacted 14-PDA from the proteome prior to click chemistry.

  • Lysis: Lyse 14-PDA treated cells in 100 µL of lysis buffer (1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors).

  • Methanol Addition: Add 400 µL of ice-cold Methanol to the 100 µL lysate. Vortex vigorously for 10 seconds.

  • Chloroform Addition: Add 100 µL of ice-cold Chloroform. Vortex vigorously for 10 seconds.

  • Phase Separation: Add 300 µL of LC-MS grade Water. Vortex thoroughly. Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Self-Validation Checkpoint: You must observe three distinct layers: a top aqueous layer, a bottom organic layer, and a solid white protein disk at the interface. If the disk is not present, discard and repeat.

  • Washing: Carefully aspirate the top aqueous layer without disturbing the protein disk. Add 400 µL of Methanol. Centrifuge at 14,000 x g for 5 minutes. The protein pellet will crash to the bottom.

  • Drying: Decant the supernatant and air-dry the pellet for exactly 5-10 minutes. Do not over-dry, or the pellet will become insoluble.

  • Resuspension: Resuspend the pellet in 50 µL of 1% SDS in 50 mM Tris-HCl (pH 7.4) with sonication until fully dissolved.

Protocol B: High-Fidelity CuAAC Click Reaction

Purpose: To covalently attach the reporter with zero ROS-induced background.

  • Master Mix Preparation: In a separate tube, prepare the click master mix to allow the Cu-ligand complex to form. For a 50 µL reaction, combine:

    • 1 µL of Azide-Reporter (e.g., 5 mM stock of Oregon Green 488 Azide).

    • 2 µL of THPTA ligand (10 mM stock).

    • 1 µL of CuSO4 (20 mM stock).

    • Vortex and incubate for 3 minutes. The solution should turn pale blue.

  • Initiation: Add 2.5 µL of freshly prepared TCEP (50 mM stock) to the master mix. The solution will turn colorless, indicating the reduction of Cu(II) to active Cu(I).

  • Reaction: Add the activated master mix to your 50 µL resuspended protein sample from Protocol A.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Post-Click Cleanup: Repeat the Methanol/Chloroform precipitation (Protocol A, Steps 2-6) to remove unreacted azide-reporter before SDS-PAGE or downstream analysis.

Workflow Visualization

Workflow A 1. Metabolic Labeling Cells + 14-PDA B 2. Cell Lysis (1% Triton X-100) A->B C 3. 1st MeOH/CHCl3 Precipitation B->C Removes unreacted lipids D 4. Resuspension (1% SDS Buffer) C->D E 5. CuAAC Click Reaction (Azide + Cu/THPTA + TCEP) D->E F 6. 2nd MeOH/CHCl3 Precipitation E->F Removes unreacted dyes G 7. SDS-PAGE & Detection F->G

Optimized workflow for 14-PDA labeling, featuring dual delipidation to eliminate background.

References

  • Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. nih.gov.
  • Chemical probe mediated visualization of protein S-palmitoylation in p
  • Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. nih.gov.
  • Introduction to click chemistry: a new method for the labeling and modific

Sources

Optimization

enhancing the efficiency of 14-Pentadecynoic acid metabolic labeling

Welcome to the Technical Support Center for 14-Pentadecynoic Acid (Alk14) Metabolic Labeling . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 14-Pentadecynoic Acid (Alk14) Metabolic Labeling .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complexities of tracking protein fatty acylation—specifically myristoylation, palmitoylation, and lysine fatty acylation. Our goal is not just to provide a protocol, but to explain the chemical and biological causality behind each step. By understanding the "why" behind the methodology, you can ensure your assays are robust, reproducible, and self-validating.

Workflow Overview

Workflow A 1. BSA-Alk14 Conjugation B 2. Metabolic Labeling (4-6h) A->B C 3. Cell Lysis & Enrichment B->C D 4. CuAAC Click Chemistry C->D E 5. NH2OH Cleavage D->E F 6. Fluorescence Detection E->F

Workflow for 14-Pentadecynoic acid metabolic labeling and fluorescence detection.

Section 1: Metabolic Labeling Optimization

Q: My Alk14 incorporation efficiency is low, even when I increase the probe concentration to 100 μM. Why is this happening, and how can I fix it? A: Simply increasing the concentration of Alk14 often leads to diminishing returns due to cellular toxicity and poor aqueous solubility. Alk14 is a highly hydrophobic lipid analog. When added directly to culture media, it forms micelles or precipitates, severely limiting cellular uptake.

  • Causality & Solution: To enhance bioavailability, Alk14 must be conjugated to fatty acid-free Bovine Serum Albumin (BSA) prior to cell treatment. BSA acts as a physiological carrier, delivering the lipid directly to the cell membrane. Furthermore, labeling should be performed in serum-starved media (e.g., 1% FBS or serum-free) to prevent endogenous lipids in standard FBS from outcompeting the Alk14 probe for acyltransferase active sites. An optimal concentration is typically 50 μM Alk14 conjugated to BSA for 4-6 hours.

Section 2: Click Chemistry (CuAAC) Troubleshooting

Q: I am experiencing a high fluorescent background and non-specific banding in my in-gel fluorescence assays. How do I clean up the signal? A: High background in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is usually caused by two factors: incomplete removal of unreacted azide-fluorophore and copper-induced protein precipitation.

  • Causality & Solution:

    • Ligand Choice: Cu(I) is highly unstable and can generate reactive oxygen species (ROS) that crosslink proteins, trapping the fluorophore non-specifically. Use THPTA instead of TBTA. THPTA is highly water-soluble and effectively stabilizes Cu(I) in aqueous biological buffers, preventing ROS generation and protein aggregation.

    • Washing Stringency: After the click reaction, proteins must be precipitated to strip away non-covalently bound dye. Washing the protein pellet or magnetic beads 2-3 times with ice-cold methanol is critical.

    • Self-Validation: Always run a "No Alk14" (DMSO vehicle) control sample. If this lane shows a fluorescent signal, your washing steps are insufficient, or your dye concentration is too high.

Section 3: Distinguishing Acylation Types

Q: Alk14 labels both S-palmitoylation and N-myristoylation/Lysine fatty acylation. How can I confidently differentiate between them? A: You can distinguish these modifications by exploiting their distinct chemical bonds using a hydroxylamine cleavage assay.

  • Causality & Solution: S-palmitoylation occurs on cysteine residues via a thioester bond, which is highly susceptible to nucleophilic attack. In contrast, N-myristoylation (on N-terminal glycines) and lysine fatty acylation occur via amide bonds, which are chemically stable and resistant to cleavage[1]. By treating your samples with neutral Hydroxylamine (NH2OH), you can selectively cleave the thioester bonds. Signals that disappear post-treatment are S-acylated; signals that remain are N-acylated or lysine-acylated[1].

Mechanistic Insight: Reversible Lysine Fatty Acylation

Recent advancements have identified that lysine fatty acylation is a dynamic, reversible post-translational modification. For instance, SIRT2 acts as a robust cytosolic defatty-acylase, regulating the activity and membrane localization of small GTPases like RalB[1] and K-Ras4a[2]. In the nucleus, SIRT7 exhibits similar defatty-acylase activity, which is uniquely activated by RNA[3].

Mechanism Unmodified Unmodified Protein (Cytosolic/Nucleoplasm) Acylated Lysine Fatty Acylated Protein (Membrane Localized) Unmodified->Acylated Acyltransferases + Alk14 Probe Acylated->Unmodified Deacylation by SIRT2 or SIRT7

Reversible lysine fatty acylation cycle regulated by SIRT2 and SIRT7 defatty-acylases.

Quantitative Data & Reagent Optimization

ParameterOptimal Concentration / ConditionCausality & Critical Note
Alk14 Probe 50 μM (conjugated to BSA)Higher concentrations cause micelle formation and toxicity. BSA ensures bioavailability.
Labeling Time 4 - 6 hoursBalances sufficient metabolic incorporation with minimal lipid metabolism scrambling.
CuSO4 1 mMProvides Cu(II) which is reduced to the active Cu(I) catalyst.
THPTA Ligand 100 μMStabilizes Cu(I) and prevents ROS-mediated protein aggregation (superior to TBTA).
Sodium Ascorbate 1 mM (freshly prepared)Reduces Cu(II) to Cu(I). Must be fresh; oxidized ascorbate halts the click reaction.
Azide-Fluorophore 10 - 50 μMExcess dye increases background. Requires stringent methanol washing post-reaction.
Hydroxylamine (NH2OH) 0.5 M (pH 7.4)Selectively cleaves thioester bonds (S-palmitoylation) while leaving amide bonds intact[1].

Detailed Experimental Protocol: Alk14 Labeling & Detection

Phase 1: Metabolic Labeling

  • BSA Conjugation: Prepare a 5 mM stock of Alk14 in DMSO. Dilute to 50 μM in pre-warmed serum-free media containing 1% fatty acid-free BSA. Sonicate for 15 minutes at 37°C to ensure conjugation.

  • Cell Starvation: Wash cells with PBS and incubate in serum-free media for 1 hour to deplete endogenous lipids.

  • Labeling: Replace media with the BSA-Alk14 complex media. Incubate cells for 4-6 hours at 37°C. (Self-Validation: Always include a vehicle/DMSO-only control well to establish baseline background).

Phase 2: Lysis and Enrichment 4. Lysis: Wash cells 3x with ice-cold PBS. Lyse in 1% NP-40 buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear cellular debris. 5. Immunoprecipitation (Optional): If targeting a specific protein (e.g., FLAG-RalB), incubate the cleared lysate with anti-FLAG magnetic beads for 2 hours at 4°C. Wash beads 3x with lysis buffer.

Phase 3: On-Bead Click Chemistry (CuAAC) 6. Reaction Master Mix: Prepare the click mixture in the following strict order to prevent Cu(I) oxidation:

  • 100 μM THPTA ligand

  • 1 mM CuSO4

  • Vortex and incubate for 3 mins to allow the complex to form.

  • 10-50 μM Azide-Fluorophore (e.g., Azide-rhodamine)

  • 1 mM Sodium Ascorbate (add last, freshly dissolved in water).

  • Incubation: Add the master mix to the beads/lysate. Incubate for 1 hour at room temperature in the dark with gentle rotation.

  • Stringent Wash: Quench the reaction. Wash beads 3x with ice-cold methanol to precipitate proteins and extract unreacted dye.

Phase 4: Hydroxylamine Cleavage & Detection 9. Cleavage: Resuspend beads in 50 mM Tris (pH 7.4) containing 0.5 M Hydroxylamine. Incubate for 1 hour at room temperature to selectively remove S-palmitoylation[1]. 10. Elution & Detection: Boil beads in SDS sample buffer. Resolve proteins via SDS-PAGE and visualize using an in-gel fluorescence scanner.

References

  • SIRT2 and Lysine Fatty Acylation Regulate the Activity of RalB and Cell Migration. ACS Chemical Biology. [Link]

  • Simultaneous Inhibition of SIRT2 Deacetylase and Defatty-Acylase Activities via a PROTAC Strategy. ACS Medicinal Chemistry Letters. [Link]

  • SIRT7 is an RNA-activated protein lysine deacylase. ACS Chemical Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Alkyne Lipid Probes &amp; Click Chemistry

Introduction: The Precision of the Small Tag Welcome to the technical support center. If you are reading this, you are likely utilizing metabolic oligosaccharide engineering (MOE) or fatty acid metabolic labeling to visu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precision of the Small Tag

Welcome to the technical support center. If you are reading this, you are likely utilizing metabolic oligosaccharide engineering (MOE) or fatty acid metabolic labeling to visualize or quantify lipid dynamics.

The alkyne tag is a powerful tool because of its steric silence—it is small enough (~2 atoms) that enzymes often process it like a native lipid. However, the downstream detection—specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is chemically harsh. In the context of lipidomics, this creates a unique set of pitfalls: lipid extraction during fixation, copper-induced lipid peroxidation, and hydrophobic nonspecific binding.

This guide addresses these specific failure points with mechanistic causality and field-proven solutions.

Section 1: Metabolic Labeling & Cellular Uptake

Q: Why is my labeling efficiency low despite high probe concentration?

A: You are likely facing "Endogenous Competition" or "Albumin Sequestration," not just uptake failure.

The Mechanism: Cells do not passively absorb fatty acids; they are actively transported and tightly regulated.

  • Competition: If your culture medium contains Fetal Bovine Serum (FBS), it is rich in endogenous lipids (cholesterol, palmitate, oleate). These native lipids outcompete your alkyne probe for uptake transporters (e.g., CD36, FATPs).

  • Toxicity/Sequestration: Free fatty acids are toxic. If you add alkyne-fatty acids directly to media, they may form micelles or bind nonspecifically to plasticware.

The Solution:

  • Use Delipidated Serum: Switch to media supplemented with delipidated FBS (dFBS) 24 hours prior to and during labeling. This forces the cell to rely on your exogenous probe.

  • BSA-Complexing: Pre-complex your alkyne-fatty acid with fatty-acid-free BSA (Bovine Serum Albumin) in a molar ratio of roughly 2:1 to 4:1 (Fatty Acid:BSA) before adding to cells. This mimics physiological transport and prevents toxicity.

Q: I see punctate structures that look like aggregates. Is this a lipid droplet?

A: Verify if it is a physiological Lipid Droplet (LD) or a "Probe Aggregate."

The Mechanism: Long-chain alkynes (e.g., Alk-C16) are highly hydrophobic. If not properly solubilized (see BSA-complexing above), they precipitate out of solution and stick to the cell membrane surface, creating bright, non-physiological puncta that do not co-localize with LD markers like BODIPY 493/503.

The Solution:

  • Pulse-Chase: Perform a "pulse" (labeling) followed by a "chase" (media without probe) for 1-4 hours. This allows the cell to internalize and esterify the probe into neutral lipids (Triacylglycerols/Cholesteryl Esters) and traffic them to real LDs.

  • Co-staining: Always co-stain with a marker like Perilipin or BODIPY 493/503 to confirm the alkyne signal represents a biological organelle.

Section 2: The Click Reaction (CuAAC) & Sample Integrity

Q: My Mass Spec data shows high levels of oxidized lipids. Is the probe causing this?

A: No, the Copper catalyst is driving Fenton-like chemistry, destroying your sample.

The Mechanism: This is the most critical pitfall in lipid-click chemistry. The standard CuAAC reaction uses Cu(II) reduced to Cu(I) by Ascorbate. In the presence of oxygen and lipids, Cu(I) generates reactive oxygen species (ROS). Polyunsaturated fatty acids (PUFAs) are extremely susceptible to peroxidation by these ROS.

The Solution:

  • Protective Ligands: Never use Copper Sulfate/Ascorbate alone. You must use a stabilizing ligand like THPTA or BTTAA . These ligands chelate Cu(I), preventing it from catalyzing oxidation reactions while maintaining its catalytic activity for the click reaction.

  • Inert Atmosphere: For MS analysis, perform the click reaction under Argon or Nitrogen gas to remove dissolved oxygen.

  • Antioxidants: Add Aminoguanidine to the reaction buffer to scavenge byproducts.

Q: Why is my background fluorescence so high?

A: Hydrophobic fluorophores are sticking to membranes (The "Grease-on-Grease" effect).

The Mechanism: Many azide-fluorophores (e.g., Azide-TAMRA, Azide-Cy5) are themselves hydrophobic. In a lipid experiment, you have a hydrophobic dye and a hydrophobic membrane. The dye partitions into the membrane non-covalently, resisting standard aqueous washes.

The Solution:

  • Saponin Wash: Post-click washing must be rigorous. Use a buffer containing 1% BSA and low concentrations of mild detergents (e.g., 0.05% Saponin or Tween-20) to strip non-covalently bound dye.

  • Picolyl Azides: Use Picolyl-Azide fluorophores.[1] These contain a copper-chelating motif that increases reaction speed, allowing you to use lower concentrations of dye (e.g., 1 µM instead of 20 µM), drastically reducing background.

Section 3: Visualization & Workflow Logic

Experimental Workflow Diagram

The following diagram outlines the critical decision points where lipid analysis often fails.

LipidClickWorkflow cluster_trouble Common Failure Modes Start Start: Metabolic Labeling Complex Complex Probe with BSA (Avoid Aggregation) Start->Complex Critical Step Incubate Incubate Cells (Delipidated Media) Complex->Incubate Fixation Fixation (Avoid Methanol if imaging) Incubate->Fixation End Labeling Perm Permeabilization (Saponin/Digitonin) Fixation->Perm Preserve Lipids Fail1 Lipid Extraction Fixation->Fail1 Using MeOH/Acetone Click CuAAC Reaction (Use THPTA/BTTAA) Perm->Click Add Reagents Wash Stringent Wash (BSA + Tween) Click->Wash Remove Background Fail2 Oxidation (MS) Click->Fail2 No Ligand Used Analysis Imaging / MS Analysis Wash->Analysis

Caption: Figure 1. Optimized workflow for alkyne-lipid processing. Red nodes indicate high-risk steps for lipid loss or degradation.

Protocol: Optimized Low-Background Lipid Click Labeling

This protocol is designed to minimize lipid extraction during processing and prevent copper-induced artifacts.

Reagents:

  • Fixative: 3-4% Paraformaldehyde (PFA) in PBS. (Avoid Methanol/Acetone as they dissolve lipids).

  • Permeabilization: 0.5% Saponin (preserves membrane lipids better than Triton X-100).

  • Click Cocktail:

    • PBS (buffer)[2]

    • CuSO4 (1 mM)[3]

    • BTTAA or THPTA Ligand (2 mM) (Premix Cu and Ligand before adding!)

    • Azide-Fluorophore (5-10 µM)

    • Sodium Ascorbate (10 mM) - Add last to initiate.

Step-by-Step:

  • Labeling: Incubate cells with 50 µM Alkyne-Fatty Acid:BSA complex in serum-free or delipidated medium for 4-16 hours.

  • Wash: Wash 3x with PBS + 0.5% BSA to remove surface-bound probe.

  • Fixation: Fix with 4% PFA for 15 min at Room Temp (RT). Wash 3x with PBS.

  • Permeabilization: Incubate with PBS + 0.5% Saponin for 10 min.

  • Reaction Prep: Premix CuSO4 and Ligand (1:2 ratio) in a small tube.

  • Click Reaction: Prepare the master mix. Add Ascorbate last . Immediately add to cells. Incubate 30 min at RT in the dark.

  • Post-Click Wash: Wash 3x (10 min each) with PBS + 1% BSA + 0.1% Tween-20. This is critical to remove hydrophobic background.

  • Imaging: Stain nuclei (DAPI) and mount.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Signal Probe not metabolizedComplex probe with BSA; Ensure cells are metabolically active.
Reaction failureFreshly prepare Sodium Ascorbate (it oxidizes rapidly in air).
High Background Nonspecific dye bindingIncrease wash stringency (BSA/Tween); Titrate down Azide concentration.
"Blebbing" of membrane Copper toxicity / Osmotic shockUse THPTA/BTTAA ligand; Ensure buffers are isotonic.
Loss of Lipid Droplets Lipid extraction during fixationSwitch from alcohol-based fixatives to PFA; Use Saponin instead of Triton.
MS: Lipid Oxidation Fenton chemistryPerform reaction under inert gas (Ar/N2); Use BTTAA ligand.

References

  • Thiele, C., et al. (2012). "A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization."[4][5] Journal of Cell Biology. Link

  • Gaebler, A., et al. (2016). "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins."[1] Journal of Lipid Research. Link

  • Hong, V., et al. (2009). "Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry." Bioconjugate Chemistry. Link

  • Best, M. D. (2009). "Click chemistry and bioorthogonal reactions: Unprecedented selectivity in the labeling of biological molecules."[6] Biochemistry. Link

  • Kuerschner, L., & Thiele, C. (2014). "Multiple reporter lipids for the analysis of lipid metabolism." Methods in Cell Biology. Link

Sources

Optimization

Technical Support Center: Purification of 14-Pentadecynoic Acid

Welcome to the technical support guide for the purification of 14-pentadecynoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on ove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 14-pentadecynoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered after the synthesis of this unique terminal alkyne fatty acid. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles and troubleshooting logic to empower you in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you strategize your purification approach.

Q1: What are the primary methods for purifying crude 14-pentadecynoic acid?

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The three most common and effective techniques are:

  • Low-Temperature Recrystallization: Ideal for removing more saturated or structurally dissimilar fatty acid impurities. It is a cost-effective method for medium to large-scale purification where high purity (>95%) is desired.

  • Column Chromatography: The most powerful technique for achieving very high purity (>99%) and for separating structurally similar impurities. It is suitable for small to medium scales (milligrams to several grams). Normal-phase (silica gel) and reversed-phase (C18) chromatography are both applicable.

  • Vacuum Distillation: Best suited for large-scale industrial purification. This method separates compounds based on boiling points and is effective for removing non-volatile or very high-boiling impurities.[1][2] Fatty acids require deep vacuum (2–10 mbar) to lower boiling points and prevent thermal degradation.[1]

Q2: How do I choose the right purification method for my needs?

Your choice should be guided by three factors: the quantity of your crude product, the required final purity, and the available equipment.

Method Scale Typical Purity Best For Removing Considerations
Recrystallization 1g - 100g+95-98%Saturated fatty acids, non-polar contaminantsRequires significant solubility difference between product and impurities. Can have yield losses.
Column Chromatography 10mg - 10g>99%Isomers, starting materials, reaction byproductsCan be labor-intensive and requires significant solvent volumes.
Vacuum Distillation >50g90-98%Non-volatile residues, very different chain-length fatty acidsRequires specialized high-vacuum equipment; risk of thermal degradation.[1]

Use the following decision workflow to guide your choice:

G start Crude 14-Pentadecynoic Acid scale_check What is your scale? start->scale_check purity_check_large Purity Requirement? scale_check->purity_check_large > 10g purity_check_small Purity Requirement? scale_check->purity_check_small < 10g distillation Vacuum Distillation purity_check_large->distillation Moderate Purity (90-98%) recrystallization Recrystallization purity_check_large->recrystallization High Purity (>95%) purity_check_small->recrystallization Moderate Purity (>95%) chromatography Column Chromatography purity_check_small->chromatography Highest Purity (>99%)

Caption: Workflow for selecting a purification method.

Q3: What are the likely impurities I'll encounter after synthesizing 14-pentadecynoic acid?

Impurities are dependent on the synthetic route. For a typical synthesis involving chain extension of a shorter precursor (e.g., via alkylation of an acetylide), you can expect:

  • Unreacted Starting Materials: The precursor halide or aldehyde.

  • Homocoupled Byproducts: A 30-carbon di-alkyne formed from the coupling of two acetylide anions.

  • Isomers: Double bond isomers if elimination reactions were involved in precursor synthesis.

  • Saturated Analogs: Over-reduction if a hydrogenation step was used and not properly controlled.

  • Solvents and Reagents: Residual high-boiling solvents (e.g., DMSO, DMF) or reagents.

Q4: How can I reliably assess the purity of my final product?

A multi-technique approach is best.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for fatty acid analysis. The carboxylic acid must first be converted to a more volatile ester, typically the Fatty Acid Methyl Ester (FAME).[3] This allows for accurate quantification of purity and identification of impurities by their mass spectra. Highly polar capillary columns are recommended for FAME analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. The terminal alkyne proton (C≡C-H) should be visible around 1.9-2.5 ppm in the ¹H NMR spectrum, and the alkyne carbons will appear in the ¹³C spectrum (typically 68-90 ppm). This can also quantify impurities if they have unique, non-overlapping signals.

In-Depth Protocols & Troubleshooting Guides

Method 1: Low-Temperature Recrystallization

Principle: Recrystallization purifies compounds based on differences in solubility. For fatty acids, saturated impurities are generally less soluble than their unsaturated counterparts (like 14-pentadecynoic acid) in organic solvents at low temperatures. This allows the impurities to be selectively precipitated while the desired product remains in the filtrate.[5]

Troubleshooting Q&A: Recrystallization
  • Q: My yield is very low after recrystallization. What happened?

    • A: This is the most common issue. It can be caused by using too much solvent, causing your product to remain in the mother liquor. Alternatively, the cooling temperature may have been too high, preventing your product from crystallizing effectively. Try reducing the initial solvent volume or cooling to a lower temperature (e.g., -40°C or -78°C). The rate of recrystallization is also dependent on chain length and temperature.[6]

  • Q: The product purity did not improve. Why?

    • A: This suggests that the impurities have very similar solubility profiles to your product in the chosen solvent. You need to select a different solvent system. Another possibility is that the solution was cooled too quickly, causing impurities to co-precipitate with your product. A slower, more controlled cooling process allows for the formation of more selective crystals.[7]

  • Q: The product oiled out instead of forming crystals. How do I fix this?

    • A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point. To fix this, you can either use a more dilute solution (more solvent) or switch to a lower-boiling point solvent.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Choose a solvent where 14-pentadecynoic acid is soluble when warm but sparingly soluble when cold. Acetone and acetonitrile are excellent starting points.[5]

  • Dissolution: Gently warm your chosen solvent and add the minimum amount required to fully dissolve the crude 14-pentadecynoic acid with stirring. A target concentration might be 50-100 mg/mL.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with filter paper. This prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to a colder environment. The choice of temperature is critical.

    • -20°C (standard freezer) is a good first attempt.

    • -78°C (dry ice/acetone bath) may be required for higher purity.[5]

  • Isolation: Once crystallization is complete (typically after several hours or overnight), rapidly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Solvent Typical Cooling Temp. Notes
Acetone-20°C to -60°CGood for removing more saturated fatty acids.[5]
Acetonitrile-20°C to -40°COffers different selectivity compared to acetone.
Hexane/Ethyl Acetate-20°CUse a mixture; pure hexane may have too low solubility.
Method 2: Silica Gel Column Chromatography

Principle: This technique separates molecules based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase.[8] For fatty acids, polarity is the key. The polar carboxylic acid group interacts strongly with the polar silica gel. Non-polar impurities will elute first, followed by your product.

Troubleshooting Q&A: Column Chromatography
  • Q: My compound is stuck on the column and won't elute.

    • A: The mobile phase is not polar enough. The carboxylic acid group is strongly adsorbed to the silica. To elute your product, you must increase the polarity of the mobile phase. Gradually add a more polar solvent like ethyl acetate or a small amount (0.5-1%) of acetic acid to the mobile phase. The acetic acid will protonate the silica surface and compete for binding sites, helping to release your fatty acid.

  • Q: The separation between my product and an impurity is poor.

    • A: This indicates the polarity difference is too small for the chosen solvent system. You can try a shallower gradient (slower increase in polarity) or switch to a different solvent system entirely (e.g., dichloromethane/methanol). For very difficult separations, reversed-phase chromatography may be necessary.

  • Q: I'm seeing "tailing" or broad peaks in my fractions.

    • A: Tailing is common with carboxylic acids on silica gel due to strong, non-ideal interactions. Adding a small amount of acetic acid (0.5-1%) to your mobile phase can significantly sharpen the peaks by creating a more uniform acidic environment on the silica surface. Also, ensure you have not overloaded the column with too much crude material.

Step-by-Step Silica Gel Chromatography Protocol
  • Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh is standard). The amount of silica should be 50-100 times the weight of your crude material.

  • Mobile Phase Selection: A good starting point for fatty acids is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Diethyl Ether). A typical starting gradient is 95:5 Hexane:Ethyl Acetate.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Apply it carefully to the top of the column.

  • Elution: Begin running the mobile phase through the column. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and monitor the elution using TLC.

  • Gradient Elution: Gradually increase the percentage of the polar solvent (e.g., to 90:10, then 80:20 Hexane:EtOAc). If the product is still not eluting, add 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid will also be removed under high vacuum.

Method 3: Purity Analysis via GC-MS of FAMEs

Principle: To analyze the non-volatile 14-pentadecynoic acid by Gas Chromatography, it must first be derivatized to its volatile Fatty Acid Methyl Ester (FAME).[4] The FAME is then injected into the GC, where it is separated from other FAME impurities on a column before being detected and identified by a Mass Spectrometer.

Troubleshooting Q&A: FAME Analysis
  • Q: I don't see a peak for my compound in the GC-MS.

    • A: This usually points to a failed derivatization reaction. Ensure your reagents (e.g., BF₃-Methanol or HCl-Methanol) are fresh and anhydrous, as water can inhibit the reaction.[9] Also, confirm that the reaction temperature and time were sufficient.

  • Q: My peaks are broad or splitting.

    • A: This can be an injection problem (too slow), column contamination, or an issue with the GC parameters (e.g., incorrect oven temperature program). If the derivatization was incomplete, you might also see a broad peak for the underivatized free fatty acid.

Analytical Workflow

G start Purified 14-Pentadecynoic Acid derivatize Esterification to FAME (e.g., BCl3-Methanol) start->derivatize extract Liquid-Liquid Extraction (Hexane/Water) derivatize->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry inject Inject into GC-MS dry->inject analyze Separate & Quantify inject->analyze

Caption: Workflow for purity analysis by GC-MS.

Step-by-Step FAME Derivatization Protocol[3]
  • Sample Prep: Weigh approximately 1-5 mg of your purified acid into a reaction vial.

  • Reagent Addition: Add 2 mL of a commercial esterification reagent, such as 12% Boron Trichloride in Methanol (BCl₃-Methanol).

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.

  • Quenching & Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Isolation: Shake the vial vigorously to extract the FAME into the hexane (top) layer. Allow the layers to separate.

  • Drying: Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any trace water.

  • Analysis: The sample is now ready for injection into the GC-MS.

References

  • CN102816142A - Synthesis method for pentadecanoicacid - Google Patents.
  • Pentadecanoic acid, 14-methyl-methyl ester. - ResearchGate. Available at: [Link]

  • Pentadecanoic acid, 14-methyl-, methyl ester - NIST WebBook. Available at: [Link]

  • What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? - AOCS. Available at: [Link]

  • US2816903A - Purification of long chain fatty acids - Google Patents.
  • 14-Pentadecenoic acid | C15H28O2 - PubChem. Available at: [Link]

  • Investigating the Principles of Recrystallization from Glyceride Melts - PMC. Available at: [Link]

  • A guide to setting up a fatty acid distillation plant - Kumar Metal. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech. Available at: [Link]

  • Understanding and Controlling the Multistep Crystallization of Fatty Acid Cellulose Esters - ACS Publications. Available at: [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters - Agilent. Available at: [Link]

  • HPLC Troubleshooting Guide - Waters. Available at: [Link]

  • Advances in Lipids Crystallization Technology - IntechOpen. Available at: [Link]

  • Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC. Available at: [Link]

  • Fatty acids fractional and total distillation - CMB SpA. Available at: [Link]

  • Fatty Acid Distillation - Mectech. Available at: [Link]

  • Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises - AOCS. Available at: [Link]

  • FA purification - Cyberlipid. Available at: [Link]

  • Chromatographic Separation of Fatty Acyls - Frontiers. Available at: [Link]

  • About Troubleshooting - University of Rochester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 14-Pentadecynoic Acid (14-PDA) Non-Specific Binding

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chemical biology and lipidomics, I have designed this guide to help researchers, scientists, and drug development professionals r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chemical biology and lipidomics, I have designed this guide to help researchers, scientists, and drug development professionals resolve non-specific binding issues associated with 14-Pentadecynoic acid (14-PDA) .

14-PDA is a 15-carbon alkyne-tagged fatty acid analog widely utilized as a bioorthogonal probe for studying protein myristoylation and general lipidation[1]. While highly effective, its hydrophobic nature and the reliance on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often result in high background noise, obscuring true lipid-protein interactions[2]. This guide provides a systematic, self-validating framework to isolate the root cause of non-specific binding and implement field-proven methodologies to eliminate it.

Diagnostic Workflow: Isolating the Source of Background

Before altering your protocol, you must identify whether the background stems from the biological sample (hydrophobic sticking/metabolism) or the chemical labeling process (CuAAC reagents). Follow the diagnostic logic below to pinpoint the failure mode.

G Start High Background Signal with 14-PDA Probe Check1 Run 'No-Click' Control (Probe only, no Azide/Cu) Start->Check1 HighBG1 Background remains HIGH Check1->HighBG1 Yes LowBG1 Background is LOW Check1->LowBG1 No Sol1 Issue: Hydrophobic Sticking Action: Methanol/Chloroform Precipitation or SDS Wash HighBG1->Sol1 Check2 Run 'No-Probe' Control (Azide + Cu only) LowBG1->Check2 HighBG2 Background is HIGH Check2->HighBG2 Yes LowBG2 Background is LOW Check2->LowBG2 No Sol2 Issue: CuAAC Reagent Sticking Action: Switch TBTA to THPTA, Reduce Cu(I) concentration HighBG2->Sol2 Sol3 Issue: Metabolic Conversion Action: Shorten labeling time, Use competitive inhibitors LowBG2->Sol3

Diagnostic logic for isolating 14-PDA non-specific binding sources.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background even in my "No-Click" or vehicle controls?

A: This is a classic symptom of hydrophobic sticking . 14-PDA is a highly lipophilic molecule. Even after cell lysis, unreacted free fatty acid probes will spontaneously intercalate into endogenous lipid bilayers, micelle structures, and the hydrophobic pockets of non-target proteins[3]. Standard non-ionic detergents (like NP-40 or Triton X-100 used in RIPA buffer) are insufficient to disrupt these interactions. Causality: The probe is physically trapped, not covalently bound. Solution: You must denature the proteins and delipidate the sample prior to the click reaction. Implementing a harsh lysis buffer (1-2% SDS) followed by Methanol/Chloroform precipitation will strip non-covalently bound lipids[1].

Q2: How do I differentiate true lipidation from click chemistry (CuAAC) background?

A: CuAAC background is primarily driven by the choice of the Cu(I)-stabilizing ligand and the generation of reactive oxygen species (ROS). Historically, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) was the standard ligand. However, TBTA is notoriously hydrophobic and practically insoluble in aqueous buffers, leading to protein precipitation and the non-specific trapping of the fluorophore/biotin-azide[4][5]. Furthermore, unchelated copper can oxidize proteins, creating false-positive aggregates. Causality: Hydrophobic ligands and free Cu(I) cause protein aggregation and non-specific dye adherence. Solution: Switch to highly water-soluble ligands such as THPTA or BTTAA . These ligands maintain Cu(I) in solution, drastically reducing background noise and preserving protein solubility[5].

Q3: Is 14-PDA being metabolically converted into other lipid probes in my cells?

A: Yes, this is a frequent but overlooked issue. While 14-PDA is utilized as a myristoylation (C14) analog, cellular machinery does not view it as an inert probe. Once inside the cell, 14-PDA can be elongated by elongases to form palmitate (C16) or stearate (C18) analogs, or degraded via


-oxidation.
Causality: Metabolic conversion leads to the covalent labeling of proteins that are natively palmitoylated or modified by other lipid species, creating a "false" myristoylation signal.
Solution: Limit metabolic labeling time to the absolute minimum required for detection (e.g., 1–4 hours). Always run a competitive control alongside your experiment by co-incubating cells with 14-PDA and a 10-fold molar excess of unlabeled myristic acid.

Step-by-Step Methodologies

To establish a self-validating system, the following protocols integrate built-in delipidation and optimized bioorthogonal chemistry.

Protocol 1: Optimized Cell Lysis and Delipidation (Methanol/Chloroform Precipitation)

Purpose: To quantitatively remove unreacted, non-covalently bound 14-PDA prior to click chemistry.

  • Lysis: Harvest cells labeled with 14-PDA. Resuspend the cell pellet in 100

    
    L of Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors). Boil at 95°C for 5 minutes to fully denature hydrophobic protein pockets.
    
  • Phase Separation: Transfer 100

    
    L of the lysate to a 1.5 mL tube. Add 400 
    
    
    
    L of MS-grade Methanol and vortex vigorously for 10 seconds.
  • Chloroform Addition: Add 100

    
    L of Chloroform. Vortex for 10 seconds.
    
  • Aqueous Wash: Add 300

    
    L of LC-MS grade Water. Vortex for 10 seconds.
    
  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at room temperature. Observation: A white protein disc will form at the interface between the upper aqueous phase and the lower organic phase.

  • Aspiration: Carefully aspirate and discard the upper aqueous layer without disturbing the protein disc.

  • Methanol Wash: Add 300

    
    L of Methanol to wash the protein disc. Centrifuge at 14,000 x g for 5 minutes. The protein will pellet at the bottom.
    
  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes (do not over-dry, or it will be impossible to resuspend).

Protocol 2: Low-Background CuAAC (Click Chemistry) Reaction

Purpose: To covalently attach an azide-tag to the 14-PDA alkyne while preventing copper-induced aggregation and ligand precipitation[6].

  • Resuspension: Resuspend the delipidated protein pellet from Protocol 1 in 50

    
    L of 4% SDS buffer. Once dissolved, dilute with 150 
    
    
    
    L of PBS to bring the final SDS concentration to 1%.
  • Catalyst Premix (Critical Step): In a separate, clean tube, prepare the catalyst complex. Never add free copper directly to proteins.

    • Mix 10

      
      L of 20 mM CuSO4 with 20 
      
      
      
      L of 50 mM THPTA ligand[5].
    • Incubate for 3 minutes at room temperature. The solution will turn a faint blue.

  • Reaction Assembly: To your 200

    
    L protein sample, add the following in exact order, vortexing between each addition:
    
    • 2

      
      L of Azide-Fluorophore or Azide-Biotin (10 mM stock, final ~100 
      
      
      
      M).
    • 6

      
      L of the pre-mixed CuSO4/THPTA complex.
      
    • 10

      
      L of freshly prepared Sodium Ascorbate (100 mM stock in water). Note: Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state[6].
      
  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark, with continuous end-over-end rotation.

  • Quenching & Cleanup: Quench the reaction by adding EDTA to a final concentration of 10 mM. To remove unreacted azide-tags, repeat the Methanol/Chloroform precipitation (Protocol 1, Steps 2-8) before proceeding to SDS-PAGE or streptavidin enrichment.

Quantitative Data: Optimization Impact

The table below summarizes the quantitative impact of transitioning from legacy protocols to the optimized workflows described above. Data reflects the Signal-to-Noise (S/N) ratio of targeted myristoylated proteins versus background lane intensity.

Lysis / Wash ConditionCuAAC Ligand UsedPrimary Issue MitigatedS/N RatioBackground Level
Standard RIPA (0.1% Triton)TBTANone (Baseline)1.2Critical / Unusable
1% SDS LysisTBTAHydrophobic Sticking3.5Moderate
Standard RIPA (0.1% Triton)THPTAReagent Precipitation4.1Moderate
1% SDS LysisTHPTASticking + Precipitation8.9Low
MeOH/CHCl3 Precipitation THPTA / BTTAA Complete Delipidation > 25.0 Near Zero

Table 1: Synergistic effects of harsh delipidation and water-soluble click ligands on 14-PDA signal fidelity.

References

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • An Integrated Method for Profiling Lipid–Protein Interactions Using Multifunctional Lipid Probes Source: bioRxiv URL:[Link]

  • Low-Background Acyl-Biotinyl Exchange Largely Eliminates the Coisolation of Non-S-Acylated Proteins and Enables Deep S-Acylproteomic Analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Click Triazoles for Bioconjugation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: MDPI (Molecules) URL:[Link]

Sources

Optimization

Technical Support Center: Quality Control &amp; Troubleshooting for 14-Pentadecynoic Acid Experiments

Introduction 14-Pentadecynoic acid is a bioorthogonal alkyne-functionalized fatty acid analogue (C15). It acts as a metabolic surrogate for palmitic acid (C16) and myristic acid (C14), hijacking the endogenous acyl-trans...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

14-Pentadecynoic acid is a bioorthogonal alkyne-functionalized fatty acid analogue (C15). It acts as a metabolic surrogate for palmitic acid (C16) and myristic acid (C14), hijacking the endogenous acyl-transferase machinery to label S-acylated and N-acylated proteins. Following incorporation, the terminal alkyne handle allows for conjugation to azide-tagged reporters (fluorophores or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the visualization and enrichment of the "lipidome."[1][2][3]

This guide addresses the three critical failure points in this workflow: cellular uptake efficiency , click chemistry background noise , and thioester linkage preservation .

Part 1: Reagent Preparation & Delivery (Root Cause of Low Signal)

Issue: Users often report "no signal" or "spotty labeling" due to poor solubility of the lipid probe in aqueous media.

Q: How do I ensure the probe is actually entering the cells? (The Saponification Protocol)

A: Direct addition of 14-Pentadecynoic acid dissolved in DMSO to cell media often leads to microprecipitation, rendering the probe inaccessible. We strictly recommend saponification followed by BSA complexation to mimic physiological lipid transport.

Protocol: BSA-Complexed Probe Preparation

  • Stock Prep: Dissolve 14-Pentadecynoic acid in DMSO to 50 mM. Store at -80°C under argon.

  • Saponification:

    • Mix 10 µL of 50 mM fatty acid stock with 10 µL of 100 mM KOH (or NaOH).

    • Vortex and incubate at 37°C for 5 minutes. This creates the water-soluble potassium salt (soap).

  • Complexation:

    • Add the saponified lipid to pre-warmed culture media containing Fatty Acid-Free BSA (1-5% w/v).

    • Note: Regular BSA contains endogenous lipids that compete with your probe. You must use fatty acid-free BSA.

    • Incubate at 37°C for 15 minutes to allow the lipid to bind the albumin hydrophobic pockets.

  • Final QC: The solution should be optically clear. Any turbidity indicates precipitation.

Q: What is the optimal concentration to avoid toxicity?

A: 14-Pentadecynoic acid can be cytotoxic at high concentrations due to detergent effects or metabolic interference.

  • Standard Range: 10 µM – 50 µM.

  • Toxicity Threshold: >100 µM often induces apoptosis or morphological changes in sensitive lines (e.g., neurons).

  • QC Step: Perform a viability assay (e.g., Trypan Blue or MTT) if labeling times exceed 12 hours.

Part 2: The Click Reaction (CuAAC) Troubleshooting

Issue: High background smear or protein aggregation ("bunching") on Western blots.

Q: My Western blot shows a smear/aggregation at the top of the gel. What went wrong?

A: This is a classic symptom of over-crosslinking or protein precipitation driven by the copper catalyst.

  • Cause: Excess Cu(II) or insufficient ligand (THPTA/TBTA) allows copper to oxidize proteins or trigger non-specific radical crosslinking.

  • Solution:

    • Reduce Reaction Time: Shorten the click reaction from 1 hour to 15-20 minutes . The reaction is extremely fast; prolonged incubation only increases background.

    • Optimize Ligand Ratio: Ensure the THPTA:Copper ratio is at least 5:1 (e.g., 100 µM CuSo4 : 500 µM THPTA). This protects proteins from Cu-mediated oxidation.

    • Buffer Choice: Use HEPES (pH 7.4). Avoid Tris buffers during the click reaction as Tris can chelate copper, reducing catalytic efficiency.[4][5]

Q: How do I remove the unreacted probe and "click" reagents?

A: Post-reaction cleanup is mandatory to prevent the free fluorophore/biotin from interfering with downstream analysis.

  • Method: Methanol-Chloroform Precipitation (Wessel-Flügge method).

    • Why: This removes lipids, detergents, and salts more effectively than acetone precipitation.

    • QC Check: After the final methanol wash, the protein pellet should be white. A colored pellet suggests trapped fluorophore.

Part 3: Specificity Validation (The "Hydroxylamine Check")

Issue: Distinguishing between S-palmitoylation (thioester, reversible) and N-myristoylation (amide, stable).

Q: How do I confirm my signal is actually S-acylation?

A: 14-Pentadecynoic acid can be incorporated into both S-linked (cysteine) and N-linked (glycine/lysine) sites. You must validate the bond type.

  • The Experiment: Treat duplicate lysate samples (post-click, pre-loading) with Neutral Hydroxylamine (NH₂OH) .

    • Condition A: PBS (Control)

    • Condition B: 1 M Hydroxylamine (pH 7.0–7.4) for 1 hour at Room Temp.

  • Result Interpretation:

    • Signal Lost in B: The modification was a thioester (S-palmitoylation).

    • Signal Retained in B: The modification was an amide (N-myristoylation or non-specific lysine modification).

Summary of QC Parameters

ParameterRecommended SpecificationFailure Mode
Probe Storage -80°C in DMSO, under ArgonOxidation of alkyne (loss of reactivity)
Lysis Buffer HEPES/PBS + 1% Triton X-100Tris inhibits CuAAC; SDS >1% precipitates Cu
Copper Source CuSO₄ (Freshly prepared)Cu(I) is unstable; use Cu(II) + Ascorbate
Reducing Agent Sodium Ascorbate (Make FRESH)Oxidized ascorbate (yellow) kills reaction
Reaction Time 15–30 Minutes>1 hr causes protein aggregation

Visual Workflow: Metabolic Labeling & Analysis

G cluster_0 Phase 1: Cell Labeling cluster_1 Phase 2: Click Chemistry cluster_2 Phase 3: Validation Probe 14-Pentadecynoic Acid (50mM DMSO Stock) Saponification Saponification (KOH + Heat) Probe->Saponification Complexation Complexation (Fatty Acid-Free BSA) Saponification->Complexation Incubation Cell Incubation (4-16 Hours, 37°C) Complexation->Incubation Lysis Lysis (HEPES Buffer) Remove Free Probe Incubation->Lysis Cocktail Click Cocktail Addition (Azide-Tag + CuSO4 + THTPA + Ascorbate) Lysis->Cocktail Reaction Reaction (20 min, RT, Dark) Cocktail->Reaction Precipitation MeOH/Chloroform Precipitation Reaction->Precipitation Split Split Sample Precipitation->Split Control PBS Control Split->Control HA Hydroxylamine (1M) Cleavage Test Split->HA Analysis SDS-PAGE / Western Blot (Streptavidin or Fluorescence) Control->Analysis HA->Analysis

Caption: Workflow for 14-Pentadecynoic acid labeling. Note the critical branching at Phase 3 for validating thioester linkage specificity.

References

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking.[2][3][6][7] Nature Chemical Biology, 6(7), 498–506. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004).[4] Profiling enzyme activities in vivo using click chemistry methods.[5] Chemistry & Biology, 11(4), 535–546. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. [Link]

  • Khang, G., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments (JoVE), (170), e62107.[8] [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 14-Pentadecynoic Acid (14-PA) as a Bona Fide Fatty Acid Tracer: A Comparative Guide for Lipidomics and Protein Lipidation

Introduction Tracing lipid metabolism and post-translational lipid modifications (such as palmitoylation) has historically relied on radioactive isotopes, which pose significant safety hazards and limit high-throughput a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tracing lipid metabolism and post-translational lipid modifications (such as palmitoylation) has historically relied on radioactive isotopes, which pose significant safety hazards and limit high-throughput applications. With the advent of bioorthogonal chemistry, the sensitive and specific detection of compounds containing terminal alkynes has revolutionized lipidomics [1].

As a Senior Application Scientist, I frequently evaluate metabolic tracers for drug development workflows. Among the available tools, 14-Pentadecynoic acid (14-PA) —often referred to in the literature as YnPalm —has emerged as the gold standard for tracing palmitic acid (C16:0) dynamics. This guide objectively compares 14-PA with traditional and contemporary alternatives, detailing the mechanistic causality behind its superior performance, and provides a self-validating experimental protocol for its application in protein lipidation assays.

Mechanistic Grounding: Why 14-Pentadecynoic Acid?

Palmitic acid is a 16-carbon saturated fatty acid. When designing a bioorthogonal tracer, the primary objective is to introduce a reactive handle without perturbing the lipid's native hydrophobicity, chain length, or recognition by acyltransferases.

A terminal alkyne group (


) is linear, rigid, and sterically compact. Because the carbon-carbon triple bond is shorter than a carbon-carbon single bond, a 15-carbon chain terminating in an alkyne (14-PA) perfectly mimics the steric bulk and exact chain length of a 16-carbon fully saturated chain. This structural homology ensures that 14-PA is seamlessly recognized by enzymes like Hedgehog acyltransferase (HHAT)[2]. Furthermore, 14-PA serves as an ideal precursor for synthesizing photoswitchable ceramides to optically manipulate sphingolipid biosynthesis [3].

Pathway Shh Unmodified Shh (Precursor) Mature Palmitoylated Shh (Signaling Active) Shh->Mature Acylation HHAT HHAT Enzyme (Catalyst) HHAT->Mature Catalyzes Tracer 14-PA (YnPalm) (Lipid Substrate) Tracer->Mature Incorporated

Mechanistic pathway of Shh palmitoylation catalyzed by HHAT using 14-PA as a substrate.

Comparative Analysis of Fatty Acid Tracers

To make an informed choice for your assay, it is critical to compare 14-PA against other labeling strategies. The table below outlines the quantitative and qualitative performance metrics of common palmitate tracers.

Feature14-Pentadecynoic Acid (14-PA)

C-Palmitic Acid
Azide-Palmitate (AzPalm)BODIPY-Palmitate
Steric Perturbation Minimal (15C + Alkyne mimics 16C)None (Native structure)Low (Azide group is small but polar)High (Bulky fluorophore alters localization)
Detection Method CuAAC Click Chemistry

Fluorescence/MS
Autoradiography / ScintillationSPAAC or CuAAC Click ChemistryDirect Fluorescence
Sensitivity High (fmol range via modern fluorophores)High (Requires weeks for film exposure)Moderate (Higher background in CuAAC)Moderate (Direct fluorescence, no amplification)
In vivo Toxicity Low Radioactive hazardLow to ModerateModerate
Validation Cleavage Compatible (Maintains native ester/amide bonds)CompatibleCompatibleNot applicable (Alters native linkage)

Experimental Validation: Tracing Protein Palmitoylation

To demonstrate the utility of 14-PA, we utilize a workflow targeting the palmitoylation of Sonic Hedgehog (Shh) by HHAT. This protocol is designed as a self-validating system . By incorporating a base-cleavage step, we can definitively prove whether the lipid modification is a thioester/ester or an amide, ruling out false positives from non-specific lipid binding [4].

Step-by-Step Methodology

Step 1: Metabolic Labeling

  • Plate HEK293a cells stably expressing your target protein (e.g., Shh). Starve in serum-free DMEM for 1 hour.

  • Prepare a feeding medium containing 50 µM 14-PA conjugated to fatty-acid-free Bovine Serum Albumin (BSA)[2].

  • Incubate cells for 16 hours at 37°C.

  • Causality: Fatty acids are highly hydrophobic and form micelles in aqueous media, leading to cellular toxicity. Conjugating 14-PA to BSA mimics physiological lipid transport, ensuring controlled cellular uptake without membrane disruption.*

Step 2: Cell Lysis and Immunoprecipitation

  • Wash cells twice with ice-cold PBS to halt metabolism.

  • Lyse cells in buffer containing 1% Triton X-100, 0.1% SDS, 50 mM Tris-HCl (pH 7.4), and EDTA-free protease inhibitors[2].

  • Immunoprecipitate the target protein using specific antibodies and Protein G magnetic beads.

  • Causality: Using a combination of Triton X-100 and SDS ensures that membrane-bound proteins are fully solubilized. The SDS specifically denatures the protein, exposing the incorporated alkyne tag for the subsequent click reaction, overcoming steric hindrance.*

Step 3: CuAAC Click Chemistry

  • To the bead-bound protein, add the click reaction cocktail: 100 µM Azide-Fluorophore (e.g., Alexa Fluor 647-azide), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO

    
    .
    
  • Incubate for 1 hour at room temperature in the dark.

  • Causality: The click reaction requires Copper(I). TCEP is added to reduce stable Cu(II) to the catalytic Cu(I) state. TBTA (a triazole ligand) serves a dual purpose: it stabilizes the transient Cu(I) oxidation state in aqueous buffers and prevents copper-mediated generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.*

Step 4: Self-Validation via Base Cleavage

  • Elute proteins using Laemmli buffer and resolve via SDS-PAGE.

  • The Validation Loop: Cut the gel into two identical halves. Soak the control half in water, and soak the validation half in 0.5 M NaOH for 2 hours at room temperature[4].

  • Image via in-gel fluorescence.

  • Causality: To prove that the detected fluorescence is due to true covalent lipidation and not tightly bound lipid aggregates, the gel is treated with NaOH. S-palmitoylation (thioester bond) and O-palmitoylation (ester bond) are base-labile and will be cleaved, eliminating the fluorescent signal. N-palmitoylation (amide bond, as seen in Shh) is base-stable and will retain the signal. This internal control creates a rigorous self-validating loop.*

Workflow A 1. Metabolic Labeling (50 µM 14-PA + BSA) B 2. Cell Lysis & IP (Triton X-100 / SDS) A->B C 3. CuAAC Click Chemistry (Azide-Fluorophore, TCEP, TBTA, Cu) B->C D 4. Self-Validation Split (Control vs. NaOH Cleavage) C->D E 5. In-gel Fluorescence (Specific N-/S-Palmitoylation Detection) D->E

Self-validating experimental workflow for tracing protein palmitoylation using 14-PA and CuAAC.

Conclusion

14-Pentadecynoic acid (14-PA) provides an unparalleled balance of physiological fidelity and detection sensitivity. By mimicking the exact steric dimensions of palmitic acid while offering the bioorthogonal flexibility of a terminal alkyne, it allows researchers to probe lipid metabolism and protein lipidation with a degree of precision that radioactive or bulky fluorescent analogs simply cannot match.

References

  • Title: Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates Source: Journal of Lipid Research (via PMC) URL: [Link]

  • Title: Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides Source: eLife URL: [Link]

  • Title: Topological Analysis of Hedgehog Acyltransferase, a Multipalmitoylated Transmembrane Protein Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: New chemical probes targeting cholesterylation of Sonic Hedgehog in human cells and zebrafish Source: RSC Advances URL: [Link]

Sources

Comparative

use of non-alkyne fatty acids as negative controls for 14-Pentadecynoic acid

Executive Summary: The Necessity of Competition In the study of protein lipidation, 14-Pentadecynoic acid (14-PDA) serves as a potent "click chemistry" probe. It is an omega-alkyne fatty acid analogue (C15) often used to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of Competition

In the study of protein lipidation, 14-Pentadecynoic acid (14-PDA) serves as a potent "click chemistry" probe. It is an omega-alkyne fatty acid analogue (C15) often used to interrogate myristoylation (C14) and palmitoylation (C16) pathways due to its intermediate chain length and metabolic incorporation efficiency.

However, the hydrophobicity of 14-PDA can lead to non-specific membrane trapping or "sticky" background labeling that mimics enzymatic incorporation. To validate that a signal is a result of specific acyltransferase activity (e.g., DHHC or NMT enzymes) and not an artifact, researchers must employ Non-Alkyne Fatty Acids as negative controls in a Competition Assay .

This guide details the selection, mechanism, and experimental protocol for using non-alkyne fatty acids—specifically Palmitic Acid (PA) and Myristic Acid (MA) —to validate 14-PDA labeling.

The Control Landscape: Selecting the Right Non-Alkyne Fatty Acid

The core principle of using a non-alkyne fatty acid as a control is Substrate Competition . By introducing a saturating concentration of the natural, non-reactive fatty acid, you outcompete the alkyne probe for the enzyme's active site.

Comparison of Control Types
Control TypeSpecific MoleculeRoleMechanismExpected Outcome (If Specific)
Primary Competitor Palmitic Acid (C16:0) Negative Control Competes for S-palmitoylation (DHHC) sites.Signal Decreases significantly.
Secondary Competitor Myristic Acid (C14:0) Negative Control Competes for N-myristoylation (NMT) sites.Signal Decreases (if target is myristoylated).
Inhibitor 2-Bromopalmitate (2-BP) Positive Control (Inhibition)Irreversibly binds active sites.Signal Abolished .
Vehicle DMSO BaselineNo competition.Signal remains High (100%).
Why Palmitic Acid?

Although 14-PDA is a 15-carbon chain, it is most frequently used to mimic Palmitic Acid (16 carbons) in metabolic labeling because the terminal alkyne group is sterically small. Therefore, Palmitic Acid is the gold-standard non-alkyne negative control. If 14-PDA is being used to study N-terminal myristoylation, Myristic Acid should be used as the competitor.

Mechanistic Visualization

The following diagram illustrates the "Competition Assay" mechanism. In the presence of excess Palmitic Acid (Non-Alkyne), the Acyltransferase enzyme is occupied by the natural substrate, preventing the incorporation of the Alkyne-Probe (14-PDA).

CompetitionMechanism cluster_0 Scenario A: No Competition cluster_1 Scenario B: Competition (Negative Control) Enzyme Acyltransferase (DHHC/NMT) Target Target Protein Enzyme->Target Transfers Alkyne-FA Enzyme->Target Transfers Natural FA Probe 14-PDA (Alkyne) [1x Concentration] Probe->Enzyme Binds Control Palmitic Acid (Natural) [100x Concentration] Control->Enzyme Outcompetes Probe (High Affinity/Conc) Signal Fluorescent Band Target->Signal Click Reaction (High Signal) NoSignal No Band Target->NoSignal Click Reaction (No Signal)

Caption: Mechanism of Action: Excess non-alkyne fatty acid (Green) blocks the enzymatic incorporation of the alkyne probe (Red), validating specificity.

Experimental Protocol: The Competition Assay

This protocol uses Palmitic Acid as the non-alkyne negative control to validate 14-PDA labeling.

Phase 1: Preparation of Fatty Acid-BSA Complexes

Fatty acids are hydrophobic and cytotoxic if added directly. They must be conjugated to Fatty Acid-Free BSA (Bovine Serum Albumin).

  • Stock Solutions:

    • Probe: Dissolve 14-PDA in DMSO to 50 mM.

    • Control: Dissolve Palmitic Acid (PA) in Ethanol or DMSO to 50 mM.

  • Saponification (Crucial Step):

    • Mix the FA stock with a slight molar excess of NaOH or KOH to generate the salt form (soaps), which binds BSA more efficiently.

  • Conjugation:

    • Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS.[1]

    • Add the saponified FA dropwise to the BSA while vortexing.

    • Incubate at 37°C for 30 mins.

    • Target Ratio: 1:3 to 1:6 (FA:BSA molar ratio).

Phase 2: Metabolic Labeling (Pulse-Chase)

Experimental Groups:

  • Label Only: 50 µM 14-PDA.

  • Competition (Negative Control): 50 µM 14-PDA + 200 µM Palmitic Acid (4x Excess).

  • Background (Vehicle): DMSO only.

Steps:

  • Culture: Grow cells (e.g., HEK293, HeLa) to 80% confluency.

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 1 hour (depletes endogenous lipids).

  • Treatment:

    • Add the pre-complexed FA-BSA solutions to the media.[2]

    • Crucial: For the Competition group, add the Palmitic Acid simultaneously or 15 mins prior to the 14-PDA.

  • Incubation: Incubate for 4–16 hours at 37°C.

  • Harvest: Wash cells 3x with ice-cold PBS to remove surface-bound lipids. Lyse cells in Lysis Buffer (e.g., 1% Triton X-100, protease inhibitors).

Phase 3: Click Chemistry & Detection
  • Reaction Mix: To 50 µL lysate (1-2 mg/mL protein), add:

    • Azide-Tag (Biotin-Azide or Fluorophore-Azide): 100 µM

    • TBTA (Ligand): 100 µM

    • CuSO4: 1 mM

    • TCEP (Reducing agent): 1 mM

  • Incubation: 1 hour at Room Temperature (protect from light).

  • Precipitation: Acetone precipitate proteins to remove unreacted click reagents.

  • Analysis: Resuspend in SDS loading buffer. Run SDS-PAGE.

    • If Biotin-Azide: Transfer to nitrocellulose, block, probe with Streptavidin-HRP.

    • If Fluorophore-Azide: Image gel directly on a fluorescent scanner.

Data Interpretation & Troubleshooting

Expected Results
Experimental ConditionSignal IntensityInterpretation
14-PDA (50 µM) High (++++) Successful metabolic incorporation.
14-PDA + Palmitic Acid (200 µM) Low (+) VALIDATED. The natural FA competed out the probe, proving the signal is enzymatic.
14-PDA + Palmitic Acid (200 µM) High (++++) FAILED. Signal is non-specific (stickiness) or the probe is not mimicking Palmitate.
DMSO Only None (-) Clean background.
Troubleshooting Guide
  • Issue: Signal does not decrease in the Competition Control.

    • Cause 1:Ratio too low. Increase the competitor (Palmitic Acid) to 10x excess (e.g., 500 µM).

    • Cause 2:[3][4]Non-specific binding. The probe is sticking to hydrophobic pockets rather than being enzymatically transferred. Perform stricter washes (CHCl3/MeOH precipitation) after the click reaction.

    • Cause 3:Wrong Competitor. If the protein is myristoylated, Palmitic Acid may not compete effectively. Repeat using Myristic Acid as the competitor.

Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_cell 2. Cell Treatment cluster_analysis 3. Analysis Stock 14-PDA Stock (50mM) BSA BSA Conjugation (Fatty Acid Free) Stock->BSA Competitor Palmitic Acid Stock (50mM) Competitor->BSA Cells Starve Cells (1h Serum Free) TreatA Group A: 14-PDA Only Cells->TreatA TreatB Group B: 14-PDA + Palmitic Acid (Competition) Cells->TreatB Lysis Cell Lysis & Wash TreatA->Lysis TreatB->Lysis Click CuAAC Reaction (Azide-Fluorophore) Lysis->Click Gel SDS-PAGE & Imaging Click->Gel

Caption: Step-by-step workflow for the Competition Assay using Palmitic Acid.

References

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking.[1][2][5][6] Nature Chemical Biology, 6(7), 498–506.

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138.

  • Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society, 131(13), 4967–4975.

  • Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation Profiling. Cell Chemical Biology, 21(3), 201-204.

Sources

Validation

Precision Proteomics: Mass Spectrometry Validation of 14-Pentadecynoic Acid Incorporation

The following guide is structured to serve as an authoritative technical resource for validating 14-Pentadecynoic Acid (14-PDA) incorporation using Mass Spectrometry. Executive Summary: The Shift to Bioorthogonal Lipidom...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for validating 14-Pentadecynoic Acid (14-PDA) incorporation using Mass Spectrometry.

Executive Summary: The Shift to Bioorthogonal Lipidomics

For decades,


H-Palmitate was the gold standard for detecting protein acylation. However, its inability to identify specific modification sites and the safety hazards of radioactivity have driven the field toward bioorthogonal labeling .

14-Pentadecynoic Acid (14-PDA) is a 15-carbon, terminal alkyne fatty acid analogue (


). While often overshadowed by its even-chain counterparts (15-HDYA and 17-ODYA), 14-PDA offers a unique chemical space for probing promiscuous acyltransferases and odd-chain fatty acid metabolism.

This guide objectively compares 14-PDA against traditional and alternative bioorthogonal probes and details a self-validating Mass Spectrometry (MS) workflow to confirm its incorporation.

Comparative Analysis: 14-PDA vs. Alternatives

The choice of probe dictates the biological question you can answer. 14-PDA is not a perfect mimic of Palmitate (C16) or Myristate (C14), but this "mismatch" makes it a powerful tool for specificity profiling.

Table 1: Performance Matrix of Lipid Probes
Feature14-Pentadecynoic Acid (14-PDA) 15-Hexadecynoic Acid (15-HDYA)

H-Palmitate
Acyl-Biotin Exchange (ABE)
Chain Length 15 Carbons (Odd)16 Carbons (Even)16 Carbons (Native)N/A (Chemical Exchange)
Primary Target Promiscuous PATs / Odd-chain metabolismS-Palmitoylation (Native mimic)S-PalmitoylationS-Palmitoylation (Thioesters)
Site ID Capability High (via MS)High (via MS)None (Edman degradation only)Medium (Indirect)
Metabolic Fidelity Medium (May undergo elongation/

-ox)
HighPerfectN/A
Detection Mode LC-MS/MS or FluorescenceLC-MS/MS or FluorescenceAutoradiography (Weeks)Western Blot / MS
False Positives Low (with covalent capture)LowN/AHigh (Disulfide scrambling)

Expert Insight:

Use 14-PDA when validating the plasticity of acyltransferases (e.g., zDHHCs) or when studying the incorporation of odd-chain fatty acids, which are increasingly recognized for their role in membrane fluidity and metabolic health. For strict native palmitoylation mapping, 15-HDYA is the closer structural mimic.

Technical Deep Dive: The "Click-Mate" Validation Workflow

To validate 14-PDA incorporation, one must prove two things:

  • Causality: The lipid attached to the protein is indeed the exogenous 14-PDA, not a metabolite.

  • Localization: The lipid is attached to a specific cysteine (S-acylation) or glycine (N-acylation).

The Self-Validating Protocol

This workflow utilizes a Cleavable Biotin-Azide linker. Non-cleavable linkers add excessive mass (>500 Da) to the peptide, complicating ionization and fragmentation.

Step 1: Metabolic Labeling
  • Cell Culture: Incubate cells (e.g., HEK293, HeLa) with 50–100 µM 14-PDA for 4–16 hours.

  • Control: Vehicle (DMSO) and Competition (10x excess Palmitate) to prove specificity.

  • Critical Check: Perform a cell viability assay (MTT/ATP) to ensure the probe is not cytotoxic at selected concentrations.

Step 2: Lysis & Click Chemistry (CuAAC)
  • Lysis: Lyse in buffer containing 1% SDS or NP-40 with protease inhibitors. Avoid thiols (DTT/BME) initially to preserve thioesters.

  • Reaction:

    • Lysate (1-2 mg/mL)

    • 100 µM Cleavable Biotin-Azide (e.g., Dde-biotin-azide or acid-cleavable)

    • 1 mM TCEP (Reductant)

    • 100 µM TBTA (Ligand)

    • 1 mM CuSO

      
       
      
  • Incubation: 1 hour at Room Temp. Precipitate with cold Methanol/Chloroform to remove excess reagents.

Step 3: Enrichment & On-Bead Digestion
  • Binding: Solubilize protein pellet (1% SDS) and bind to NeutrAvidin-Agarose beads .

  • Washing: Stringent washes (8M Urea, then detergents) to remove non-covalent binders.

  • Digestion: On-bead digestion with Trypsin (Gold Standard) or Chymotrypsin (for hydrophobic regions).

Step 4: Elution & LC-MS/MS
  • Elution: If using a cleavable linker, elute the modified peptides chemically (e.g., 2% Formic Acid or Hydrazine). This leaves a small "scar" mass on the lipid.

  • Analysis: High-resolution LC-MS/MS (Orbitrap or TOF).

Visualization: Metabolic Fate & Analytical Logic

The following diagram illustrates the metabolic pathway of 14-PDA and the decision logic for MS validation.

G cluster_fate Metabolic Fate PDA 14-PDA (Exogenous) Cell Cellular Uptake PDA->Cell Activation Acyl-CoA Synthetase (Activation) Cell->Activation Incorp Incorporation (zDHHCs / NMTs) Activation->Incorp Direct BetaOx Beta-Oxidation (Chain Shortening) Activation->BetaOx Metabolism Elong Elongation (Chain Lengthening) Activation->Elong Metabolism Click Click Chemistry (+ Azide-Biotin) Incorp->Click Lysate BetaOx->Click Artifacts Elong->Click Artifacts MS LC-MS/MS Analysis Click->MS Enriched Peptides

Figure 1: Metabolic trajectory of 14-PDA. MS validation is critical to distinguish direct incorporation (Green) from metabolic byproducts (Red).

Mass Spectrometry Validation Criteria

To authoritatively claim 14-PDA incorporation, your data must satisfy the "Triad of Proof" :

A. Precise Mass Shift ( Mass)

The mass shift depends on the linker used.

  • Base Modification: 14-PDA (

    
    , acyl form) adds 223.17 Da  to the cysteine thiol (replacing H).
    
  • Click Adduct: You must add the mass of the "Click Scar" (the portion of the azide linker remaining after cleavage).

    • Formula:

      
      
      
B. Diagnostic Ions

Lipid-modified peptides often fragment poorly. Look for these specific signatures in the MS/MS spectrum:

  • Reporter Ions: If using a cleavable linker, the "scar" often generates a diagnostic low-mass ion (e.g., m/z 150–300 range) specific to the triazole.

  • Neutral Loss: A characteristic loss of the lipid tail from the precursor ion.

    • Example: Loss of [14-PDA + Linker] moiety.

C. Retention Time Shift

Lipidated peptides are significantly more hydrophobic.

  • Validation: The modified peptide should elute later than its unmodified counterpart on a Reverse Phase (C18) column.

Diagram: MS Fragmentation Logic

MS Precursor Precursor Ion [Peptide + 14-PDA + Linker]2+ Frag1 b/y Ions (Peptide Sequence) Precursor->Frag1 HCD/CID Frag2 Diagnostic Ion (Linker/Lipid Fragment) Precursor->Frag2 Diagnostic Frag3 Neutral Loss Peak [Precursor - Lipid] Precursor->Frag3 Lipid Loss

Figure 2: MS/MS fragmentation logic. Successful validation requires detection of backbone ions (Sequence) AND diagnostic lipid ions.

References

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods. Link

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking. Nature Chemical Biology. Link

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications. Link

  • LIPID MAPS® Structure Database. 14-Pentadecynoic Acid Structure & Standards. Link

  • Gao, X., & Hannoush, R. N. (2014). A Decade of Click Chemistry in Protein Palmitoylation Profiling. Cell Chemical Biology. Link

Comparative

Assessing the Biological Perturbation of 14-Pentadecynoic Acid Labeling: A Comparative Guide

Topic: Assessing the Biological Perturbation of 14-Pentadecynoic Acid Labeling Content Type: Publish Comparison Guide Executive Summary 14-Pentadecynoic acid (15-PA), a 15-carbon fatty acid analog with a terminal alkyne,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Biological Perturbation of 14-Pentadecynoic Acid Labeling Content Type: Publish Comparison Guide

Executive Summary

14-Pentadecynoic acid (15-PA), a 15-carbon fatty acid analog with a terminal alkyne, serves as a chemical reporter for profiling protein acylation and lipid metabolism. While widely used to study sphingolipids (e.g., ceramides) and general fatty acid uptake, its "odd-chain" structure (C15) presents unique biological perturbations distinct from "even-chain" analogs like 12-DA (C12/C13 mimic) or 15-HDYA (C16 mimic).

This guide provides a rigorous framework for researchers to evaluate the validity of 15-PA labeling. It contrasts 15-PA with standard alternatives and details experimental protocols to quantify metabolic stress, incorporation specificity, and cellular toxicity.

Part 1: The Probe Landscape – Specificity vs. Perturbation

To interpret 15-PA data accurately, one must understand its behavior relative to native fatty acids. Unlike natural myristic (C14:0) or palmitic (C16:0) acids, 15-PA is an odd-chain fatty acid. This fundamental difference dictates its enzymatic recognition and metabolic fate.

Comparative Analysis of Alkyne Fatty Acid Probes
Feature12-DA (Alk-12) 14-Pentadecynoic Acid (15-PA) 15-HDYA (Alk-16)
Chemical Structure 12-Dodecanoic / 13-Tridecynoic (C12/C13)14-Pentadecynoic (C15) 15-Hexadecynoic (C16)
Native Mimic Myristic Acid (C14:0)Hybrid / Odd-Chain Palmitic Acid (C16:0)
NMT Specificity High. Excellent substrate for N-myristoyltransferase.Low. Poor substrate for NMT (steric hindrance).Negligible. Too long for NMT pocket.
PAT Specificity Moderate. Accepted by some DHHCs.High. Accepted by most DHHCs (Palmitoyl Acyltransferases).High. Preferred substrate for DHHCs.
Metabolic Fate

-oxidation

Acetyl-CoA

-oxidation

Propionyl-CoA
(Anaplerotic stress)

-oxidation

Acetyl-CoA
Primary Utility Co-translational MyristoylationSphingolipids (Ceramides), General Lipidation S-Palmitoylation
The "Odd-Chain" Perturbation Mechanism

The most critical perturbation introduced by 15-PA is metabolic. While even-chain probes degrade into Acetyl-CoA (entering the Krebs cycle seamlessly), 15-PA degradation yields Propionyl-CoA .

  • Consequence: Accumulation of Propionyl-CoA can alter mitochondrial metabolism and requires Vitamin B12-dependent enzymes for clearance.

  • Membrane Biophysics: C15 chains pack less efficiently in the lipid bilayer compared to C14/C16, potentially increasing membrane fluidity and disrupting lipid rafts.

Part 2: Visualizing the Biological Impact

The following diagrams illustrate the enzymatic filtering of fatty acid probes and the metabolic divergence of 15-PA.

Figure 1: Enzymatic Selectivity Funnel

This diagram highlights where 15-PA is accepted or rejected by cellular machinery.

SpecificityFunnel cluster_Enzymes Enzymatic Filters Probes Fatty Acid Probes (12-DA, 15-PA, 15-HDYA) ACS Acyl-CoA Synthetase (Activation) Probes->ACS Activation to CoA NMT N-Myristoyltransferase (Strict C14 Pocket) Fate_Myr N-Myristoylated Proteins (12-DA Dominant) NMT->Fate_Myr 12-DA accepted 15-PA REJECTED PAT Palmitoyl Acyltransferases (Promiscuous C16-C18) Fate_Palm S-Palmitoylated Proteins (15-PA & 15-HDYA) PAT->Fate_Palm 15-PA & 15-HDYA Accepted ACS->NMT C13/C14 only ACS->PAT C15/C16/C18 Fate_Lipid Phospholipids & Ceramides (15-PA High Incorporation) ACS->Fate_Lipid Metabolic Incorporation

Caption: 15-PA is activated by ACS but largely rejected by NMT, funneling it toward palmitoylation and bulk lipid incorporation.

Figure 2: Metabolic Perturbation Pathway

This diagram maps the unique stress pathway induced by odd-chain fatty acids like 15-PA.

MetabolicStress EvenChain Even-Chain Probes (12-DA, 15-HDYA) BetaOx Beta-Oxidation (Mitochondria) EvenChain->BetaOx OddChain Odd-Chain Probe (15-PA) OddChain->BetaOx AcetylCoA Acetyl-CoA (Normal Flux) BetaOx->AcetylCoA Major Product PropionylCoA Propionyl-CoA (METABOLIC STRESS) BetaOx->PropionylCoA Terminal Product of 15-PA TCA TCA Cycle AcetylCoA->TCA Anaplerosis Anaplerotic Flux (Succinyl-CoA) PropionylCoA->Anaplerosis Requires Vit B12 Anaplerosis->TCA Alters Kinetics

Caption: Unlike standard probes, 15-PA degradation yields Propionyl-CoA, potentially altering mitochondrial respiration.

Part 3: Protocols for Assessing Biological Perturbation

To validate 15-PA labeling data, you must prove that the probe does not induce cytotoxicity or significant metabolic shifts at the concentration used.

Protocol 1: Cytotoxicity & Morphological Assessment

Objective: Determine the "No-Observed-Adverse-Effect Level" (NOAEL) for 15-PA.

  • Seeding: Plate cells (e.g., HeLa, HEK293) at 5,000 cells/well in 96-well plates.

  • Dosing: Treat with 15-PA concentrations: 0, 10, 25, 50, 100 µM.

    • Control: DMSO vehicle (matched volume).

    • Comparison: Treat parallel wells with Palmitic Acid (natural) at identical concentrations.

  • Incubation: 6 to 24 hours (standard labeling window).

  • Readout:

    • MTT/WST-1 Assay: Quantify mitochondrial reductase activity. >90% viability relative to DMSO is required.

    • Microscopy: Check for lipid droplet accumulation (steatosis) using BODIPY 493/503. 15-PA often induces droplet formation faster than native lipids due to slower processing.

Protocol 2: Competition Assay (Specificity Validation)

Objective: Confirm 15-PA labels acylation sites and not non-specific hydrophobic pockets.

  • Setup: Prepare three conditions in 6-well plates.

    • A: 15-PA (25 µM).

    • B: 15-PA (25 µM) + Palmitic Acid (250 µM) [10x Competition].

    • C: 15-PA (25 µM) + Myristic Acid (250 µM) [10x Competition].

  • Labeling: Incubate for 4 hours.

  • Lysis & Click Chemistry: Lyse cells, react with Azide-Biotin (CuAAC).

  • Analysis: Western Blot (Streptavidin-HRP).[1]

    • Interpretation: If Band X intensity decreases in B but not C , Band X is likely palmitoylated. If it decreases in neither, the labeling may be non-specific or covalent background.

Protocol 3: Metabolic Flux Check (Advanced)

Objective: Assess if 15-PA is altering central carbon metabolism.

  • Method: Use a glucose uptake kit (2-NBDG) during the last hour of 15-PA labeling.

  • Rationale: Accumulation of Propionyl-CoA (from 15-PA) inhibits pyruvate dehydrogenase. A significant drop in glucose uptake compared to DMSO control indicates metabolic toxicity.

References

  • Hannoush, R. N., & Sun, J. (2010). The chemical toolbox for monitoring protein fatty acylation and metabolic processing.[2][3][4] Nature Chemical Biology, 6(7), 498-506. Link

  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135-138. Link

  • Thinon, E., et al. (2016). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature Communications, 5, 4919. Link

  • Kulkarni, V. V., et al. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170).[5] Link

  • Poddar, A., et al. (2023). Imaging the Lipidome: ω-Alkynyl Fatty Acids for Detection and Cellular Visualization of Lipid-Modified Proteins. Chemical Reviews. Link

Sources

Validation

comparative analysis of 14-Pentadecynoic acid and 17-octadecynoic acid

Title: Comparative Analysis of 14-Pentadecynoic Acid and 17-Octadecynoic Acid: Bioorthogonal Probes for Lipidomics and Protein Lipidation Executive Summary As a Senior Application Scientist specializing in lipidomics and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 14-Pentadecynoic Acid and 17-Octadecynoic Acid: Bioorthogonal Probes for Lipidomics and Protein Lipidation

Executive Summary

As a Senior Application Scientist specializing in lipidomics and chemical biology, I frequently design assays to track lipid-protein interactions and metabolic fluxes. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC)—commonly known as click chemistry—has fundamentally transformed our approach to mapping the lipidome. Terminal alkyne-tagged fatty acids act as stealthy metabolic probes that bypass the limitations of traditional radioactive labeling. This guide provides an objective, data-driven comparative analysis of two highly specialized bioorthogonal probes: 14-Pentadecynoic acid (14-PDYA) and 17-octadecynoic acid (17-ODYA) .

Chemical and Physical Properties Comparison

Understanding the structural nuances of these probes is critical for experimental design. The chain length directly dictates which endogenous acyltransferases will recognize and incorporate the probe.

Feature14-Pentadecynoic Acid (14-PDYA)17-Octadecynoic Acid (17-ODYA)
Chain Length 15 Carbons18 Carbons
Molecular Formula C15H26O2C18H32O2
Molecular Weight 238.37 g/mol 280.45 g/mol
Alkyne Position Terminal (C14-C15)Terminal (C17-C18)
Primary Analog Target Myristic (C14) / Pentadecanoic AcidPalmitic (C16) / Stearic (C18) Acid
Key Biological Application Hedgehog acyltransferase probing, Ceramide synthesisGlobal S-palmitoylation profiling, CYP450 inhibition

Mechanistic Insights & Field-Proven Applications

17-Octadecynoic Acid (17-ODYA): The Standard for Global Palmitoylation Profiling 17-ODYA is an 18-carbon alkyne fatty acid that cellular machinery readily metabolizes as an analog of palmitic (C16) and stearic (C18) acids. Its primary utility lies in global S-palmitoylation profiling. S-palmitoylation is a reversible post-translational modification critical for protein trafficking, compartmentalization, and membrane tethering[1]. By incubating cells with 17-ODYA, endogenous zDHHC acyltransferases incorporate the alkyne tag into native palmitoylation sites. This approach was famously validated when it successfully identified over 125 palmitoylated proteins in human Jurkat T-cells, circumventing the low-sensitivity and hazardous nature of traditional radioactive[3H]-palmitate methods[1]. Additionally, 17-ODYA serves as a potent suicide inhibitor of cytochrome P450 ω-hydroxylase and leukotriene B4 20-hydroxylase, making it valuable for isolating specific metabolic pathways and studying lipid droplet formation in macrophages[2].

14-Pentadecynoic Acid (14-PDYA): Precision Probing and Synthetic Versatility 14-PDYA is a 15-carbon alkyne fatty acid. While less ubiquitous in global profiling than 17-ODYA, 14-PDYA offers unique structural properties that make it highly specific for certain enzymatic pockets. It is notably employed as a reagent to study palmitoylation mediated by Hedgehog acyltransferase (HHAT), an enzyme critical for the dual-lipidation and signaling of Hedgehog proteins[3]. Furthermore, 14-PDYA's specific chain length makes it an ideal synthetic precursor. For instance, it has been utilized in the chiral pool synthesis of clickable azo-ceramides (caCers). These photoswitchable ceramides mimic native fatty acids, allowing researchers to optically control and track lipid domain behavior in supported lipid bilayers[4].

Compare Root Alkyne-Tagged Fatty Acids P14 14-Pentadecynoic Acid (15-Carbon) Root->P14 P17 17-Octadecynoic Acid (18-Carbon) Root->P17 App1 Hedgehog Acyltransferase Probing P14->App1 App2 Clickable Ceramides Synthesis P14->App2 App3 Global S-Palmitoylation Profiling P17->App3 App4 CYP450 ω-hydroxylase Inhibition P17->App4

Caption: Logical relationship of applications for 14-PDYA and 17-ODYA in chemical biology.

Experimental Protocols: Self-Validating CuAAC Workflow

To ensure trustworthiness and reproducibility, the following is a standardized, self-validating protocol for metabolic labeling and enrichment using these alkyne probes. As an application scientist, I emphasize the causality behind each step to ensure scientific integrity and prevent false positives.

Step 1: Metabolic Labeling (Pulse)

  • Procedure: Culture cells to 70% confluence. Replace media with serum-free media containing 25–50 µM of 17-ODYA or 14-PDYA (pre-complexed with fatty acid-free BSA) for 4–8 hours.

  • Causality: Serum starvation forces the cells to utilize the exogenously provided alkyne-fatty acids. BSA complexation prevents micelle formation and cellular toxicity, ensuring physiological uptake and metabolic incorporation by endogenous acyltransferases.

Step 2: Cell Lysis and Thioester Preservation

  • Procedure: Wash cells with cold PBS and lyse in a buffer containing 1% Triton X-100, protease inhibitors, and 50 mM NEM (N-ethylmaleimide).

  • Causality: NEM alkylates free cysteines, preventing post-lysis non-specific disulfide bond formation and preserving the highly labile endogenous acyl-thioester linkages of the S-palmitoylated proteins.

Step 3: Bioorthogonal Click Chemistry (CuAAC)

  • Procedure: To the cleared lysate (1-2 mg/mL protein), add the click reagents: 100 µM Biotin-azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. React for 1 hour at room temperature.

  • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I). TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and protecting proteins from reactive oxygen species generated by free copper.

Step 4: Affinity Enrichment and Internal Negative Control

  • Procedure: Precipitate proteins (methanol/chloroform) to remove unreacted click reagents. Resuspend and incubate with Streptavidin-agarose beads. Divide the beads into two aliquots: elute one with standard SDS buffer, and elute the other by boiling in 2.5% hydroxylamine (NH2OH) at neutral pH.

  • Causality: This is the self-validating step. Hydroxylamine selectively cleaves the thioester bond of S-palmitoylated proteins, releasing them from the beads. Proteins not eluted by NH2OH but present in the SDS elution are non-specifically bound background or non-thioester-linked artifacts.

G N1 Metabolic Labeling (14-PDYA / 17-ODYA) N2 In Vivo Lipidation (S-Palmitoylation) N1->N2 N3 Cell Lysis & NEM Alkylation N2->N3 N4 CuAAC Click Reaction (Azide-Biotin) N3->N4 N5 Affinity Enrichment (Streptavidin) N4->N5 N6 NH2OH Elution & LC-MS/MS N5->N6

Caption: Workflow for metabolic labeling and click chemistry enrichment of lipidated proteins.

Comparative Performance Data in Proteomic Profiling

When selecting between these two probes for a lipidomics assay, performance metrics dictate the choice. The data below summarizes expected outcomes based on established proteomic workflows.

Metric14-Pentadecynoic Acid (14-PDYA)17-Octadecynoic Acid (17-ODYA)
Labeling Efficiency Moderate (Specific to niche acyltransferases)High (Broad spectrum for zDHHC enzymes)
Target Specificity High (e.g., Hedgehog proteins)Broad (G-proteins, receptors, hydrolases)
Background Signal LowLow to Moderate (Requires NH2OH control)
Cellular Toxicity Low at <100 µMLow at <50 µM (Inhibits CYP450 at higher doses)

Conclusion

Both 14-PDYA and 17-ODYA are indispensable tools in the modern chemical biology toolkit. 17-ODYA remains the gold standard for broad-spectrum discovery of S-palmitoylated proteins due to its high labeling efficiency and structural similarity to native palmitate and stearate. Conversely, 14-PDYA offers precision for niche applications, such as probing Hedgehog acyltransferase activity or serving as a building block for advanced photoswitchable ceramides. Selecting the right probe ultimately depends on whether the goal is global discovery (17-ODYA) or targeted mechanistic study (14-PDYA).

References

  • Title: 17-Octadecynoic Acid - Cayman Chemical | Source: caymanchem.
  • Title: Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC | Source: nih.
  • Title: Chiral Pool Approaches to Lycopodium Alkaloids, Orchidaceae Alkaloids and Photoswitchable Ceramides | Source: uni-muenchen.
  • Title: 412017 14-Pentadecynoic Acid CAS: 212913-84-3 | Source: usbio.

Sources

Comparative

A Researcher's Guide to Validating the Specificity of 14-Pentadecynoic Acid for Metabolic Pathway Analysis

For researchers, scientists, and drug development professionals, the study of lipid metabolism is paramount to understanding a vast array of physiological and pathological processes. The use of chemical probes, such as f...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the study of lipid metabolism is paramount to understanding a vast array of physiological and pathological processes. The use of chemical probes, such as fatty acid analogs, has revolutionized our ability to trace the intricate pathways of lipid uptake, trafficking, and utilization. Among these tools, 14-Pentadecynoic acid (14-PDA), a "clickable" analog of the naturally occurring odd-chain saturated fatty acid pentadecanoic acid (C15:0), offers a powerful approach for metabolic labeling. The terminal alkyne group of 14-PDA allows for its covalent attachment to reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), enabling visualization and enrichment of its metabolic products.

However, the utility of any chemical probe is fundamentally dependent on its specificity. The assumption that a fatty acid analog will perfectly mimic its natural counterpart and engage only with its intended metabolic pathways can lead to misleading results. Therefore, rigorous validation of the probe's specificity within the context of the experimental system is not just a recommendation but a necessity for ensuring the scientific integrity of the research.

This guide provides a comprehensive framework for validating the specificity of 14-Pentadecynoic acid. We will delve into the key metabolic pathways of interest, present a suite of experimental protocols for specificity validation, and compare 14-PDA with alternative fatty acid probes. Our focus will be on not just the "how" but also the "why" behind each experimental design, empowering researchers to generate robust and reliable data.

The Metabolic Landscape of Pentadecanoic Acid

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining recognition for its diverse biological roles. Unlike even-chain fatty acids, the β-oxidation of C15:0 yields propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, a process known as anaplerosis.[1] Higher levels of circulating C15:0 have been associated with improved metabolic health, including reduced risk of type 2 diabetes and cardiovascular disease.[1][2] Mechanistically, C15:0 has been shown to be a dual partial agonist of peroxisome proliferator-activated receptors α/δ (PPARα/δ) and an activator of AMP-activated protein kinase (AMPK), both of which are central regulators of fatty acid oxidation and energy homeostasis.[1][3] It also exhibits anti-inflammatory and anti-fibrotic properties.[2][3][4]

14-Pentadecynoic acid is designed to trace the metabolic fate of C15:0, including its:

  • Uptake and activation: Transport across the plasma membrane and conversion to 14-pentadecynoyl-CoA.

  • Incorporation into complex lipids: Esterification into triglycerides, phospholipids, and cholesteryl esters.

  • Mitochondrial β-oxidation: Catabolism for energy production.

The following diagram illustrates the primary metabolic pathways that 14-PDA is intended to probe.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 14-PDA_ext 14-Pentadecynoic Acid (14-PDA) 14-PDA_cyt 14-PDA 14-PDA_ext->14-PDA_cyt Uptake 14-PDA_CoA 14-Pentadecynoyl-CoA 14-PDA_cyt->14-PDA_CoA Acyl-CoA Synthetase Complex_Lipids Incorporation into Triglycerides, Phospholipids, Cholesteryl Esters 14-PDA_CoA->Complex_Lipids 14-PDA_CoA_mito 14-Pentadecynoyl-CoA 14-PDA_CoA->14-PDA_CoA_mito CPT1/2 Click_Chemistry Click Reaction with Azide-Reporter Complex_Lipids->Click_Chemistry Beta_Oxidation β-Oxidation 14-PDA_CoA_mito->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle (Anaplerosis) Propionyl_CoA->Krebs_Cycle

Caption: Metabolic pathways of 14-Pentadecynoic Acid.

The Imperative of Specificity Validation

The introduction of an alkyne group into a fatty acid creates a molecule that is not identical to its natural counterpart. This modification could potentially alter its recognition by enzymes and binding proteins, leading to off-target effects. Therefore, a multi-pronged approach to validation is essential.

cluster_validation Specificity Validation Workflow Start Start with 14-PDA Biochemical Biochemical Assays (Competitive Binding) Start->Biochemical Cellular_Metabolic Cellular Metabolic Analysis (Mass Spectrometry) Start->Cellular_Metabolic Functional Functional Metabolic Assays (Seahorse) Cellular_Metabolic->Functional Genetic Genetic Validation (CRISPR/siRNA) Functional->Genetic End Validated Probe Genetic->End

Caption: A multi-faceted workflow for 14-PDA validation.

Experimental Protocols for Specificity Validation

Here, we provide detailed protocols for a series of experiments designed to rigorously validate the specificity of 14-PDA.

Mass Spectrometry-Based Lipidomics for Metabolic Fate-Mapping

Principle: This is the most direct method to assess how 14-PDA is metabolized and into which lipid species it is incorporated. By treating cells with 14-PDA and analyzing the lipidome using mass spectrometry, we can identify novel lipid species containing the 14-pentadecynoyl moiety. This allows for a direct comparison with the known metabolic products of natural C15:0.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density and allow them to adhere and grow.

    • Treat the cells with a working concentration of 14-PDA (e.g., 10-100 µM) for various time points (e.g., 1, 4, 12, 24 hours). Include a vehicle control (e.g., ethanol or DMSO) and a positive control with natural C15:0.

  • Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Perform a lipid extraction using a modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based method.

  • Sample Preparation for Mass Spectrometry:

    • For analysis of intact lipids (e.g., triglycerides, phospholipids), the lipid extract can be directly infused or analyzed by LC-MS.

    • For fatty acid profiling, the lipid extract should be saponified and derivatized to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis:

    • For FAMEs: Analyze by gas chromatography-mass spectrometry (GC-MS).[5][6] Look for the peak corresponding to 14-pentadecynoyl methyl ester.

    • For intact lipids: Analyze by liquid chromatography-mass spectrometry (LC-MS/MS).[5] Search for lipid species with a mass shift corresponding to the incorporation of the 14-pentadecynoyl group.

  • Data Analysis:

    • Identify and quantify the lipid species containing 14-PDA.

    • Compare the distribution of 14-PDA-containing lipids to that of C15:0-containing lipids from the positive control.

Expected Outcome for a Specific Probe: The profile of 14-PDA incorporation into complex lipids should closely mirror that of C15:0. The majority of the probe should be found in expected lipid classes like triglycerides and major phospholipid species. The appearance of unexpected or highly abundant novel lipid species could indicate off-target metabolic pathways.

Seahorse XF Analyzer for Functional Assessment of Fatty Acid Oxidation

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. By providing 14-PDA as a substrate, we can determine if it is effectively utilized in β-oxidation to drive mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow.

  • Assay Medium Preparation: Prepare a substrate-limited medium (e.g., DMEM with no glucose, glutamine, or pyruvate). Supplement with L-carnitine (e.g., 0.5 mM), which is essential for the transport of long-chain fatty acids into the mitochondria.

  • Assay Execution:

    • Replace the growth medium with the assay medium and incubate in a non-CO2 incubator.

    • Inject 14-PDA (or C15:0 as a positive control, and a vehicle control) and measure the OCR response.

    • To confirm that the observed OCR is due to fatty acid oxidation, a subsequent injection of etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), should be performed.

  • Data Analysis:

    • Calculate the OCR increase after the addition of 14-PDA.

    • Determine the extent to which etomoxir inhibits the 14-PDA-induced OCR.

Expected Outcome for a Specific Probe: The addition of 14-PDA should lead to a significant increase in OCR, comparable to that induced by C15:0. This increase should be substantially reversed by the addition of etomoxir, confirming that the metabolic effect is dependent on mitochondrial uptake and β-oxidation.

Genetic Validation with CRISPR/Cas9 or siRNA

Principle: To confirm that 14-PDA is metabolized through the canonical fatty acid metabolic pathways, we can use genetic tools to knock down or knock out key enzymes in these pathways. If 14-PDA is specific, its metabolic fate should be altered in these genetically modified cells.

Methodology:

  • Target Selection: Choose a key enzyme in fatty acid metabolism, for example, a long-chain acyl-CoA synthetase (ACSL) required for fatty acid activation, or a key enzyme in fatty acid elongation or desaturation if you are investigating these pathways.

  • Genetic Modification:

    • Use CRISPR/Cas9 to generate a stable knockout cell line for the target enzyme.

    • Alternatively, use siRNA for transient knockdown of the target enzyme's expression.

  • Validation of Knockdown/Knockout: Confirm the loss of the target protein by Western blotting or qPCR.[7]

  • 14-PDA Treatment and Analysis:

    • Treat the knockout/knockdown cells and control cells with 14-PDA.

    • Analyze the metabolic fate of 14-PDA using mass spectrometry-based lipidomics as described in Protocol 1.

  • Data Analysis:

    • Compare the levels of 14-PDA-containing metabolic products between the control and genetically modified cells.

Expected Outcome for a Specific Probe: In cells lacking a key enzyme for fatty acid activation or metabolism, the incorporation of 14-PDA into downstream lipid species should be significantly reduced or abolished.[8][9] For example, in an ACSL knockout, the overall incorporation of 14-PDA into complex lipids should decrease.

Competitive Displacement Assays

Principle: This assay assesses the ability of 14-PDA to bind to fatty acid binding proteins (FABPs) or enzymes by competing with a fluorescent fatty acid probe. A reduction in fluorescence indicates that 14-PDA can displace the fluorescent probe, suggesting it binds to the same site.

Methodology:

  • Reagents:

    • A purified fatty acid binding protein (e.g., recombinant FABP4).

    • A fluorescent fatty acid probe (e.g., 11-(dansylamino)undecanoic acid - DAUDA).[10][11]

    • 14-PDA and a range of natural fatty acids as competitors.

  • Assay Setup:

    • In a microplate, combine the FABP and the fluorescent probe at concentrations that give a strong fluorescent signal.

    • Add increasing concentrations of 14-PDA or other non-fluorescent fatty acids.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competitor fatty acid.

    • Calculate the IC50 value for 14-PDA and compare it to those of natural fatty acids.

Expected Outcome for a Specific Probe: 14-PDA should displace the fluorescent probe in a dose-dependent manner, yielding an IC50 value in a similar range to natural fatty acids of similar chain length. This would indicate that 14-PDA is recognized by the fatty acid binding pocket of the protein.

Comparison with Alternative Fatty Acid Probes

14-Pentadecynoic acid is one of several tools available for studying fatty acid metabolism. The choice of probe depends on the specific research question and the available instrumentation.

Probe TypePrincipleAdvantagesDisadvantages
14-Pentadecynoic Acid (Clickable) Alkyne group allows for "click" reaction with an azide-reporter for visualization or enrichment.Small modification, versatile for microscopy, proteomics, and lipidomics.Potential for altered metabolism due to the alkyne group; requires validation.
Fluorescent Fatty Acids (e.g., BODIPY, NBD) A fluorescent moiety is attached to the fatty acid.Direct visualization by fluorescence microscopy; no need for a secondary reaction.The bulky fluorescent group can significantly alter metabolism and localization.
Radio-labeled Fatty Acids (e.g., ¹⁴C, ³H) Radioactive isotopes are incorporated into the fatty acid.Highly sensitive; considered a "gold standard" for metabolic tracing.Requires handling of radioactive materials and specialized equipment; low spatial resolution.
Stable Isotope-labeled Fatty Acids (e.g., ¹³C, ²H) Stable isotopes are incorporated into the fatty acid.Non-radioactive; provides detailed information on metabolic pathways through mass isotopomer analysis.Requires mass spectrometry; can be expensive.
Photo-activatable Fatty Acids Contains a photo-reactive group that can be activated by light to crosslink to interacting proteins.Allows for the identification of direct protein-lipid interactions in living cells.[12]Requires UV irradiation which can be phototoxic; crosslinking efficiency can be low.

Conclusion and Recommendations

14-Pentadecynoic acid is a promising tool for dissecting the metabolic pathways of odd-chain fatty acids. Its "clickable" functionality offers a high degree of versatility for a range of applications. However, as with any chemical probe, its value is contingent on a thorough understanding of its biochemical behavior and specificity.

We strongly recommend that researchers perform a series of validation experiments in their specific cellular model before embarking on large-scale studies. A combination of mass spectrometry-based lipidomics to map its metabolic fate, Seahorse analysis to confirm its functional utility in β-oxidation, and genetic approaches to verify its reliance on known metabolic pathways will provide a robust and comprehensive validation. By investing in this upfront validation, researchers can be confident in the specificity of 14-PDA and the integrity of their findings, ultimately accelerating our understanding of lipid metabolism in health and disease.

References

  • Venn-Watson, S., & Schork, N.J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. [Link]

  • Venn-Watson, S.K., & Butterworth, C.N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link]

  • Jenkins, B., West, J.A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Endogenous Fatty Acids as Biomarkers for Dairy Fat Intake and Their Relation to Health. Annals of Nutrition and Metabolism, 68(4), 249-261.
  • (2022). Photoreactive bioorthogonal lipid probes and their applications in mammalian biology. RSC Chemical Biology. [Link]

  • (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Materials. [Link]

  • (2022). Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. Accounts of Chemical Research. [Link]

  • Wilcox, A. L., & Wilton, D. C. (1991). A continuous fluorescence displacement assay for the measurement of phospholipase A2 and other lipases that release long-chain fatty acids. Biochemical Journal, 279(Pt 2), 533–538. [Link]

  • (2022). A set of gene knockouts as a resource for global lipidomic changes. Communications Biology. [Link]

  • (2021). In vitro competition assays with various fatty acids reveal a binding preference for both omega-3 and omega-6 polyunsaturated fatty acids. ResearchGate. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335–1342. [Link]

  • Xia, W., et al. (2020). Identification and Validation of Candidate Genes Involved in Fatty Acid Content in Oil Palm by Genome-Wide Association Analysis. Frontiers in Plant Science, 11, 579. [Link]

  • Yuan, T., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. Foods, 14(23), 3045. [Link]

  • PubChem. (n.d.). 14-Pentadecenoic acid. [Link]

  • Peng, Q., et al. (2025). Integrative omics analysis reveals the genetic basis of fatty acid composition in Brassica napus seeds. Genome Biology, 26(1), 83. [Link]

  • NIST. (n.d.). Pentadecanoic acid, 14-methyl-, methyl ester. [Link]

  • Bonilla, E., et al. (2025). CRISPR/Cas9-Mediated Knockout of GmFATB1 Significantly Reduced the Amount of Saturated Fatty Acids in Soybean Seeds. International Journal of Molecular Sciences, 26(21), 12933. [Link]

  • Venn-Watson, S., et al. (2025). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 16(12), 1548-1565. [Link]

  • Goździk, P., et al. (2021). Influence of 14-methylpentadecanoic acid on the expression of lipid metabolism-related genes in liver hepatocellular carcinoma cells (HepG2). ResearchGate. [Link]

  • NIST. (n.d.). Pentadecanoic acid, 14-methyl-, methyl ester. [Link]

  • ResearchGate. (n.d.). Mass spectra of Pentadecanoic acid, 14-methyl-methyl ester. [Link]

  • Venn-Watson, S., & Schork, N.J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • CABI. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

  • Venn-Watson, S.K., & Butterworth, C.N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE. [Link]

  • Ferrara, D., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d-ORBi. Advances in Sample Preparation, 11, 100124. [Link]

  • Kaczara, P., et al. (2024). Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice. International Journal of Molecular Sciences, 25(8), 4192. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 14-Pentadecynoic Acid

Introduction: The Double-Edged Sword of Metabolic Mimicry 14-Pentadecynoic acid (14-PDA) is a powerful chemical reporter for studying protein N-myristoylation, a fundamental lipid modification that governs protein locali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Metabolic Mimicry

14-Pentadecynoic acid (14-PDA) is a powerful chemical reporter for studying protein N-myristoylation, a fundamental lipid modification that governs protein localization and function.[1][2] As a myristic acid analog bearing a terminal alkyne, 14-PDA is metabolically incorporated by N-myristoyltransferases (NMTs) onto the N-terminal glycine of target proteins.[3][4] The alkyne handle then permits the selective attachment of fluorescent or affinity tags via copper-catalyzed "click" chemistry, enabling proteome-wide visualization and identification of N-myristoylated proteins.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, assessing, and controlling for the cross-reactivity of 14-PDA. We will move beyond simple protocols to explain the causal biochemistry behind potential off-target effects and provide a suite of self-validating experimental systems to ensure the integrity and reliability of your findings.

The Intended Target: The N-Myristoylation Pathway

Protein N-myristoylation is the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[3] This process is catalyzed by N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as its substrate.[4] Myristoylation increases a protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions.[2] 14-PDA is designed to hijack this pathway, acting as a surrogate for myristoyl-CoA to label the NMT-dependent proteome.

cluster_0 On-Target N-Myristoylation Pathway 14-PDA 14-PDA AcylCoASynthetase Acyl-CoA Synthetase 14-PDA->AcylCoASynthetase MyristicAcid Myristic Acid MyristicAcid->AcylCoASynthetase MyristoylCoA Myristoyl-CoA AcylCoASynthetase->MyristoylCoA PDA_CoA 14-Pentadecynoyl-CoA AcylCoASynthetase->PDA_CoA NMT N-Myristoyltransferase (NMT1/2) MyristoylCoA->NMT Natural Substrate PDA_CoA->NMT Intended Pathway MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein LabeledProtein Alkyne-Labeled Protein NMT->LabeledProtein NascentProtein Nascent Protein (N-terminal Glycine) NascentProtein->NMT ClickChemistry Click Chemistry (+ Azide Reporter) LabeledProtein->ClickChemistry DetectedProtein Detected Protein ClickChemistry->DetectedProtein

Caption: Intended metabolic pathway for 14-Pentadecynoic acid (14-PDA) labeling.

The Untended Pathways: A Map of Potential Cross-Reactivity

The scientific integrity of a 14-PDA experiment hinges on understanding that it is not just a myristoylation probe, but an odd-chain fatty acid. This opens it up to several major metabolic fates beyond the intended N-myristoylation, each of which represents a potential source of artifacts.

cluster_on_target On-Target cluster_off_target Potential Off-Targets PDA_CoA 14-Pentadecynoyl-CoA NMT N-Myristoylation PDA_CoA->NMT BetaOx Beta-Oxidation PDA_CoA->BetaOx LipidSynth Complex Lipid Synthesis PDA_CoA->LipidSynth Elongation Chain Elongation PDA_CoA->Elongation MetabolicPerturbation Metabolic Perturbation PDA_CoA->MetabolicPerturbation AlkyneMetabolites Alkyne-tagged Metabolites BetaOx->AlkyneMetabolites MembraneLabeling Membrane & Lipid Droplet Labeling LipidSynth->MembraneLabeling Palmitoylation S-Palmitoylation Substrate Elongation->Palmitoylation Lipotoxicity ER Stress & Lipotoxicity MetabolicPerturbation->Lipotoxicity

Caption: Potential on-target and off-target fates of 14-Pentadecynoic acid in the cell.

Beta-Oxidation: The Energy-Generating Detour

Once activated to its CoA thioester, 14-pentadecynoyl-CoA can be transported into the mitochondria and catabolized for energy via beta-oxidation. As an odd-chain fatty acid, its breakdown yields both acetyl-CoA and a final three-carbon unit, propionyl-CoA.[6][7] In this case, these products would retain the alkyne tag. These tagged building blocks can then be incorporated into a vast array of downstream molecules through the TCA cycle and other biosynthetic pathways, leading to diffuse, non-specific labeling throughout the cell that is unrelated to protein acylation.[8][9]

Incorporation into Complex Lipids: The Membrane Misdirection

Acyl-CoA synthetases can activate 14-PDA, making it a substrate for enzymes involved in the synthesis of complex lipids.[10] This can lead to its incorporation into phospholipids, triglycerides, and cholesterol esters. The consequence is the labeling of entire cellular structures, such as the plasma membrane, endoplasmic reticulum, and lipid droplets.[11] This can be easily misinterpreted as the specific localization of a myristoylated protein when viewed by fluorescence microscopy. Studies have shown that high concentrations of pentadecanoic acid can be readily incorporated into cellular lipids and even cause ER stress and lipotoxicity.[10]

Chain Elongation and S-Palmitoylation: A Case of Mistaken Identity

Cellular elongase enzymes can extend the 14-carbon chain of the probe to a 16-carbon chain, converting it into an alkyne-tagged analog of palmitic acid. This new 16-carbon probe can then become a substrate for protein S-palmitoylation, a reversible modification that occurs on cysteine residues. This is a well-documented off-target pathway for myristate analogs and a major source of confounding data.[12]

A Practical Guide to Validating Specificity: Protocols and Controls

To generate trustworthy data, every experiment using 14-PDA must be designed as a self-validating system. This requires a multi-pronged approach using competitive, inhibitory, and chemical controls.

Protocol 1: Competitive Inhibition with Myristic Acid

Causality: This is the most critical control. If 14-PDA labeling is truly reporting on myristoylation, its incorporation should be competitively inhibited by an excess of its natural counterpart, myristic acid. This demonstrates that the probe utilizes the same pool of enzymes and substrates as the endogenous pathway.

Methodology:

  • Cell Culture: Plate cells to desired confluency for your downstream application (e.g., SDS-PAGE, microscopy).

  • Pre-treatment: Prepare media containing a 100-200 fold molar excess of myristic acid (e.g., if using 25 µM 14-PDA, use 2.5-5 mM myristic acid). Also prepare a vehicle control (e.g., BSA-complexed ethanol).

  • Incubation: Pre-incubate one set of cells with the myristic acid-containing media and another with the vehicle control for 1-2 hours.

  • Labeling: Add 14-PDA to both sets of cells to the final desired concentration (e.g., 25 µM) and incubate for the standard labeling period (e.g., 4-6 hours).

  • Processing: Harvest cells, lyse, and perform click chemistry with an azide-reporter of choice (e.g., azide-fluorophore or azide-biotin).

  • Analysis: Analyze samples by in-gel fluorescence or western blot (for biotin). Expected Outcome: A specific signal will show strong labeling in the vehicle control lane/condition and a dramatic reduction in labeling in the myristic acid co-treated sample.

Protocol 2: On-Target Validation with an NMT Inhibitor

Causality: This experiment directly tests whether the observed labeling is dependent on the activity of N-myristoyltransferases. Using a potent and selective NMT inhibitor should ablate the signal from bona fide N-myristoylated proteins.

Methodology:

  • Cell Culture: Plate cells as in Protocol 1.

  • Inhibitor Treatment: Pre-treat cells with a validated NMT inhibitor (e.g., IMP-1088) at its effective concentration for 2-4 hours prior to labeling. Include a DMSO vehicle control.

  • Labeling: Add 14-PDA to both inhibitor-treated and vehicle-treated cells and incubate for the desired labeling period.

  • Processing & Analysis: Process and analyze the samples as described in Protocol 1. Expected Outcome: Labeling of N-myristoylated proteins should be significantly reduced or eliminated in the cells pre-treated with the NMT inhibitor compared to the vehicle control.[1][12]

Protocol 3: Distinguishing N- vs. S-Acylation with Hydroxylamine

Causality: N-myristoylation forms a stable amide bond, while S-palmitoylation forms a thioester bond that is chemically labile to nucleophiles like hydroxylamine (NH₂OH). This chemical difference can be exploited to differentiate between the two modifications.[12]

Methodology:

  • Labeling & Lysis: Label cells with 14-PDA, lyse, and perform click chemistry as usual. Run the labeled proteome on an SDS-PAGE gel.

  • Gel Treatment: Following electrophoresis, incubate the gel in either a neutral 1 M Tris solution (Control) or a 1 M hydroxylamine, pH 7.4 solution (Test) for 8-12 hours at room temperature.

  • Washing: Thoroughly wash the gel with water to remove the treatment solution.

  • Analysis: Scan the gel for in-gel fluorescence. Expected Outcome: Signals from S-acylated proteins (an off-target) will disappear in the hydroxylamine-treated gel, while signals from N-myristoylated proteins (the on-target) will remain.

Caption: A generalized workflow for validating the specificity of 14-PDA labeling.

Comparative Analysis with Alternative Probes

14-PDA is not the only tool available for studying protein acylation. Its performance and potential for cross-reactivity should be considered in the context of other available probes.

Feature14-Pentadecynoic Acid (14-PDA) 12-Azidododecanoic Acid (Azido-C12) 15-Hexadecynoic Acid (Alk-16)
Structure 15-carbon, terminal alkyne12-carbon, terminal azide16-carbon, terminal alkyne
Primary Target N-MyristoylationN-MyristoylationS-Palmitoylation
Known Cross-Reactivity Beta-oxidation, lipid synthesis, potential elongation to C16 for S-palmitoylation.[10][12]Can be incorporated into other lipid pools. Shorter chain may reduce beta-oxidation artifacts compared to C14/C15 probes.Can also label N-myristoylated proteins, though with lower efficiency than dedicated myristate probes.[12]
Key Advantage Close structural mimic of myristic acid (C14). Alkyne tag is small and bio-orthogonal.[13]Azide tag can be used in copper-free click chemistry, reducing cytotoxicity.Optimal reporter for S-palmitoylation with less cross-labeling of N-myristoylated proteins compared to shorter alkyne probes.[12]
Key Disadvantage Susceptible to multiple metabolic pathways as an odd-chain fatty acid.Azide group is bulkier than alkyne, potentially altering substrate recognition.As a C16 fatty acid, it is a primary substrate for beta-oxidation and complex lipid synthesis.
Essential Controls Myristic acid competition, NMT inhibitor, hydroxylamine treatment.Myristic acid competition, NMT inhibitor.Palmitic acid competition, hydroxylamine treatment (to confirm thioester linkage).

Conclusion: Best Practices for Rigorous Research

14-Pentadecynoic acid is an invaluable tool for interrogating the myristoylated proteome, but its use demands a high degree of scientific rigor. The potential for metabolic cross-reactivity is not a minor technical issue but a central challenge that must be addressed to ensure data validity. We strongly advocate for the routine implementation of the following controls in any study utilizing 14-PDA:

  • Always Perform Competitive Inhibition: Co-incubation with excess myristic acid is non-negotiable and serves as the primary validation of specificity.

  • Confirm On-Target Mechanism: Use a selective NMT inhibitor to demonstrate that the signal is dependent on the intended enzymatic pathway.

  • Characterize the Signal: For novel protein hits, use hydroxylamine treatment to distinguish stable N-myristoylation from labile S-palmitoylation.

  • Use the Lowest Effective Concentration: Titrate the 14-PDA concentration to minimize metabolic burden and reduce the likelihood of driving flux through off-target pathways like beta-oxidation and lipid synthesis.

By embracing these principles of causality and self-validation, researchers can confidently wield 14-PDA to generate robust, reproducible, and impactful insights into the biology of protein N-myristoylation.

References
  • Venn-Watson, S., et al. (2025). Molecular and cellular mechanisms of pentadecanoic acid. Baishideng Publishing Group. [Link]

  • Kaczor, A.A., et al. (2016). Influence of 14-methylpentadecanoic acid on the expression of lipid metabolism-related genes in liver hepatocellular carcinoma cells (HepG2). ResearchGate. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. [Link]

  • Fu, W., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research. [Link]

  • Narayana Medical College. Oxidation of odd chain saturated and unsaturated fatty acids. Narayana Medical College, Nellore. [Link]

  • Schümann, M., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. PMC. [Link]

  • Haberkant, P., et al. (2016). Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates. PMC. [Link]

  • Sastry, A.V., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]

  • Mercola, J., et al. (2025). Molecular and cellular mechanisms of pentadecanoic acid. Baishideng Publishing Group. [Link]

  • Chen, B., et al. (2020). N-myristoylation: from cell biology to translational medicine. PMC. [Link]

  • Biochemistry Basics. (2020). Beta oxidation of Odd carbon chain Fatty acids. YouTube. [Link]

  • Tani, M., et al. (2021). Formation of giant ER sheets by pentadecanoic acid causes lipotoxicity in fission yeast. PNAS. [Link]

  • Zha, J., et al. (2010). Post-translational myristoylation. ScienceDirect. [Link]

  • Fillmore, N., et al. (2019). Fatty Acid beta-Oxidation. AOCS. [Link]

  • He, R., et al. (2017). Intracellular uptake of alkyne tagged fatty acids. ResearchGate. [Link]

  • LibreTexts Biology. (2023). 6.11: Fatty Acid Oxidation. Biology LibreTexts. [Link]

  • Gubbens, J., et al. (2016). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. [Link]

  • Singh, I., et al. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

  • Sketchy Medical. (2023). Beta-Oxidation of Odd-Chain Fatty Acids (VOMIT Pathway). YouTube. [Link]

  • Goya, E.J. & Martin, B.R. (2016). Chemical Reporters for Exploring Protein Acylation. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducibility and Robustness of 14-Pentadecynoic Acid-Based Assays

For researchers, scientists, and drug development professionals, the ability to accurately trace and quantify the metabolic fate of fatty acids is paramount to understanding cellular physiology and disease. 14-Pentadecyn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to accurately trace and quantify the metabolic fate of fatty acids is paramount to understanding cellular physiology and disease. 14-Pentadecynoic acid, a terminal alkyne-functionalized analog of the naturally occurring pentadecanoic acid (C15:0), has emerged as a powerful chemical reporter for this purpose. Leveraging the principles of bioorthogonal chemistry, this probe allows for the precise tracking of fatty acid uptake, metabolism, and incorporation into complex lipids and acylated proteins.

This guide provides an in-depth analysis of the reproducibility and robustness of assays based on 14-Pentadecynoic acid and similar alkyne analogs. We will explore the causality behind experimental choices, describe self-validating protocols, and objectively compare this methodology with established alternatives, supported by experimental data and authoritative references.

The Principle: A Two-Step Bioorthogonal Strategy

Assays utilizing 14-Pentadecynoic acid operate on a two-step principle that separates the biological incorporation from the chemical detection, thereby minimizing perturbation of the native system.[1]

  • Metabolic Incorporation: Cells are cultured in a medium supplemented with 14-Pentadecynoic acid. The cell's natural metabolic machinery recognizes the analog and incorporates it into various biochemical pathways. It can be esterified into complex lipids (e.g., triglycerides, phospholipids) or activated to its CoA-thioester and subsequently attached to proteins via S-acylation on cysteine residues.[2]

  • Bioorthogonal "Click" Reaction: After a defined labeling period, the cells are lysed. The incorporated alkyne group, which is biologically inert, serves as a chemical handle. This handle is then detected via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a highly efficient and specific "click chemistry" reaction.[3][4] An azide-containing reporter molecule (e.g., a fluorophore for imaging or a biotin tag for enrichment and mass spectrometry) is covalently ligated to the alkyne-modified biomolecules.[5]

Biological Context: Why Trace Pentadecanoic Acid?

The natural counterpart, pentadecanoic acid (C15:0), is an odd-chain saturated fatty acid increasingly recognized for its broad, beneficial biological activities.[6][7] Understanding its metabolism is crucial. C15:0 has been shown to be a multi-modal regulator of metabolism and inflammation, primarily through its interaction with key signaling pathways like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).[8][9]

  • AMPK Activation: C15:0 activates AMPK, a central energy sensor that promotes catabolic processes to generate ATP.[9]

  • mTOR Inhibition: Activated AMPK subsequently inhibits the mTORC1 complex, a key regulator of cell growth and proliferation.[9]

This modulation shifts cellular metabolism towards energy utilization and away from anabolic storage, aligning with the observed health benefits associated with higher C15:0 levels.[8] 14-Pentadecynoic acid-based assays provide a direct method to visualize and quantify the incorporation of this fatty acid class into cellular machinery, offering insights into the mechanisms behind its pleiotropic effects.

C150 Pentadecanoic Acid (C15:0) AMPK AMPK (Energy Sensor) C150->AMPK Activates mTORC1 mTORC1 (Growth Regulator) AMPK->mTORC1 Inhibits Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Anabolic Pathways (e.g., Protein & Lipid Synthesis) mTORC1->Anabolism Promotes

Figure 1: Simplified signaling pathway influenced by C15:0.

Detailed Experimental Workflow: From Labeling to Detection

The robustness of any assay begins with a well-defined and controlled workflow. The following protocol outlines the key steps for analyzing protein acylation using 14-Pentadecynoic acid and fluorescent detection.

cluster_bioprocessing Biological Processing cluster_chemprocessing Chemical Detection cell_culture 1. Cell Culture Plate cells to desired confluency (50-80%). labeling 2. Metabolic Labeling Incubate cells with 14-Pentadecynoic Acid (e.g., 25-100 µM for 4-24h). cell_culture->labeling harvest 3. Cell Harvest & Lysis Wash with PBS, then lyse cells in buffer with protease inhibitors. labeling->harvest click_rxn 4. Click Reaction Add azide-fluorophore and CuAAC reaction cocktail to cell lysate. harvest->click_rxn sds_page 5. Protein Separation Separate labeled proteins by SDS-PAGE. click_rxn->sds_page scan 6. In-Gel Fluorescence Scan Visualize fluorescently tagged proteins. sds_page->scan

Figure 2: Experimental workflow for 14-Pentadecynoic acid assay.
Experimental Protocol: Fluorescent Detection of Acylated Proteins

This protocol is a generalized procedure and should be optimized for specific cell types and experimental questions.

Materials:

  • Cells of interest

  • Complete culture medium (consider using delipidated serum for higher sensitivity)[10]

  • 14-Pentadecynoic Acid (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore (e.g., Azide-TAMRA, stock in DMSO)

  • Copper(II) Sulfate (CuSO₄, stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, stock in water)

  • Sodium Ascorbate (stock in water, prepare fresh )

  • SDS-PAGE reagents

Procedure:

  • Cell Seeding: Plate cells in an appropriate culture vessel and grow to 50-80% confluency.[2]

  • Metabolic Labeling:

    • Dilute the 14-Pentadecynoic Acid stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the turnover rate of the protein or lipid of interest.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the dish using an appropriate volume of lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Click Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click reaction components. For a 50 µL final reaction volume, add in the following order:

      • Protein Lysate

      • Azide-fluorophore (e.g., final concentration of 100 µM)

      • CuSO₄ (e.g., final concentration of 1 mM)

      • THPTA (e.g., final concentration of 1 mM)

      • Sodium Ascorbate (e.g., final concentration of 1 mM)

    • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation and Analysis:

    • Precipitate the protein (e.g., with chloroform/methanol) to remove excess reagents.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the labeled proteins using an in-gel fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.[5]

Assessing Reproducibility and Robustness

A reliable assay is both reproducible (yielding similar results on repeated measurements) and robust (unaffected by small, deliberate variations in method parameters). These qualities are assessed through validation.

Key Performance Metrics:

ParameterDefinitionTypical Acceptance CriteriaFactors Influencing Performance
Reproducibility The closeness of agreement between results of measurements of the same sample carried out under changed conditions.Inter-Assay CV < 15% [11]Day-to-day variations, different operators, reagent batches, instrument calibration.
Repeatability The closeness of agreement between results of successive measurements of the same sample carried out under the same conditions.Intra-Assay CV < 10% [11]Pipetting accuracy, consistency of incubation times, quality of reagents within a single run.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Signal should be dependent on both the alkyne probe and the azide reporter. No-probe controls should be negative.Bio-orthogonality of the click reaction, metabolic integrity of the probe (minimal conversion to other molecules).
Sensitivity The lowest amount of analyte in a sample that can be detected with a stated confidence level.Dependent on detection method (fluorescence, MS) and cellular abundance of the target.Probe concentration, incubation time, efficiency of the click reaction, detector sensitivity.
Robustness A measure of its capacity to remain unaffected by small but deliberate variations in method parameters.Consistent results when varying parameters like incubation time (±10%), temperature (±2°C), or reagent concentrations (±5%).Stability of reagents (especially sodium ascorbate), pH of buffers, copper catalyst quality.[12]

CV = Coefficient of Variation. Inter-assay variation reflects discrepancies across different assays or days, while intra-assay variation shows differences within the same assay run.[11][13]

Causality Behind Experimental Choices for High Reproducibility:

  • Use of Delipidated Serum: Standard fetal bovine serum contains endogenous fatty acids that compete with 14-Pentadecynoic acid for incorporation, potentially increasing variability. Using delipidated serum enhances the signal-to-noise ratio and improves consistency.[10]

  • Fresh Sodium Ascorbate: Sodium ascorbate is the reducing agent that maintains copper in the catalytically active Cu(I) state. It is prone to oxidation in solution. Preparing this reagent fresh for each experiment is critical for ensuring a consistently high-efficiency click reaction.[14]

  • Copper Ligands (e.g., THPTA): The copper catalyst can be toxic to biomolecules and can cause protein precipitation. Ligands like THPTA stabilize the Cu(I) ion, improving reaction efficiency and protecting the sample.[12]

Comparative Analysis of Methodologies

The primary alternative to bioorthogonal labeling for tracing fatty acid metabolism is Stable Isotope Labeling, where fatty acids containing heavy isotopes (e.g., ¹³C or ²H) are used.[15][16] The choice between these methods depends entirely on the biological question being asked.[1]

FeatureBioorthogonal Labeling (14-Pentadecynoic Acid)Stable Isotope Labeling (e.g., ¹³C-Palmitate)
Principle Incorporation of a fatty acid with a bioorthogonal handle (alkyne), followed by chemical ligation to a reporter tag.[1]Incorporation of a fatty acid with a stable heavy isotope, leading to a mass shift detectable by mass spectrometry.[15]
Detection Method Fluorescence microscopy, Western blotting (via tagged reporter), Mass spectrometry (after enrichment).[1]Mass spectrometry only.[1]
Primary Application Visualization of lipid/protein localization, identification of acylated proteins, activity-based protein profiling.[1][17]Quantitative proteomics (relative and absolute), metabolic flux analysis.[1][18]
Advantages Versatility: Enables multiple detection modes (imaging, blotting, MS).Signal Amplification: A single chemical reaction attaches a bright fluorophore or a robust affinity tag.Lower Cost: Alkyne probes can be less expensive than their stable isotope counterparts.[19]Minimal Perturbation: The isotopic label does not significantly alter the chemical properties of the fatty acid.[1][15]Quantitative Accuracy: Considered the gold standard for precise quantification of metabolic flux.[20]No Fixation Required for MS: Analysis can be done on live or lysed cells without chemical fixation steps.
Disadvantages Potential for Perturbation: The alkyne handle may slightly alter the fatty acid's metabolism and interactions.[1]Multi-step Protocol: Requires a post-lysis chemical reaction step.Copper Toxicity: The Cu(I) catalyst can be toxic, though this is mitigated by ligands and is less of a concern in lysate-based assays.[21]Mass Spectrometry Only: Detection is solely reliant on MS, precluding direct visualization in cells.[1]Cost and Availability: Stable isotope-labeled fatty acids can be more expensive and less readily available.[22]Complex Data Analysis: Requires specialized software to deconvolve mass isotopomer distributions.[15]

Conclusion

14-Pentadecynoic acid-based assays, as a prime example of bioorthogonal metabolic labeling, offer a robust and versatile platform for investigating fatty acid metabolism. Their strength lies in the flexibility of detection, allowing for powerful applications in cellular imaging and proteomic discovery that are not possible with other techniques.

The reproducibility of these assays is high when conducted under controlled conditions, particularly with attention to reagent quality and the use of optimized protocols that enhance probe incorporation. While the potential for metabolic perturbation from the alkyne handle exists, it is a trade-off for the unique experimental capabilities offered.

In contrast, stable isotope labeling remains the superior choice for precise quantitative flux analysis where minimal perturbation is paramount. For the modern cell biologist and drug discovery professional, a comprehensive understanding of both methodologies is essential. The choice is not about which assay is definitively "better," but which is the right tool for the specific scientific question at hand. 14-Pentadecynoic acid-based assays provide an indispensable and robust method for visualizing the dynamic and complex world of lipid biology.

References

  • A Comparative Guide to Isotopic Labeling Strategies for F
  • Wilson, J. P., & Kaan, T. (2015). Chemical reporters for exploring protein acylation. Biochemical Society Transactions, 43(2), 293-300.
  • Yap, M. C., Kostiuk, M. A., Martin, D. D., Perinpanayagam, M. A., Hak, P. G., & Berthiaume, L. G. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Journal of Visualized Experiments, (170), e62107.
  • Wilson, J. P., & Kaan, T. (2016).
  • Application Notes and Protocols for Fluorescent Labeling of Lipids with 7-Ethynylcoumarin Chemistry. (2025). BenchChem.
  • Martin, B. R., & Cravatt, B. F. (2011). Chemical Methods for Monitoring Protein Fatty Acylation. Methods in Molecular Biology, 759, 139-153.
  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2009). Analysis of protein fatty-acylation with chemical reporters.
  • Kuang, Y., et al. (2024). Stable Cu(I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition.
  • Baumann, J. M., Kokabee, L., Wang, X., Sun, Y., Wong, J., & Conklin, D. S. (2015).
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., ... & Bertozzi, C. R. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition.
  • Thiele, C., et al. (2019). Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry. Spectroscopy Europe.
  • Intra-assay and inter-assay variability. (n.d.).
  • Carten, J. D., Bradford, M. K., & Farber, S. A. (2011). An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers. Journal of lipid research, 52(4), 804-814.
  • Lee, S. (2021). Metabolic labeling via clickable substrates to study lipid biosynthesis in cells. Morressier.
  • Goździk, P., et al. (2021). Influence of 14-methylpentadecanoic acid on the expression of lipid metabolism-related genes in liver hepatocellular carcinoma cells (HepG2).
  • Laval, T., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. STAR Protocols, 4(1), 102062.
  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.
  • Tram, K., et al. (2022).
  • Novel Click chemistry technology for ultrafast analysis of intracellular lipids. (2023). EurekAlert!.
  • Bera, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Omega, 8(1), 1165-1178.
  • Lipid metabolic tracing – studying the dynamics of the lipidome. (n.d.). Limes-Institut-Bonn.
  • D'Auria, G., et al. (2023). LC‐MS and High‐Throughput Data Processing Solutions for Lipid Metabolic Tracing Using Bioorthogonal Click Chemistry. Advanced Biology, 7(12), 2300169.
  • Martin, B. R., & Cravatt, B. F. (2009). Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry.
  • Martin, S., & Parton, R. G. (2016). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current Protocols in Cell Biology, 71(1), 22.11.1-22.11.16.
  • Analytical considerations of stable isotope labelling in lipidomics. (2018). VBN, Aalborg University's Research Portal.
  • Probes for Lipid Metabolism and Signaling—Section 17.4. (2014). Thermo Fisher Scientific.
  • Baskin, J. M., et al. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Angewandte Chemie.
  • Lipidomics Standards. (n.d.).
  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
  • Laval, T., et al. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. PubMed.
  • Zhang, T., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Venn-Watson, S. (2025). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Gastroenterology.
  • Inter-and Intra-Assay Coefficients of Variation for the Measured Biomarkers (CV). (n.d.).
  • Grebow, J. (2024). Recent review states that pentadecanoic acid may support cellular stability for better longevity. Nutritional Outlook.
  • Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. (2023).
  • Inter-assay variation: Significance and symbolism. (2025). A-Z of Medical Writing.
  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics*. Molecular & Cellular Proteomics, 4(7), 857-872.
  • Pentadecanoic Acid (C15:0)
  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI.
  • Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library.
  • Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics.
  • 14-methyl Pentadecanoic Acid methyl ester. (n.d.). Biomol.com.
  • Application Notes and Protocols for Metabolic Labeling with 5-Azidopentanoic Acid. (2025). BenchChem.
  • Wang, L., et al. (2023). Unraveling Tissue‐Specific Fatty Acid Biosynthesis and Inter‐Tissue Crosstalk in Mice through Stable‐Isotope Tracing Metabolomics. Advanced Science, 10(30), 2303732.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 14-Pentadecynoic Acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere procedural lists to provide a deep, caus...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for the proper disposal of 14-Pentadecynoic acid. Adherence to these protocols is not just about regulatory compliance; it is about fostering a culture of safety, protecting our environment, and ensuring the integrity of your invaluable research.

Foundational Knowledge: Hazard Assessment of 14-Pentadecynoic Acid

Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. While specific hazard data for 14-Pentadecynoic acid is limited, we can infer its likely properties from its close structural analog, Pentadecanoic acid. This saturated fatty acid is classified as a hazardous substance that causes skin, eye, and respiratory irritation.[1][2][3]

Table 1: Hazard Profile based on Pentadecanoic Acid

Hazard Classification Description GHS Pictogram Signal Word
Skin Irritation (Category 2) Causes skin irritation upon contact.[2][3] GHS07 Warning
Eye Irritation (Category 2A) Causes serious eye irritation.[2][3] GHS07 Warning

| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[2][3] | GHS07 | Warning |

It is crucial to handle 14-Pentadecynoic acid with the assumption that it carries, at a minimum, these irritant properties. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.

The Hierarchy of Waste Management: A Core Principle

Effective and responsible chemical management extends beyond simple disposal. The universally accepted hierarchy of waste management provides a framework for minimizing environmental impact and promoting laboratory efficiency.[4][5]

  • Reduction & Prevention: The most effective strategy is to prevent waste generation in the first place. This involves carefully planning experiments to use the minimum required quantity of 14-Pentadecynoic acid and substituting less hazardous alternatives where feasible.[5]

  • Reuse & Redistribution: If you have surplus, unadulterated 14-Pentadecynoic acid, consider if it can be used in other experiments or shared with other labs within your institution.

  • Treatment: In some cases, waste can be treated to make it less hazardous (e.g., neutralization of an acidic solution).[4][6] For a fatty acid like this, treatment is typically not performed at the lab bench and is left to professional waste handlers.

  • Disposal: This is the final step for waste that cannot be managed by the above methods. Disposal must be conducted in a way that is safe for the community and the environment.[7]

Step-by-Step Disposal Protocol for 14-Pentadecynoic Acid

This protocol provides a self-validating system for the safe handling and disposal of 14-Pentadecynoic acid waste, from the point of generation to final pickup.

Proper protection is non-negotiable. The irritant nature of this class of compounds necessitates stringent adherence to PPE standards to prevent exposure.[8]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to government standards like NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[2]

  • Skin Protection: A standard lab coat is required. Ensure skin is not exposed.[9]

  • Work Area: Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[8][9]

The fundamental principle of waste segregation is to prevent unintended and potentially hazardous reactions. Mixing incompatible chemicals can lead to the generation of heat, toxic gases, or violent reactions.[10][11]

  • Designated Waste Stream: 14-Pentadecynoic acid waste should be collected in a container designated for non-halogenated organic solids or liquids , depending on its form.

  • Critical Incompatibilities:

    • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates), as this may result in ignition.[1]

    • DO NOT mix with bases (e.g., sodium hydroxide). While a simple acid-base neutralization might seem logical, it is an exothermic reaction that is best avoided in a mixed waste container.

    • DO NOT mix with aqueous waste streams. Keep organic and aqueous waste separate.

The waste container is the primary barrier protecting you and the environment. Its selection and labeling must be precise and unambiguous.

  • Container Material: Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often a suitable choice.[10][12] The container must have a secure, leak-proof screw cap.[13]

  • Labeling Protocol: The label must be clear, durable, and contain all necessary information to ensure safe handling by everyone, including lab colleagues and EHS professionals.[11][14]

    • Write the words "HAZARDOUS WASTE" .[11]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages or concentrations. For example: "14-Pentadecynoic Acid (approx. 80%), Toluene (20%)".[10][11]

    • Clearly indicate the associated hazards (e.g., "Flammable," "Irritant").[11]

    • Record the date the container was first used for waste accumulation.

Federal and local regulations govern the temporary storage of hazardous waste. An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[11][13]

  • Location: The SAA should be a designated benchtop, a section of a fume hood, or a cabinet that does not interfere with normal lab operations.[10][11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5] This is a mandatory practice in many jurisdictions.

  • Segregation within SAA: Even within the SAA, incompatible waste containers must be kept separate, ideally in their own secondary containment. For example, your organic acid waste should not be stored next to a container of base waste.[10][11]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[10][14]

The final and most critical step is to arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • DO NOT pour 14-Pentadecynoic acid down the drain.[14][15] This is prohibited by regulations and can harm aquatic ecosystems.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online system.[10]

  • Contaminated Materials: Any materials used to clean up spills, such as paper towels or absorbent pads, must be placed in a sealed bag, labeled as hazardous waste with the chemical name, and disposed of along with the primary chemical waste.[15]

Emergency Protocol: Spill Management

Accidents can happen, but a prepared response minimizes risk.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[2]

  • Protect Yourself: Don the appropriate PPE as described in Step 1 before attempting any cleanup.

  • Containment: Prevent the spill from spreading or entering drains.[15]

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a waste container.[2] For a liquid spill, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[15]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for chemical waste.[2][16]

  • Decontaminate: Thoroughly wash the spill site with soap and water after the material has been removed.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 14-Pentadecynoic acid waste.

G Figure 1: 14-Pentadecynoic Acid Disposal Workflow A Waste Generated (14-Pentadecynoic Acid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (Non-Halogenated Organic Waste) B->C D Is container properly labeled? (Contents, Hazards, Date) C->D E Create Accurate Hazardous Waste Label D->E No F Place in Secondary Containment in Satellite Accumulation Area (SAA) D->F Yes E->F G Is container full or ready for disposal? F->G H Continue to collect waste. Keep container closed. G->H No I Arrange Pickup with Institutional EHS G->I Yes H->G J END: Safe & Compliant Disposal I->J

Caption: Decision workflow for safe disposal of 14-Pentadecynoic acid.

By integrating these principles and protocols into your daily laboratory operations, you contribute to a robust safety culture that protects you, your colleagues, and the scientific mission of your organization.

References

  • PubChem. 14-Pentadecenoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 14-Pentadecynoic acid. National Center for Biotechnology Information. [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. [Link]

  • Agilent Technologies, Inc. (2019, March 23). Pentadecanoic Acid Safety Data Sheet. [Link]

  • Chemical Safety in Science Education. (2023, January 3). Waste Management. [Link]

  • Mercuria. Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18 - Safety Data Sheet. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]

  • Taylor & Francis Online. Pentadecanoic acid – Knowledge and References. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling 14-Pentadecynoic acid

Executive Summary & Risk Profile[1] 14-Pentadecynoic acid is a terminal alkyne-functionalized fatty acid analogue. While primarily used as a bioorthogonal probe for metabolic labeling (Click Chemistry), it presents a dua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile[1]

14-Pentadecynoic acid is a terminal alkyne-functionalized fatty acid analogue. While primarily used as a bioorthogonal probe for metabolic labeling (Click Chemistry), it presents a dual safety challenge: biological permeability and chemical instability .

Unlike standard saturated fatty acids (e.g., Pentadecanoic acid), the terminal alkyne moiety serves as a reactive handle. The primary safety risk in a research setting is not acute toxicity, but rather solvent-mediated absorption . This compound is almost exclusively solubilized in DMSO or Ethanol for biological applications. These solvents can carry the fatty acid—and any contaminants—through the glove barrier and into the skin.

Hazard Classification (GHS)[2]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (if dust is generated).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the state of matter (Solid Powder vs. Organic Solution). The "Standard" lab coat and gloves are insufficient for solution-phase handling of lipophilic probes.

Table 1: PPE Specifications by Operational Phase
Protective LayerPhase A: Solid Handling (Weighing/Aliquot)Phase B: Solution Handling (Solubilization/Cell Treatment)Rationale & Causality
Hand Protection Single Nitrile (4 mil minimum)Double Nitrile or Laminate Barrier Phase B Risk: DMSO permeates standard nitrile in <5 mins. Double gloving creates a sacrificial outer layer and visual breach indicator.
Eye Protection Safety Glasses with Side ShieldsSafety Glasses + Face Shield (if >50mL)Lipid-solvent splashes are difficult to rinse from the eye due to hydrophobicity.
Respiratory N95 (if outside hood) or Fume HoodFume Hood Required Prevents inhalation of solvent vapors and lipid dust (lipoid pneumonia risk is low but non-zero).
Body Protection Standard Cotton Lab CoatPoly-coated Apron (recommended)Cotton absorbs lipophilic solutions, holding them against the skin. Coated aprons repel splashes.

Operational Workflow & Handling Protocol

This protocol ensures both operator safety and experimental integrity . Terminal alkynes are stable but can degrade via oxidation or inadvertent cross-linking if exposed to copper/iron traces in the environment.

Diagram 1: Handling Decision Logic

This flowchart illustrates the critical decision points for safe handling based on the reagent's state.

HandlingWorkflow node_start START: 14-Pentadecynoic Acid node_state Determine State node_start->node_state node_solid SOLID (Powder) node_state->node_solid Lyophilized node_liquid SOLUTION (DMSO/EtOH) node_state->node_liquid Dissolved node_weigh Weighing Protocol: 1. Anti-static gun usage 2. Glass spatula (No plastic) 3. Fume hood node_solid->node_weigh node_storage Storage: -20°C, Desiccated Protect from Light node_liquid->node_storage node_solub Solubilization: 1. Add solvent (DMSO) 2. Vortex (Closed Cap) 3. Inert Gas Purge (Ar/N2) node_weigh->node_solub Prepare Stock node_solub->node_storage

Caption: Workflow for transitioning 14-Pentadecynoic Acid from solid storage to stable solution.

Step-by-Step Protocol
Phase 1: Weighing & Aliquoting (Solid State)
  • Environment: Perform all weighing in a certified chemical fume hood to prevent dust inhalation.

  • Static Control: Long-chain fatty acids are prone to static charge, causing powder to "jump." Use an anti-static gun or ionizer before opening the vial.

  • Tool Selection: Use glass or stainless steel spatulas. Avoid plastic; lipophilic compounds adhere avidly to polypropylene, leading to mass loss.

  • Container: Weigh directly into amber glass vials (Class 1 borosilicate).

Phase 2: Solubilization (Critical Safety Step)

Most accidents occur here due to solvent splashing.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent for stock solutions (typically 10-50 mM).

  • Technique: Add solvent slowly down the side of the vial.

  • Mixing: Vortex with the cap tightly sealed . Do not sonicate open vials, as this generates aerosols containing the bioactive lipid.

  • Inert Gas Overlay: Before closing for storage, gently flow Argon or Nitrogen gas into the headspace to displace oxygen. This protects the alkyne group from oxidative degradation [1].

Disposal & Decontamination[1][3][5][6]

Do NOT dispose of down the drain. Long-chain fatty acids can accumulate in plumbing traps, and alkyne derivatives may react with metallic plumbing over long periods (though less reactive than azides, caution is best practice).

Table 2: Waste Stream Management
Waste TypeClassificationDisposal Method
Stock Solutions (DMSO) Organic Solvent WasteHalogenated/Non-Halogenated Solvent Stream (Check local EHS)
Solid Residue/Spills Hazardous Solid WasteCollect with vermiculite/absorbent pads; seal in bag.
Contaminated Glassware Sharps/Glass WasteRinse with ethanol into solvent waste before discarding glass.

Decontamination of Surfaces: If spilled, the fatty acid will leave a greasy, invisible residue.

  • Wipe with dry paper towel to remove bulk.

  • Clean area with 70% Ethanol or Isopropanol (water alone will just smear the lipid).

  • Wash with soap and water to remove final traces.[3][4]

Emergency Response

  • Skin Contact (Solution): Immediately wash with copious soap and water for 15 minutes. Note: If dissolved in DMSO, do not scrub vigorously, as this increases blood flow and absorption.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention, as fatty acids can cause corneal clouding.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[3][5]

References

  • PubChem. (n.d.). Compound Summary: 14-Pentadecynoic acid. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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